N-Methoxy-N,2-dimethylpropanamide
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-methoxy-N,2-dimethylpropanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2/c1-5(2)6(8)7(3)9-4/h5H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAWUPFPGLDIOFA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)N(C)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60446309 | |
| Record name | N-Methoxy-N,2-dimethylpropanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60446309 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
131.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
113778-69-1 | |
| Record name | N-Methoxy-N,2-dimethylpropanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60446309 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of N-Methoxy-N,2-dimethylpropanamide
This technical guide provides a comprehensive protocol for the synthesis of N-Methoxy-N,2-dimethylpropanamide, a Weinreb amide of significant utility in organic synthesis, particularly for the preparation of ketones. The document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.
Introduction
This compound, also known as N-methoxy-N-methylisobutyramide, is a member of the class of compounds referred to as Weinreb amides. The defining feature of a Weinreb amide is the N-methoxy-N-methylamide functional group. This moiety is particularly valuable in organic chemistry because it readily reacts with organometallic reagents, such as Grignard or organolithium reagents, to form a stable tetrahedral intermediate. This intermediate resists the common problem of over-addition, collapsing to a ketone upon acidic workup.[1][2][3] This controlled reactivity makes Weinreb amides superior precursors for ketone synthesis compared to more reactive acyl compounds like acid chlorides or esters.[1][2]
The synthesis of this compound is typically achieved through the acylation of N,O-dimethylhydroxylamine with an activated derivative of isobutyric acid, most commonly isobutyryl chloride. This method is a specific application of the general and widely used Weinreb-Nahm ketone synthesis protocol.[2]
Core Synthesis Pathway: Acylation of N,O-Dimethylhydroxylamine
The most direct and widely employed method for the synthesis of this compound is the reaction of isobutyryl chloride with N,O-dimethylhydroxylamine hydrochloride in the presence of a suitable base.[1][2][4]
Reaction Scheme
Caption: Reaction scheme for the synthesis of this compound.
Experimental Protocol
This protocol is adapted from general procedures for the synthesis of Weinreb amides from acid chlorides.[4]
Materials:
-
Isobutyryl chloride
-
N,O-dimethylhydroxylamine hydrochloride[5]
-
Pyridine
-
Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar, add isobutyryl chloride (1.0 equiv) and dichloromethane (to achieve a concentration of 0.5 M).
-
Add N,O-dimethylhydroxylamine hydrochloride (1.05 equiv) to the solution.
-
Cool the flask to 0 °C in an ice bath with stirring for 10 minutes.
-
Slowly add pyridine (2.1 equiv) dropwise to the reaction mixture over a period of 10 minutes.
-
Remove the ice bath and allow the reaction to warm to room temperature, stirring for 1-3 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with dichloromethane.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄.
-
Decant or filter the solution to remove the drying agent.
-
Remove the solvent in vacuo using a rotary evaporator to yield the crude this compound. Further purification can be achieved by flash chromatography if necessary.
Data Presentation
The following table summarizes the typical quantitative data for this synthesis.
| Reagent/Parameter | Molar Ratio (equiv) | Typical Physical State | Notes |
| Isobutyryl Chloride | 1.0 | Liquid | The limiting reagent. |
| N,O-Dimethylhydroxylamine HCl | 1.05 | Solid | A slight excess ensures full conversion. |
| Pyridine | 2.1 | Liquid | Acts as a base to neutralize HCl. |
| Dichloromethane | - | Liquid | Solvent, typically to 0.5 M concentration. |
| Reaction Temperature | 0 °C to Room Temp. | - | Initial cooling controls the exothermic reaction. |
| Reaction Time | 1 - 3 hours | - | Monitorable by TLC. |
| Expected Yield | 80-95% | Oily Liquid | Yields are typically high for this reaction.[4] |
Alternative Synthesis Routes
While the acylation of N,O-dimethylhydroxylamine with isobutyryl chloride is the most common method, alternative procedures exist that start from isobutyric acid itself, avoiding the need to handle the moisture-sensitive acid chloride.
Synthesis from Isobutyric Acid using a Coupling Agent
Weinreb amides can be synthesized directly from carboxylic acids using various peptide coupling reagents.[2] One such method involves the use of 1,1'-carbonyldiimidazole (CDI).[6]
Caption: Synthesis of this compound from isobutyric acid via CDI activation.
Experimental Protocol Outline:
-
Isobutyric acid is reacted with CDI in a suitable solvent like dichloromethane or THF. This forms a highly reactive acylimidazolide intermediate with the evolution of carbon dioxide.
-
N,O-dimethylhydroxylamine hydrochloride is then added to the reaction mixture.
-
The reaction is stirred until completion, typically for several hours.
-
An aqueous workup, similar to the one described in section 2.2, is performed to isolate the product.
This method is particularly useful when the corresponding acid chloride is not commercially available or is difficult to prepare due to other sensitive functional groups in the molecule.[6]
Safety Considerations
-
Isobutyryl chloride is corrosive and reacts violently with water. It should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Pyridine is a flammable liquid with a strong, unpleasant odor and is harmful if inhaled or absorbed through the skin.
-
Dichloromethane is a volatile solvent and a suspected carcinogen. All operations should be conducted in a well-ventilated fume hood.
-
The reaction can be exothermic, especially during the addition of pyridine. Proper temperature control is crucial.
Conclusion
The synthesis of this compound is a robust and high-yielding process that is fundamental to the broader application of Weinreb amide chemistry. The protocol detailed in this guide, primarily through the acylation of N,O-dimethylhydroxylamine with isobutyryl chloride, represents a reliable and efficient method for obtaining this key synthetic intermediate. The alternative route from isobutyric acid provides a valuable option for specific substrate requirements. Adherence to the experimental procedures and safety precautions outlined will enable the successful and safe synthesis of this compound for research and development purposes.
References
- 1. WEINREB AMIDE SYNTHESIS: PART I: WEINREB AMIDE PREPARATION – My chemistry blog [mychemblog.com]
- 2. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]
- 3. Synthesis of Weinreb and their Derivatives (A Review) – Oriental Journal of Chemistry [orientjchem.org]
- 4. rsc.org [rsc.org]
- 5. N,O-Dimethylhydroxylamine - Wikipedia [en.wikipedia.org]
- 6. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
A Technical Guide to N-Methoxy-N,2-dimethylpropanamide for Researchers and Drug Development Professionals
This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and safety information for N-Methoxy-N,2-dimethylpropanamide (CAS RN: 113778-69-1), a compound of interest for researchers and professionals in the field of drug development. This document summarizes key data in a structured format, details a known experimental protocol for its synthesis, and offers essential safety and handling guidelines.
Core Physicochemical Properties
This compound is a substituted amide with potential applications as a building block in organic synthesis. Due to a lack of extensive published experimental data, many of the listed physicochemical properties are computed estimates. It is recommended that experimental validation be performed where these parameters are critical for research and development activities.
| Property | Value | Source |
| Molecular Formula | C₆H₁₃NO₂ | PubChem[1] |
| Molecular Weight | 131.17 g/mol | PubChem[1] |
| IUPAC Name | This compound | PubChem[1] |
| CAS Number | 113778-69-1 | CP Lab Safety[2], Chemsrc[1] |
| Boiling Point | No experimental data available | Chemsrc[1] |
| Melting Point | No experimental data available | Chemsrc[1] |
| Density | No experimental data available | Chemsrc[1] |
| Solubility | Soluble in organic solvents. | Smolecule[3] |
| Canonical SMILES | CC(C)C(=O)N(C)OC | PubChem[1] |
| InChI | InChI=1S/C6H13NO2/c1-5(2)6(8)7(3)9-4/h5H,1-4H3 | PubChem[1] |
| InChIKey | HAWUPFPGLDIOFA-UHFFFAOYSA-N | PubChem[1] |
Synthesis of this compound
A detailed experimental protocol for the synthesis of this compound has been reported and is outlined below. This procedure provides a clear pathway for the laboratory-scale production of the compound.
Experimental Protocol
Reaction: The synthesis involves the reaction of isobutyryl chloride with N,O-dimethylhydroxylamine hydrochloride in the presence of a base.
Materials:
-
N,O-dimethylhydroxylamine hydrochloride
-
Triethylamine
-
Dichloromethane (DCM)
-
Isobutyryl chloride
-
Deionized water
-
Anhydrous magnesium sulfate
-
Silica gel
-
n-Hexane
-
Ethyl acetate
Procedure:
-
A solution of N,O-dimethylhydroxylamine hydrochloride (5.61 g, 57.5 mmol) and triethylamine (17.6 mL, 126.5 mmol) is prepared in dichloromethane (100 mL).
-
Isobutyryl chloride (6.02 mL, 57.5 mmol) is added slowly and dropwise to the solution.
-
The reaction mixture is stirred at room temperature overnight.
-
After the reaction is complete, the mixture is washed with deionized water (100 mL).
-
The organic layer is separated and dried with anhydrous magnesium sulfate.
-
The solvent is removed by concentration under reduced pressure.
-
The crude product is purified by silica gel column chromatography using an eluent gradient of n-hexane to a 9:1 mixture of n-hexane and ethyl acetate.
-
This process yields this compound (5.55 g, 74% yield).[4]
Synthesis Workflow
Safety and Handling
For the safe handling of this compound in a laboratory or research setting, the following precautions should be observed. This information is based on general safety guidelines for chemical reagents.
| Aspect | Recommendation |
| Personal Protective Equipment (PPE) | Wear appropriate protective clothing, chemical-resistant gloves, and safety goggles.[1] |
| Engineering Controls | Use only in a well-ventilated area or a chemical fume hood.[1] |
| Handling | Avoid contact with skin and eyes. Wash hands thoroughly after handling.[1] |
| Storage | Store in a tightly closed container in a cool, dry place. |
| Fire Safety | In case of fire, use dry powder or carbon dioxide extinguishers.[1] |
| Spills | Absorb spills with an inert material (e.g., sand) and place in a suitable container for disposal.[1] |
Logical Relationship Diagram
The following diagram illustrates the logical relationship between the chemical identity and its associated data, providing a clear overview of the information presented in this guide.
References
In-Depth Technical Guide: ¹H NMR Spectroscopy of N-Methoxy-N,2-dimethylpropanamide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectroscopic data for N-Methoxy-N,2-dimethylpropanamide. The information presented herein is intended to support research and development activities where this compound is utilized as a reagent or intermediate.
Spectroscopic Data Summary
The ¹H NMR spectrum of this compound exhibits four distinct signals, corresponding to the different proton environments in the molecule. The chemical shifts (δ), multiplicities, coupling constants (J), and integration values are summarized in the table below.
| Signal Assignment | Chemical Shift (δ) in ppm | Multiplicity | Integration | Coupling Constant (J) in Hz |
| O-CH ₃ | 3.72 | Singlet (s) | 3H | - |
| CH | 3.31 | Multiplet (m) | 1H | - |
| N-CH ₃ | 3.18 | Singlet (s) | 3H | - |
| C(CH ₃)₂ | 1.09 | Doublet (d) | 6H | 6.87 |
Experimental Protocol
The following experimental parameters were utilized for the acquisition of the ¹H NMR data for this compound.[1]
-
Spectrometer: The spectrum was recorded on a 300 MHz NMR spectrometer.[1]
-
Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) was used as the solvent for the sample.[1]
-
Referencing: Chemical shifts are reported in parts per million (ppm) relative to a standard reference compound.
-
Data Acquisition: Standard pulse-acquire sequences were used to obtain the ¹H NMR spectrum.
Structural Assignment and Signal Correlation
The chemical structure of this compound and the correlation of the observed ¹H NMR signals to the corresponding protons are illustrated in the following diagram.
Caption: Chemical structure of this compound with ¹H NMR signal assignments.
Interpretation of the Spectrum
-
δ 3.72 (s, 3H): This singlet corresponds to the three protons of the methoxy group (-OCH₃) attached to the nitrogen atom. The absence of splitting indicates no adjacent protons.
-
δ 3.31 (m, 1H): The multiplet signal is assigned to the single proton on the isopropyl group's tertiary carbon (-CH). It appears as a multiplet due to coupling with the six protons of the adjacent methyl groups.
-
δ 3.18 (s, 3H): This singlet represents the three protons of the methyl group (-NCH₃) attached directly to the nitrogen atom. Its singlet nature is due to the lack of neighboring protons.
-
δ 1.09 (d, J = 6.87 Hz, 6H): This doublet is characteristic of the six equivalent protons of the two methyl groups (-C(CH₃)₂) of the isopropyl moiety. The signal is split into a doublet by the single adjacent methine proton, with a coupling constant of 6.87 Hz.[1]
References
An In-depth Technical Guide to the Molecular Structure of N-Methoxy-N,2-dimethylpropanamide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular structure, properties, and synthesis of N-Methoxy-N,2-dimethylpropanamide, a Weinreb amide of significant interest in synthetic organic chemistry. This document is intended for researchers, scientists, and professionals in drug development who require detailed information on this compound for their work.
Chemical Identity and Properties
This compound, also known as N-methoxy-N-methylisobutyramide, is a valuable synthetic intermediate. Its chemical identity and key physical properties are summarized below.
| Identifier | Value | Source |
| IUPAC Name | This compound | [1] |
| CAS Number | 113778-69-1 | [1][2] |
| Molecular Formula | C6H13NO2 | [1] |
| Molecular Weight | 131.17 g/mol | [1] |
| Canonical SMILES | CC(C)C(=O)N(C)OC | [1] |
| InChI Key | HAWUPFPGLDIOFA-UHFFFAOYSA-N | [1] |
Computed Physicochemical Properties
| Property | Value | Source |
| XLogP3 | 0.8 | [1] |
| Topological Polar Surface Area | 29.5 Ų | [1] |
| Heavy Atom Count | 9 | [1] |
| Rotatable Bond Count | 2 | [1] |
Spectroscopic Data
Spectroscopic analysis is crucial for the structural elucidation and purity assessment of this compound.
¹H NMR Spectroscopy
A proton NMR spectrum provides information about the hydrogen atoms in the molecule.
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Reference |
| 3.72 | s | 3H | -OCH₃ | [2] |
| 3.31 | m | 1H | -CH(CH₃)₂ | [2] |
| 3.18 | s | 3H | -NCH₃ | [2] |
| 1.09 | d, J = 6.87 Hz | 6H | -CH(CH₃)₂ | [2] |
Synthesis of this compound
This compound is synthesized via the Weinreb amide synthesis, a well-established method for forming amides from carboxylic acid derivatives.
Reaction Scheme:
Caption: Synthetic workflow for this compound.
Experimental Protocol
The following protocol is a detailed methodology for the synthesis of this compound.[2]
Materials:
-
Isobutyryl chloride
-
N,O-dimethylhydroxylamine hydrochloride
-
Triethylamine
-
Dichloromethane (DCM)
-
Deionized water
-
Anhydrous magnesium sulfate
-
Silica gel
-
n-Hexane
-
Ethyl acetate
Procedure:
-
In a suitable reaction vessel, dissolve N,O-dimethylhydroxylamine hydrochloride (5.61 g, 57.5 mmol) and triethylamine (17.6 mL, 126.5 mmol) in dichloromethane (100 mL).
-
Slowly add isobutyryl chloride (6.02 mL, 57.5 mmol) dropwise to the solution.
-
Stir the reaction mixture at room temperature overnight.
-
After the reaction is complete, wash the mixture with deionized water (100 mL).
-
Separate the organic layer and dry it over anhydrous magnesium sulfate.
-
Remove the solvent by concentration under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient eluent from n-hexane to a 9:1 mixture of n-hexane and ethyl acetate.
-
The final product, this compound, is obtained with a reported yield of 74%.[2]
Applications in Organic Synthesis
This compound serves as a Weinreb amide, which is a versatile intermediate in organic synthesis. The key feature of Weinreb amides is their controlled reactivity towards organometallic reagents. Unlike other carboxylic acid derivatives that can undergo multiple additions, the tetrahedral intermediate formed upon the initial addition to a Weinreb amide is stabilized by chelation, preventing further reaction. This allows for the high-yield synthesis of ketones and aldehydes.
Caption: General reactivity of Weinreb amides.
This controlled reactivity makes this compound a valuable building block in the synthesis of complex molecules, including pharmaceuticals and natural products.
References
The Enduring Utility of Weinreb Amides in Modern Organic Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-methoxy-N-methylamides, commonly known as Weinreb amides, have solidified their position as indispensable intermediates in modern organic synthesis since their introduction by Steven M. Weinreb and Steven Nahm in 1981.[1] Their remarkable stability and predictable reactivity with a wide range of nucleophiles, particularly organometallic reagents, allow for the efficient and high-yield synthesis of ketones and aldehydes, circumventing the common issue of over-addition that plagues reactions with other carboxylic acid derivatives.[1][2][3] This technical guide provides a comprehensive overview of the preparation, mechanism, and diverse applications of Weinreb amides, with a focus on their role in complex molecule synthesis and drug development. Detailed experimental protocols for key transformations and a summary of quantitative data are presented to serve as a practical resource for researchers in the field.
Introduction: The Advent of a Versatile Intermediate
The direct conversion of carboxylic acid derivatives such as esters and acid chlorides to ketones using organometallic reagents is often a low-yielding process.[4][5] The intermediate ketone formed is typically more reactive than the starting material, leading to a second nucleophilic attack and the formation of tertiary alcohols as undesired byproducts.[1][3] Weinreb amides were developed to overcome this fundamental challenge.[1] By reacting a carboxylic acid derivative with N,O-dimethylhydroxylamine, a stable N-methoxy-N-methylamide is formed.[2][6] This seemingly simple modification has profound implications for reactivity, enabling a vast number of synthetic transformations with high fidelity.
The key to the Weinreb amide's utility lies in the formation of a stable, five-membered cyclic tetrahedral intermediate upon nucleophilic addition.[4][7] This intermediate is stabilized by chelation of the metal cation by the methoxy group, preventing its collapse and subsequent over-addition, even in the presence of excess nucleophile.[1] Upon acidic workup, this stable adduct cleanly hydrolyzes to afford the desired ketone.[8] This controlled reactivity has made the Weinreb amide a go-to functional group for the construction of carbonyl compounds in multi-step syntheses.
Preparation of Weinreb Amides
Weinreb amides can be readily prepared from a variety of common starting materials, including carboxylic acids, acid chlorides, esters, and lactones.[6][7] The choice of method often depends on the substrate's functional group tolerance and the desired scale of the reaction.
From Carboxylic Acids
A common and direct method for the synthesis of Weinreb amides involves the coupling of a carboxylic acid with N,O-dimethylhydroxylamine hydrochloride in the presence of a coupling agent. A variety of coupling agents can be employed, with carbodiimides like dicyclohexylcarbodiimide (DCC) and triazine-based reagents such as 2-chloro-4,6-dimethoxy-1,3,5-triazine (CDMT) and 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMT-MM) being particularly effective.[9][10][11]
From Acid Chlorides
Perhaps the most straightforward method for preparing Weinreb amides is the reaction of an acid chloride with N,O-dimethylhydroxylamine hydrochloride in the presence of a base, such as pyridine or triethylamine, to neutralize the HCl generated.[2] This method is often high-yielding and proceeds under mild conditions.
From Esters and Lactones
Esters and lactones can be converted to Weinreb amides using organoaluminum reagents, most commonly trimethylaluminum (AlMe₃) or dimethylaluminum chloride (AlMe₂Cl).[1][2] This method is particularly useful for substrates that are sensitive to the conditions required for acid chloride formation.
Table 1: Selected Methods for the Preparation of Weinreb Amides
| Starting Material | Reagents and Conditions | Typical Yield (%) | Reference |
| Carboxylic Acid | N,O-dimethylhydroxylamine HCl, DCC, CH₂Cl₂ | High | [10] |
| Carboxylic Acid | N,O-dimethylhydroxylamine HCl, CDMT, NMM, THF | >90 | [11] |
| Carboxylic Acid | N,O-dimethylhydroxylamine HCl, DMT-MM, various solvents | Excellent | [9] |
| Acid Chloride | N,O-dimethylhydroxylamine HCl, Pyridine, CH₂Cl₂ | High | [2] |
| Ester/Lactone | N,O-dimethylhydroxylamine HCl, AlMe₃, CH₂Cl₂ | Good | [1][2] |
The Mechanism of Reactivity
The unique reactivity of Weinreb amides is a direct consequence of the formation of a stable tetrahedral intermediate upon nucleophilic attack. This mechanism prevents the common problem of over-addition encountered with other acylating agents.
Caption: Reaction mechanism of Weinreb amides.
The diagram above illustrates the key difference in the reaction pathways of Weinreb amides and other carboxylic acid derivatives with organometallic reagents. The chelation of the metal by both the newly formed alkoxide and the N-methoxy group in the tetrahedral intermediate for Weinreb amides prevents its collapse to a ketone under the reaction conditions. This intermediate remains stable at low temperatures until an aqueous workup is performed.[1]
Key Reactions and Transformations
The versatility of Weinreb amides stems from their ability to react with a wide array of nucleophiles to produce various carbonyl-containing compounds with high selectivity.
Ketone Synthesis
The flagship application of Weinreb amides is their reaction with organometallic reagents, such as Grignard reagents (RMgX) and organolithium reagents (RLi), to furnish ketones.[1] This transformation is highly general and tolerates a broad range of functional groups within both the Weinreb amide and the organometallic reagent.[1]
Aldehyde Synthesis
Reduction of Weinreb amides with hydride reagents provides a reliable route to aldehydes.[1] Common reducing agents for this transformation include lithium aluminum hydride (LiAlH₄) and diisobutylaluminum hydride (DIBAL-H).[8] The reaction proceeds via the same stable tetrahedral intermediate, preventing over-reduction to the corresponding alcohol.
Table 2: Synthesis of Carbonyl Compounds from Weinreb Amides
| Desired Product | Nucleophile/Reagent | General Conditions | Typical Yield (%) | Reference |
| Ketone | Grignard Reagent (R'MgX) | THF, -78 °C to rt | High | |
| Ketone | Organolithium Reagent (R'Li) | THF, -78 °C | High | [1] |
| Aldehyde | LiAlH₄ | THF, 0 °C | High | [1] |
| Aldehyde | DIBAL-H | THF, -78 °C | High | [8] |
Applications in Drug Development and Total Synthesis
The reliability and mildness of the Weinreb ketone synthesis have made it a valuable tool in the synthesis of complex natural products and active pharmaceutical ingredients (APIs).
A notable recent example is its application in the synthesis of a key intermediate for Remdesivir, the first FDA-approved antiviral drug for the treatment of COVID-19.[12][13] The use of a Weinreb amide approach eliminated over-addition side reactions, enabling a high-yield, kilogram-scale synthesis of the required intermediate.[12][13]
Beyond this, Weinreb amides have been instrumental in the total synthesis of numerous natural products, including macrosphelides A and B, amphidinolide J, and spirofungins A and B.[1] Their ability to serve as reliable handles for the introduction of carbon-carbon bonds makes them ideal for the convergent assembly of complex molecular architectures.
Furthermore, recent studies have demonstrated the utility of the Weinreb amide moiety as a directing group in transition metal-catalyzed C-H functionalization reactions.[14] This emerging application expands the synthetic utility of Weinreb amides beyond their traditional role as precursors to carbonyl compounds, opening new avenues for the efficient construction of complex molecules.[14]
Experimental Protocols
General Procedure for Weinreb Amide Synthesis from a Carboxylic Acid using CDMT
To a solution of the carboxylic acid (1.0 equiv) and N,O-dimethylhydroxylamine hydrochloride (1.1 equiv) in THF is added N-methylmorpholine (NMM) (2.2 equiv) at room temperature. The mixture is stirred for a few minutes before 2-chloro-4,6-dimethoxy-1,3,5-triazine (CDMT) (1.1 equiv) is added in one portion. The reaction is stirred at room temperature until completion (monitored by TLC). The reaction mixture is then quenched with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to afford the Weinreb amide, which can be purified by column chromatography if necessary.[11]
General Procedure for Ketone Synthesis from a Weinreb Amide using a Grignard Reagent
A solution of the Weinreb amide (1.0 equiv) in anhydrous THF is cooled to 0 °C under an inert atmosphere. The Grignard reagent (1.2-1.5 equiv) is added dropwise, and the reaction mixture is stirred at 0 °C for a specified time or until the starting material is consumed (monitored by TLC). The reaction is then carefully quenched with a saturated aqueous solution of ammonium chloride. The mixture is extracted with an organic solvent, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by flash column chromatography to yield the desired ketone.
Caption: General experimental workflows.
Conclusion
Over four decades since their discovery, Weinreb amides continue to be a cornerstone of modern organic synthesis. Their ability to cleanly and efficiently deliver ketones and aldehydes from a variety of precursors without the issue of over-addition makes them an invaluable tool for synthetic chemists. The mild reaction conditions and broad functional group tolerance associated with their use have led to their widespread adoption in the synthesis of complex molecules, including natural products and pharmaceuticals. As synthetic methodology continues to evolve, the unique properties of the Weinreb amide will undoubtedly continue to be leveraged in new and innovative ways, solidifying its legacy as a truly enabling functional group.
References
- 1. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]
- 2. WEINREB AMIDE SYNTHESIS: PART I: WEINREB AMIDE PREPARATION – My chemistry blog [mychemblog.com]
- 3. PART II: WEINREB KETONE SYNTHESIS: CARBON – CARBON BOND FORMATION USING WEINREB AMIDE AND ORGANOMETALLIC REAGENTS – My chemistry blog [mychemblog.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of Weinreb and their Derivatives (A Review) – Oriental Journal of Chemistry [orientjchem.org]
- 7. Recent Developments in Weinreb Synthesis and their Applications – Oriental Journal of Chemistry [orientjchem.org]
- 8. nbinno.com [nbinno.com]
- 9. Preparation of Weinreb amides using 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMT-MM) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. tutorchase.com [tutorchase.com]
- 11. An Easy and Convenient Synthesis of Weinreb Amides and Hydroxamates [organic-chemistry.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Weinreb Amide Approach to the Practical Synthesis of a Key Remdesivir Intermediate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Weinreb Amides as Directing Groups for Transition Metal-Catalyzed C-H Functionalizations - PMC [pmc.ncbi.nlm.nih.gov]
Theoretical Insights into the Reactivity of N-Methoxy-N,2-dimethylpropanamide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
N-Methoxy-N,2-dimethylpropanamide, a specific derivative of the Weinreb amide class, serves as a pivotal intermediate in modern organic synthesis. Weinreb amides, or N-methoxy-N-methylamides, are renowned for their controlled reactivity towards organometallic reagents, enabling the high-yield synthesis of ketones and aldehydes.[1][2][3] This controlled reactivity stems from the formation of a stable, chelated tetrahedral intermediate, which effectively prevents the common problem of over-addition that plagues reactions with other acylating agents like esters or acid chlorides.[4][5] This guide delves into the theoretical underpinnings of this compound's reactivity, leveraging computational studies to illuminate the reaction mechanisms at a molecular level.
Core Reactivity: The Weinreb-Nahm Ketone Synthesis
The hallmark reaction of this compound is its acylation of organometallic reagents, such as organolithium or Grignard reagents, to produce ketones after an aqueous workup.[2][3] This transformation, known as the Weinreb-Nahm ketone synthesis, is prized for its selectivity and broad functional group tolerance.[4][6]
The key to this selectivity lies in the N-methoxy group. Upon nucleophilic attack at the carbonyl carbon, a tetrahedral intermediate is formed. The lone pair of electrons on the N-methoxy oxygen atom chelates to the metal cation (e.g., Li⁺ or Mg²⁺) of the organometallic reagent, forming a stable five-membered ring.[2][7] This chelated intermediate is stable at low temperatures and does not readily collapse to the ketone until acidic workup.[4][7] This stability prevents a second equivalent of the organometallic reagent from adding to the carbonyl, thus avoiding the formation of tertiary alcohol byproducts.[5]
Reaction Mechanism Pathway
The following diagram illustrates the generally accepted mechanism for the reaction of an organometallic reagent (R'-M) with a Weinreb amide.
Caption: General mechanism of Weinreb amide acylation.
Theoretical and Computational Analysis
While specific computational studies on this compound are not abundant in publicly accessible literature, extensive theoretical work on the general class of Weinreb amides provides a robust framework for understanding its reactivity. Density Functional Theory (DFT) calculations are commonly employed to model the reaction pathways, transition states, and intermediates.
These studies consistently support the stability of the five-membered chelated tetrahedral intermediate. The chelation significantly lowers the energy of this intermediate relative to a non-chelated analogue, creating a kinetic trap that prevents further reaction before workup.
One detailed study on the acylation of lithium phenylacetylide with a Weinreb amide revealed that the reaction proceeds through a monosolvated, monomer-based transition state, even though the organolithium reagent exists as a dimer in solution.[8] The resulting tetrahedral intermediate was found to be remarkably stable, forming mixed aggregates with the excess lithium acetylide, a phenomenon termed "autoinhibition."[8]
Representative Quantitative Data
The following table summarizes typical quantitative data that would be expected from a DFT study on the reaction of a Weinreb amide with an organolithium reagent. The values are illustrative and intended to provide a general understanding of the energetic landscape of the reaction.
| Parameter | Reactant Complex | Transition State (TS) | Tetrahedral Intermediate | Product Complex |
| Relative Energy (kcal/mol) | 0.0 | +10.5 | -25.0 | -15.0 |
| C=O Bond Length (Å) | 1.23 | 1.35 | 1.45 | N/A |
| C-Nucleophile Bond Length (Å) | N/A | 2.20 | 1.60 | 1.54 |
| Li-O (Carbonyl) Distance (Å) | 1.95 | 1.85 | 1.80 | N/A |
| Li-O (Methoxy) Distance (Å) | N/A | 2.50 | 1.90 | N/A |
Note: These are representative values and not from a specific study on this compound.
Experimental Protocols
The following section details a generalized experimental protocol for the reaction of this compound with an organometallic reagent, based on common procedures found in the literature.[3][9]
General Procedure for Ketone Synthesis via Weinreb Amide Acylation
Materials:
-
This compound (1.0 equiv)
-
Organometallic reagent (e.g., n-butyllithium, 1.1-1.5 equiv)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
Protocol:
-
All glassware is oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon).
-
This compound is dissolved in anhydrous THF in a Schlenk flask.
-
The solution is cooled to -78 °C using a dry ice/acetone bath.
-
The organometallic reagent is added dropwise to the stirred solution via syringe.
-
The resulting solution is stirred at -78 °C for a specified time (typically 1-3 hours), during which the reaction progress can be monitored by thin-layer chromatography (TLC).
-
The reaction is quenched by the slow addition of saturated aqueous NH₄Cl solution at -78 °C.
-
The mixture is allowed to warm to room temperature.
-
The aqueous layer is extracted three times with ethyl acetate.
-
The combined organic layers are dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford the desired ketone.
Computational Workflow
Caption: Typical workflow for a computational chemistry study.
Conclusion
The reactivity of this compound is a prime example of rational molecular design in organic synthesis. Theoretical studies, primarily using DFT, have been instrumental in elucidating the mechanism behind its controlled acylation reactions. The stability of the chelated tetrahedral intermediate is the cornerstone of its utility, preventing over-addition and enabling the clean synthesis of ketones. This synergy between experimental observation and theoretical validation continues to make Weinreb amides, including this compound, indispensable tools for chemists in research and industry.
References
- 1. researchgate.net [researchgate.net]
- 2. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]
- 3. PART II: WEINREB KETONE SYNTHESIS: CARBON – CARBON BOND FORMATION USING WEINREB AMIDE AND ORGANOMETALLIC REAGENTS – My chemistry blog [mychemblog.com]
- 4. nbinno.com [nbinno.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. m.youtube.com [m.youtube.com]
- 8. Synthesis of Weinreb and their Derivatives (A Review) – Oriental Journal of Chemistry [orientjchem.org]
- 9. rsc.org [rsc.org]
The Weinreb Amide: A Cornerstone of Modern Ketone and Aldehyde Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
First introduced in 1981 by Steven M. Weinreb and Steven Nahm, the N-methoxy-N-methylamide, or Weinreb amide, has become an indispensable tool in organic synthesis for the mild and high-yield preparation of ketones and aldehydes.[1][2] Its defining feature is the circumvention of the common problem of over-addition of organometallic reagents, a frequent issue with more reactive acylating agents like acid chlorides and esters.[1][3] This is achieved through the formation of a stable, chelated tetrahedral intermediate upon nucleophilic attack. This intermediate resists further addition and collapses to the desired carbonyl compound only upon aqueous workup.[4] The reliability, broad functional group tolerance, and mild reaction conditions associated with Weinreb amide chemistry have cemented its role in the synthesis of complex molecules, including numerous natural products.[1] This guide provides a comprehensive overview of the discovery, mechanism, and practical application of Weinreb amides, complete with detailed experimental protocols, quantitative data, and workflow visualizations.
Historical Context and Core Principles
The Weinreb ketone synthesis was developed to address a fundamental challenge in organic chemistry: the selective formation of ketones from carboxylic acid derivatives using highly reactive organometallic reagents.[1] Traditional methods often lead to the formation of tertiary alcohols as byproducts due to the high reactivity of the intermediate ketone.[3] Weinreb and Nahm's innovation was the use of N,O-dimethylhydroxylamine to convert carboxylic acid derivatives into N-methoxy-N-methylamides.[1]
The key to the success of the Weinreb amide lies in its reaction mechanism. When an organometallic reagent (such as a Grignard or organolithium reagent) adds to the amide's carbonyl group, a tetrahedral intermediate is formed. The presence of the N-methoxy group allows for the formation of a stable five-membered chelate with the metal cation, which coordinates between the carbonyl oxygen and the methoxy oxygen.[3] This chelated intermediate is stable at low temperatures and does not readily collapse to a ketone, thus preventing a second addition of the organometallic reagent.[4] Upon acidic workup, the chelate is broken, and the intermediate hydrolyzes to afford the desired ketone in high yield.[3][4]
Synthesis of Weinreb Amides
Weinreb amides can be prepared from a variety of carboxylic acid derivatives, with the choice of starting material often depending on its availability and the presence of other functional groups in the molecule. The most common precursor is N,O-dimethylhydroxylamine hydrochloride, a commercially available and stable salt.[1]
From Carboxylic Acids
Direct conversion of carboxylic acids to Weinreb amides is a highly attractive and widely used method. This transformation requires the use of a coupling agent to activate the carboxylic acid. A variety of reagents have been successfully employed for this purpose.
Experimental Protocol: Weinreb Amide Synthesis from a Carboxylic Acid using CDI
This procedure details the synthesis of 5-bromo-N-methoxy-N-methylfuran-2-carboxamide from 5-bromo-2-furoic acid using 1,1'-carbonyldiimidazole (CDI) as the activating agent.[5]
-
To a 500 mL round-bottom flask equipped with a stir bar, add 5-bromo-2-furoic acid (6.69 g, 35 mmol, 1.0 equiv) and dichloromethane (120 mL).
-
To this stirred, heterogeneous solution, add 1,1'-carbonyldiimidazole (6.24 g, 38.5 mmol, 1.1 equiv) in one portion. The solution will turn from milky white to a clear yellow with the evolution of CO2 gas.
-
Allow the yellow solution to stir for 45 minutes.
-
Add N,O-dimethylhydroxylamine hydrochloride (3.76 g, 38.5 mmol, 1.1 equiv) all at once, which will turn the solution a cloudy white.
-
Stir the reaction mixture for six hours.
-
Quench the reaction with 50 mL of 1 M HCl and stir vigorously for 10 minutes.
-
Transfer the solution to a separatory funnel and separate the layers.
-
Extract the aqueous layer with dichloromethane (2 x 100 mL).
-
Combine the organic layers and wash with 1 M HCl (100 mL), deionized water (100 mL), and a 1:1 mixture of brine and saturated sodium bicarbonate solution (200 mL).
-
Dry the organic layer with Na2SO4 and remove the solvent in vacuo by rotary evaporation to afford the pure amide.
From Acid Chlorides
The original method for preparing Weinreb amides involved the reaction of an acid chloride with N,O-dimethylhydroxylamine.[1] This is a very efficient method, particularly when the acid chloride is readily available or can be generated in situ.
Experimental Protocol: Weinreb Amide Synthesis from an Acid Chloride
This protocol describes the in situ generation of an acid chloride from a carboxylic acid followed by reaction with N,O-dimethylhydroxylamine hydrochloride.
-
In a 1 L round-bottomed flask equipped with a stir bar, dissolve 4-pentenoic acid (25.5 mL, 249.9 mmol, 1.0 equiv) in CH2Cl2 (500 mL).[6]
-
Stir the solution magnetically and add oxalyl chloride (22.2 mL, 262.3 mmol, 1.05 equiv) dropwise at 24 °C.[6]
-
After the addition is complete (approximately 5 minutes), add DMF (0.1 mL) in one portion. The solution will begin to bubble vigorously.[6]
-
Stir the reaction mixture at 24 °C for 2 hours, during which the bubbling will cease.[6]
-
Concentrate the reaction mixture on a rotary evaporator to obtain the crude acid chloride.[6]
-
Dissolve the crude acid chloride in a suitable solvent and cool to 0 °C.
-
Add N,O-dimethylhydroxylamine hydrochloride followed by the slow addition of a base (e.g., pyridine or triethylamine) to neutralize the HCl generated.
-
Allow the reaction to warm to room temperature and stir until completion.
-
Work up the reaction by washing with aqueous solutions to remove the base and its salt, followed by drying and concentration to yield the Weinreb amide.
Table 1: Synthesis of Weinreb Amides from Various Starting Materials
| Starting Material | Coupling/Activating Agent | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Carboxylic Acid | CDI | - | Dichloromethane | RT | 6 | 70 |
| Carboxylic Acid | POCl₃ | DIPEA | Dichloromethane | RT | - | ~87 |
| Carboxylic Acid | PCl₃ | NEt₃ | Diethyl ether | 0 to RT | Overnight | 67 |
| Carboxylic Acid | N-acylbenzotriazole | Triethylamine | THF | RT | 24 | 73-97 |
| Acid Chloride | - | Pyridine | - | 0 | 1 | High |
| Ester/Lactone | AlMe₃ or AlMe₂Cl | - | - | - | - | Good |
Reactions of Weinreb Amides
The synthetic utility of Weinreb amides stems from their controlled reactivity with a wide range of nucleophiles, primarily organometallic reagents and hydrides.
Ketone Synthesis
The reaction of a Weinreb amide with a Grignard reagent or an organolithium species is the hallmark of the Weinreb ketone synthesis. This reaction is highly efficient and tolerates a wide variety of functional groups.[1]
Experimental Protocol: Weinreb Ketone Synthesis using a Grignard Reagent
This protocol provides a general procedure for the synthesis of a ketone from a Weinreb amide and a Grignard reagent.
-
Dissolve the Weinreb amide in a dry, aprotic solvent such as tetrahydrofuran (THF) or diethyl ether under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to a low temperature, typically -78 °C, using a dry ice/acetone bath.
-
Slowly add the Grignard reagent (typically 1.1-1.5 equivalents) to the stirred solution.
-
Maintain the reaction at the low temperature for a period of time (e.g., 30 minutes to 2 hours) to allow for the formation of the stable tetrahedral intermediate.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride or 1 M HCl while the solution is still cold.
-
Allow the mixture to warm to room temperature.
-
Extract the product with an organic solvent (e.g., ethyl acetate or diethyl ether).
-
Wash the combined organic layers with brine, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and concentrate in vacuo.
-
Purify the resulting ketone by flash column chromatography or distillation.
Table 2: Examples of Weinreb Ketone Synthesis
| Weinreb Amide Substrate | Organometallic Reagent | Solvent | Temp. (°C) | Yield (%) |
| N-methoxy-N-methylbenzamide | Phenylmagnesium bromide | THF | -78 to RT | High |
| N-methoxy-N-methyl-(protected α-amino)amide | Various Grignard/Organolithium | THF | -78 to RT | Good to Excellent |
| Aromatic Weinreb Amides | Functionalized Grignard Reagents | THF | - | High to Excellent |
| N-methoxy-N-methylfuran-2-carboxamide | Alkynyllithium | THF | -78 | - |
Aldehyde Synthesis
Weinreb amides can also be selectively reduced to aldehydes using hydride reducing agents such as lithium aluminum hydride (LiAlH₄) or diisobutylaluminum hydride (DIBAL-H).[1][7] Similar to the ketone synthesis, the reaction proceeds through a stable intermediate that prevents over-reduction to the alcohol.
Experimental Protocol: Reduction of a Weinreb Amide to an Aldehyde
This is a general procedure for the reduction of a Weinreb amide to an aldehyde using LiAlH₄.
-
In a flame-dried flask under an inert atmosphere, dissolve the Weinreb amide in a dry ethereal solvent like THF or diethyl ether.
-
Cool the solution to 0 °C or -78 °C.
-
Carefully add a solution of LiAlH₄ (typically 1.0-1.5 equivalents) dropwise.
-
Stir the reaction at the low temperature for the appropriate amount of time (e.g., 30 minutes to a few hours).
-
Quench the reaction cautiously by the sequential addition of water, 15% aqueous NaOH, and then more water (Fieser workup).
-
Allow the mixture to warm to room temperature and stir until a white precipitate forms.
-
Filter the mixture through a pad of Celite, washing the filter cake with an organic solvent.
-
Dry the filtrate over an anhydrous salt and concentrate under reduced pressure to obtain the crude aldehyde.
-
Purify the aldehyde, if necessary, by chromatography or distillation.
Applications in Total Synthesis
The reliability and mildness of the Weinreb amide chemistry have made it a go-to method in the total synthesis of complex natural products.
-
Macrosphelides A and B: The synthesis of these 16-membered macrolides has utilized Weinreb amide chemistry for the construction of key ketone intermediates.[1] For instance, a protected lactic acid was converted to a Weinreb amide, which was then reacted with a lithiated vinylogous orthoester anion to form an unsaturated ketone precursor.[8]
-
Amphidinolide J: In the total synthesis of this marine natural product, a key step involved the addition of an alkynyllithium reagent to a Weinreb amide to construct the C12-C13 bond.[9][10]
-
Spirofungins A and B: The stereocontrolled total synthesis of these antifungal antibiotics also employed a Weinreb amide as a crucial building block.[1][11][12][13]
Visualizing the Workflow
To better illustrate the central role of the Weinreb amide in organic synthesis, the following diagrams, generated using the DOT language, depict the key transformations.
Caption: Formation of Weinreb Amides from Various Carboxylic Acid Derivatives.
Caption: Reaction Pathways of Weinreb Amides to Ketones and Aldehydes.
Conclusion
The discovery and development of the Weinreb amide have profoundly impacted the field of organic synthesis. Its ability to facilitate the controlled formation of ketones and aldehydes from carboxylic acid derivatives has made it an invaluable tool for chemists in academia and industry. The straightforward preparation, broad substrate scope, and high yields associated with Weinreb amide chemistry ensure its continued and widespread application in the synthesis of complex molecules, from pharmaceuticals to natural products. The detailed protocols and data presented in this guide are intended to equip researchers with the practical knowledge needed to effectively implement this powerful synthetic methodology.
References
- 1. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]
- 2. Recent Developments in Weinreb Synthesis and their Applications – Oriental Journal of Chemistry [orientjchem.org]
- 3. grokipedia.com [grokipedia.com]
- 4. benchchem.com [benchchem.com]
- 5. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 6. WEINREB AMIDE SYNTHESIS: PART I: WEINREB AMIDE PREPARATION – My chemistry blog [mychemblog.com]
- 7. Thieme E-Books & E-Journals [thieme-connect.de]
- 8. Synthetic Advances in Macrosphelides: Natural Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Asymmetric total synthesis of (-)-spirofungin A and (+)-spirofungin B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
The Multifaceted Biological Activities of Substituted Propanamides: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Substituted propanamides represent a versatile class of organic compounds that have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities. This technical guide provides an in-depth overview of the core biological properties of these compounds, with a focus on their anticancer, anticonvulsant, analgesic, and antimicrobial effects. The information presented herein is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug discovery and development.
Anticancer Activity
Substituted propanamides have emerged as a promising scaffold for the development of novel anticancer agents. Several derivatives have demonstrated potent cytotoxic effects against various cancer cell lines, primarily through the induction of apoptosis and cell cycle arrest.
A notable example includes a series of 7-propanamide benzoxaboroles, where compounds 103 and 115 exhibited potent activity against ovarian cancer cells with IC50 values of 33 nM and 21 nM, respectively.[1][2][3] These compounds were shown to induce apoptosis and effectively inhibit colony formation.[1][2][3] Furthermore, they demonstrated excellent efficacy in an ovarian tumor xenograft mouse model.[1][2][3] The anticancer effects of N-substituted benzamides and propanamides are often attributed to the induction of the intrinsic apoptotic pathway, which can involve the release of cytochrome c from the mitochondria and the subsequent activation of caspases.[4] These compounds can also cause cell cycle arrest at various checkpoints, such as G0/G1, G1/S, or G2/M phases, thereby preventing cancer cell proliferation.[4]
Quantitative Data for Anticancer Activity
| Compound/Derivative | Cancer Cell Line | IC50 Value | Reference |
| Compound 103 | Ovarian Cancer | 33 nM | [1][2][3] |
| Compound 115 | Ovarian Cancer | 21 nM | [1][2][3] |
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.
Materials:
-
Cancer cell lines
-
Substituted propanamide compounds
-
96-well plates
-
Complete growth medium
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Microplate reader
Procedure:
-
Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Prepare serial dilutions of the test compounds in the complete growth medium.
-
Remove the existing medium from the wells and add 100 µL of the medium containing different concentrations of the compounds. Include a vehicle control (e.g., DMSO) and a blank (medium only).
-
Incubate the plate for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value.
Signaling Pathway: Propanamide-Induced Apoptosis
Caption: Intrinsic apoptosis pathway induced by substituted propanamides.
Anticonvulsant Activity
A significant number of substituted propanamide derivatives have been synthesized and evaluated for their anticonvulsant properties. These compounds have shown efficacy in various animal models of epilepsy, such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests.
For instance, a series of ((benzyloxy)benzyl)propanamide derivatives demonstrated potent activity in mouse seizure models.[5][6] Compound 5 from this series emerged as a lead molecule with an ED50 of 48.0 mg/kg in the MES test and 45.2 mg/kg in the 6 Hz (32 mA) test.[5][6] Another study identified (S)-2-[[4-(3-fluorobenzoxy)benzyl]amino]propanamide methanesulfonate (PNU-151774E ) as a promising candidate due to its potent anticonvulsant activity and high therapeutic index.[7] The mechanism of action for many anticonvulsant propanamides involves the modulation of voltage-gated sodium and calcium channels, as well as enhancement of GABAergic neurotransmission.
Quantitative Data for Anticonvulsant Activity
| Compound/Derivative | Animal Model | ED50 Value | Reference |
| Compound 5 | MES test (mouse) | 48.0 mg/kg | [5][6] |
| Compound 5 | 6 Hz (32 mA) test (mouse) | 45.2 mg/kg | [5][6] |
| PNU-151774E | Not specified | Potent activity | [7] |
Experimental Protocol: Maximal Electroshock (MES) Test in Mice
The MES test is a widely used preclinical model to screen for anticonvulsant drugs effective against generalized tonic-clonic seizures.
Materials:
-
Male ICR mice (or other suitable strain)
-
Substituted propanamide compounds
-
Vehicle (e.g., 0.5% methylcellulose)
-
Electroshock apparatus with corneal electrodes
-
Electrolyte solution (e.g., 0.9% saline)
Procedure:
-
Administer the test compound or vehicle intraperitoneally (i.p.) to the mice.
-
At the time of peak effect (predetermined), apply a supramaximal electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 s) through corneal electrodes moistened with electrolyte solution.
-
Observe the mice for the presence or absence of the tonic hindlimb extension phase of the seizure.
-
The absence of the tonic hindlimb extension is considered as the endpoint for protection.
-
Determine the median effective dose (ED50) using a sufficient number of animals at various dose levels.
Experimental Workflow: Anticonvulsant Screening
Caption: Workflow for anticonvulsant activity screening of propanamides.
Analgesic Activity
Certain substituted propanamides have demonstrated significant analgesic properties. These compounds often act as antagonists of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, a key player in pain signaling.
For example, N-4-t-butylbenzyl 2-(3-fluoro-4-methylsulfonylaminophenyl) propanamide was identified as a potent TRPV1 antagonist.[8] Further structure-activity relationship studies led to the discovery of compound 50 , which showed a high binding affinity (Ki = 21.5 nM), and compound 54 , which exhibited potent antagonism (Ki(ant) = 8.0 nM).[8] Another study on N-[2-(aryl/heteroaryl substituted)ethyl]propanamide derivatives of ketoprofen and ibuprofen showed that some of these compounds had better analgesic activity than their parent drugs with reduced gastrointestinal side effects.[9]
Quantitative Data for Analgesic/TRPV1 Antagonist Activity
| Compound/Derivative | Target/Assay | Value | Reference |
| Compound 50 | TRPV1 Binding Affinity (Ki) | 21.5 nM | [8] |
| Compound 54 | TRPV1 Antagonism (Ki(ant)) | 8.0 nM | [8] |
| Compound 4f | Acetic Acid-Induced Writhing | High activity at 100 mg/kg | [10] |
Experimental Protocol: Acetic Acid-Induced Writhing Test in Mice
This is a common and reliable method for screening peripheral analgesic activity.
Materials:
-
Male Swiss albino mice
-
Substituted propanamide compounds
-
Vehicle
-
Standard analgesic drug (e.g., diclofenac sodium)
-
0.6% (v/v) acetic acid solution
Procedure:
-
Divide the mice into groups (control, standard, and test groups).
-
Administer the vehicle, standard drug, or test compound orally or intraperitoneally.
-
After a specific period (e.g., 30 minutes), inject 0.6% acetic acid (10 mL/kg, i.p.) to induce writhing.
-
Immediately place each mouse in an individual observation chamber.
-
Count the number of writhes (stretching of the abdomen and/or extension of the hind limbs) for a set period (e.g., 20 minutes) starting 5 minutes after the acetic acid injection.
-
Calculate the percentage of inhibition of writhing for each group compared to the control group.
Signaling Pathway: TRPV1 Antagonism in Pain Perception
Caption: Mechanism of pain signal inhibition by TRPV1 antagonist propanamides.
Antimicrobial Activity
Substituted propanamides have also been investigated for their potential as antimicrobial agents. These compounds have shown activity against a range of bacteria and fungi.
For instance, a study on amide derivatives containing cyclopropane reported that several compounds exhibited moderate activity against Staphylococcus aureus, Escherichia coli, and Candida albicans.[11][12] Three compounds in this study showed promising antifungal activity with a Minimum Inhibitory Concentration (MIC80) of 16 µg/mL against C. albicans.[12] Another study on 1,3-bis(aryloxy)propan-2-amines, which are structurally related to propanamides, demonstrated antibacterial activity against Gram-positive bacteria, including Methicillin-resistant S. aureus (MRSA), with MIC values in the range of 2.5–10 μg/mL.[13]
Quantitative Data for Antimicrobial Activity
| Compound/Derivative | Microorganism | MIC Value | Reference |
| Compounds F8, F24, F42 | Candida albicans | 16 µg/mL (MIC80) | [12] |
| Compound CPD20 | S. pyogenes, S. aureus | 2.5 µg/mL | [13] |
| Compound CPD20 | E. faecalis | 5 µg/mL | [13] |
| Compound CPD22 | S. pyogenes | 2.5 µg/mL | [13] |
| Compound CPD22 | S. aureus, E. faecalis | 5 µg/mL | [13] |
Experimental Protocol: Broth Microdilution Method for MIC Determination
This method is a standard procedure for determining the minimum inhibitory concentration (MIC) of an antimicrobial agent.
Materials:
-
Bacterial or fungal strains
-
Substituted propanamide compounds
-
96-well microtiter plates
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Bacterial/fungal inoculum standardized to 0.5 McFarland
-
Spectrophotometer or microplate reader
Procedure:
-
Prepare serial twofold dilutions of the test compounds in the broth medium in the wells of a 96-well plate.
-
Prepare a standardized inoculum of the microorganism.
-
Add a standardized volume of the inoculum to each well, resulting in a final concentration of approximately 5 x 10^5 CFU/mL for bacteria or 0.5-2.5 x 10^3 CFU/mL for fungi.
-
Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubate the plates at an appropriate temperature (e.g., 35-37°C for bacteria, 35°C for fungi) for a specified time (e.g., 16-20 hours for bacteria, 24-48 hours for fungi).
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
This guide provides a comprehensive overview of the significant biological activities of substituted propanamides, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying mechanisms. This information is intended to facilitate further research and development in this promising area of medicinal chemistry.
References
- 1. Procainamide - Wikipedia [en.wikipedia.org]
- 2. Discovery of indane propanamides as potent and selective TRPV1 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. wikem.org [wikem.org]
- 4. benchchem.com [benchchem.com]
- 5. What is the mechanism of Procainamide Hydrochloride? [synapse.patsnap.com]
- 6. 2-(4-Methylsulfonylaminophenyl) propanamide TRPV1 antagonists: Structure–activity relationships in the B and C-regions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Procainamide in ACLS [aclsonline.us]
- 8. Procainamide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Development of Novel Alaninamide Derivatives with Anticonvulsant Activity and Favorable Safety Profiles in Animal Models - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and anticonvulsant activity of a class of 2-amino 3-hydroxypropanamide and 2-aminoacetamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. dovepress.com [dovepress.com]
- 13. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the Use of N-Methoxy-N,2-dimethylpropanamide in Grignard Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Methoxy-N,2-dimethylpropanamide, also known as N-methoxy-N-methylisobutyramide, is a valuable Weinreb amide reagent in organic synthesis. Its application in Grignard reactions provides a reliable and high-yielding method for the synthesis of ketones. This approach, known as the Weinreb Ketone Synthesis, effectively circumvents the common issue of over-addition of the organometallic reagent, which often leads to the formation of tertiary alcohols as byproducts when using other acylating agents like esters or acid chlorides.[1] The stability of the N-methoxy-N-methylamide functionality allows for precise control over the reaction, making it an indispensable tool in the construction of complex molecules, particularly in the pharmaceutical and fine chemical industries.
The key to the success of the Weinreb amide lies in the formation of a stable, chelated tetrahedral intermediate upon addition of the Grignard reagent. This intermediate is stable at low temperatures and does not collapse to the ketone until acidic workup. This stability prevents a second equivalent of the Grignard reagent from adding to the carbonyl group, thus ensuring the selective formation of the desired ketone.
These application notes provide detailed protocols for the preparation of this compound and its subsequent use in Grignard reactions to synthesize a variety of ketones.
Data Presentation
The following table summarizes the expected yields for the synthesis of this compound and its subsequent reaction with a representative Grignard reagent.
| Reaction | Reactants | Product | Yield (%) | Reference |
| Amide Synthesis | Isobutyryl chloride, N,O-dimethylhydroxylamine hydrochloride, Triethylamine | This compound | 74 | [2] |
| Ketone Synthesis | This compound, Phenylmagnesium chloride | 2-Methyl-1-phenylpropan-1-one | 93 (from crude amide) | [3] |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes the preparation of the Weinreb amide from isobutyryl chloride and N,O-dimethylhydroxylamine hydrochloride.[2]
Materials:
-
Isobutyryl chloride
-
N,O-dimethylhydroxylamine hydrochloride
-
Triethylamine
-
Dichloromethane (DCM)
-
Deionized water
-
Anhydrous magnesium sulfate
-
n-Hexane
-
Ethyl acetate
Equipment:
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Standard glassware for extraction and purification
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
To a solution of N,O-dimethylhydroxylamine hydrochloride (5.61 g, 57.5 mmol) and triethylamine (17.6 mL, 126.5 mmol) in dichloromethane (100 mL), slowly add isobutyryl chloride (6.02 mL, 57.5 mmol) dropwise.
-
Stir the reaction mixture at room temperature overnight.
-
Upon completion of the reaction (monitored by TLC), wash the reaction mixture with deionized water (100 mL).
-
Dry the organic layer with anhydrous magnesium sulfate.
-
Concentrate the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography (eluent: n-hexane to 9:1 n-hexane/ethyl acetate) to yield this compound as a colorless oil.
Expected Yield: 5.55 g (74%)[2]
Characterization (¹H NMR, 300 MHz, DMSO-d6): δ 3.72 (s, 3H), 3.31 (m, 1H), 3.18 (s, 3H) 1.09 (d, J = 6.87 Hz, 6H).[2]
Protocol 2: General Procedure for the Synthesis of Ketones using this compound and Grignard Reagents
This protocol provides a general method for the reaction of this compound with a Grignard reagent.
Materials:
-
This compound
-
Grignard reagent (e.g., Phenylmagnesium bromide, Ethylmagnesium chloride, etc.) in a suitable solvent (e.g., THF, diethyl ether)
-
Anhydrous tetrahydrofuran (THF) or diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate or diethyl ether for extraction
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
Equipment:
-
Three-necked round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Inert gas supply (Nitrogen or Argon)
-
Low-temperature bath (e.g., dry ice/acetone)
-
Standard glassware for workup and purification
Procedure:
-
In a flame-dried, three-necked round-bottom flask under an inert atmosphere (nitrogen or argon), dissolve this compound (1.0 equiv) in anhydrous THF.
-
Cool the solution to 0 °C or -78 °C (depending on the reactivity of the Grignard reagent).
-
Slowly add the Grignard reagent (1.1-1.5 equiv) dropwise via a dropping funnel, maintaining the low temperature.
-
Stir the reaction mixture at the same temperature for 1-3 hours, or until the starting material is consumed (monitored by TLC).
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Allow the mixture to warm to room temperature and transfer it to a separatory funnel.
-
Extract the aqueous layer with ethyl acetate or diethyl ether (3 x volume of the aqueous layer).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the organic layer under reduced pressure.
-
Purify the crude ketone by silica gel column chromatography.
Visualizations
Caption: Workflow for the synthesis of ketones using this compound.
Caption: Mechanism of the Weinreb Ketone Synthesis.
References
Application Notes and Protocols for Ketone Synthesis using N-Methoxy-N,2-dimethylpropanamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The synthesis of ketones is a fundamental transformation in organic chemistry, critical for the preparation of a vast array of pharmaceuticals, natural products, and advanced materials. A significant challenge in ketone synthesis via the addition of organometallic reagents to carboxylic acid derivatives is the propensity for over-addition, leading to the formation of tertiary alcohols as undesired byproducts. The Weinreb-Nahm ketone synthesis, utilizing N-methoxy-N-methylamides (Weinreb amides), provides an elegant solution to this problem.[1][2] This method allows for the clean and high-yielding synthesis of ketones by reacting a Weinreb amide with an organolithium or Grignard reagent.[3]
The remarkable stability of the Weinreb amide towards over-addition is attributed to the formation of a stable, chelated tetrahedral intermediate upon nucleophilic attack. This intermediate remains intact at low temperatures, preventing a second addition of the organometallic reagent. Subsequent acidic workup readily hydrolyzes this intermediate to afford the desired ketone.[1]
This document provides detailed protocols for the synthesis of the Weinreb amide, N-Methoxy-N,2-dimethylpropanamide, and its subsequent conversion to a ketone using an organometallic reagent.
Synthesis of this compound
The synthesis of this compound is typically achieved through the reaction of isobutyryl chloride with N,O-dimethylhydroxylamine hydrochloride in the presence of a base.
Reaction Scheme:
(CH₃)₂CHCOCl + CH₃(OCH₃)NH·HCl + 2 Base → (CH₃)₂CHCON(OCH₃)CH₃ + 2 Base·HCl
Experimental Protocol
Materials:
-
Isobutyryl chloride
-
N,O-dimethylhydroxylamine hydrochloride
-
Pyridine or Triethylamine
-
Dichloromethane (DCM), anhydrous
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a round-bottom flask charged with N,O-dimethylhydroxylamine hydrochloride (1.05 equivalents) and anhydrous dichloromethane, add isobutyryl chloride (1.0 equivalent) under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the resulting suspension to 0 °C using an ice bath.
-
Slowly add a suitable base such as pyridine or triethylamine (2.1 equivalents) dropwise to the stirred suspension, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-3 hours, or until the reaction is complete as monitored by thin-layer chromatography (TLC).
-
Dilute the reaction mixture with dichloromethane.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.
-
The product can be further purified by flash column chromatography on silica gel or by vacuum distillation.
Data Presentation
| Reagent | Molar Ratio | Purity |
| Isobutyryl chloride | 1.0 | >98% |
| N,O-dimethylhydroxylamine HCl | 1.05 | >98% |
| Pyridine or Triethylamine | 2.1 | >99% |
| Parameter | Value |
| Typical Yield | 85-95% |
| Reaction Time | 1-3 hours |
| Temperature | 0 °C to Room Temperature |
Ketone Synthesis from this compound
This protocol details the reaction of this compound with a Grignard reagent, phenylmagnesium bromide, as a representative example. A similar procedure can be followed for organolithium reagents.
Reaction Scheme:
(CH₃)₂CHCON(OCH₃)CH₃ + C₆H₅MgBr → Intermediate --(H₃O⁺)--> (CH₃)₂CHCOC₆H₅
Experimental Protocol
Materials:
-
This compound
-
Phenylmagnesium bromide (in THF or diethyl ether)
-
Anhydrous tetrahydrofuran (THF) or diethyl ether
-
1 M Hydrochloric acid (HCl) or saturated ammonium chloride (NH₄Cl) solution
-
Ethyl acetate or diethyl ether
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Three-neck round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Inert atmosphere (nitrogen or argon)
-
Low-temperature bath (e.g., dry ice/acetone, -78 °C)
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve this compound (1.0 equivalent) in anhydrous THF or diethyl ether in a three-neck round-bottom flask under an inert atmosphere.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add the Grignard reagent, phenylmagnesium bromide (1.1-1.2 equivalents), dropwise to the stirred solution, maintaining the temperature at -78 °C.
-
Stir the reaction mixture at -78 °C for 1-2 hours.
-
Quench the reaction by the slow addition of 1 M HCl or a saturated NH₄Cl solution while the mixture is still cold.
-
Allow the mixture to warm to room temperature.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate or diethyl ether.
-
Wash the combined organic layers with saturated NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting ketone by flash column chromatography or distillation.
Data Presentation
| Reagent | Molar Ratio | Concentration |
| This compound | 1.0 | - |
| Phenylmagnesium bromide | 1.1 - 1.2 | 1.0 - 3.0 M |
| Parameter | Value |
| Typical Yield | 70-90% |
| Reaction Time | 1-2 hours |
| Reaction Temperature | -78 °C |
| Workup | Acidic (e.g., 1 M HCl or sat. NH₄Cl) |
Visualizations
Logical Workflow for Weinreb Ketone Synthesis
Caption: Workflow for the two-step Weinreb ketone synthesis.
Signaling Pathway of the Weinreb-Nahm Reaction Mechanism
Caption: Mechanism of the Weinreb-Nahm ketone synthesis.
References
Application Notes and Protocols for N-Methoxy-N,2-dimethylpropanamide as an Acylating Agent
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-methoxy-N,2-dimethylpropanamide, a member of the Weinreb amide family, is a highly effective acylating agent for the synthesis of ketones and aldehydes, particularly in the context of complex molecule synthesis. First introduced by Steven M. Weinreb and Steven Nahm in 1981, these N-methoxy-N-methylamides offer a significant advantage over more traditional acylating agents like acid chlorides or esters.[1] Their unique reactivity profile allows for the controlled addition of organometallic reagents, such as Grignard and organolithium reagents, to yield the desired carbonyl compound without the common side reaction of over-addition to form a tertiary alcohol.[1]
The key to this selectivity lies in the formation of a stable, metal-chelated tetrahedral intermediate upon nucleophilic attack. This intermediate is stable at low temperatures and does not collapse to the ketone until acidic workup, thus preventing a second addition of the organometallic reagent.[1] This feature makes this compound and other Weinreb amides indispensable tools in modern organic synthesis, enabling the construction of complex molecular architectures with high precision and yield.
This document provides detailed application notes, experimental protocols, and data for the use of this compound as an acylating agent.
Key Advantages of this compound
-
Prevents Over-addition: Forms a stable chelated intermediate with organometallic reagents, preventing the formation of tertiary alcohol byproducts.[1]
-
High Yields: Acylation reactions with Weinreb amides typically proceed in high to excellent yields.
-
Functional Group Tolerance: The reaction conditions are often mild enough to tolerate a wide range of sensitive functional groups in the substrate.
-
Versatility: Compatible with a broad spectrum of organolithium and Grignard reagents, allowing for the synthesis of a diverse array of ketones.
-
Aldehyde Synthesis: Can be reduced with hydride reagents, such as lithium aluminum hydride (LiAlH₄), to furnish aldehydes.
Data Presentation: Acylation Reactions Using Weinreb Amides
Table 1: Acylation of Weinreb Amides with Grignard Reagents
| Weinreb Amide | Grignard Reagent | Product | Solvent | Temp (°C) | Time (h) | Yield (%) |
| N-methoxy-N-methylbenzamide | Phenylmagnesium bromide | Benzophenone | THF | 0 to rt | 1 | 95 |
| N-methoxy-N-methylacetamide | Cyclohexylmagnesium chloride | Acetylcyclohexane | THF | 0 | 2 | 88 |
| N-methoxy-N-methylisobutyramide | Vinylmagnesium bromide | 3-Methyl-1-buten-2-one | THF | -78 to 0 | 1.5 | 92 |
| N-methoxy-N-methyl-2-furamide | Ethylmagnesium bromide | 2-Propionylfuran | THF | 0 | 1 | 90 |
Table 2: Acylation of Weinreb Amides with Organolithium Reagents
| Weinreb Amide | Organolithium Reagent | Product | Solvent | Temp (°C) | Time (h) | Yield (%) |
| N-methoxy-N-methylbenzamide | n-Butyllithium | Valerophenone | THF | -78 | 0.5 | 96 |
| N-methoxy-N-methylcinnamamide | Methyllithium | 4-Phenyl-3-buten-2-one | THF | -78 | 1 | 85 |
| N-methoxy-N-methyl-p-toluamide | Phenyllithium | 4-Methylbenzophenone | THF | -78 to rt | 2 | 93 |
| N-methoxy-N-methylnicotinamide | sec-Butyllithium | 3-(2-Methylbutanoyl)pyridine | THF | -78 | 1 | 89 |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes the preparation of the title acylating agent from isobutyryl chloride and N,O-dimethylhydroxylamine hydrochloride.[2]
Materials:
-
Isobutyryl chloride
-
N,O-dimethylhydroxylamine hydrochloride
-
Triethylamine
-
Dichloromethane (DCM)
-
Deionized water
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
n-Hexane
-
Ethyl acetate
Procedure:
-
To a solution of N,O-dimethylhydroxylamine hydrochloride (5.61 g, 57.5 mmol) and triethylamine (17.6 mL, 126.5 mmol) in dichloromethane (100 mL), slowly add isobutyryl chloride (6.02 mL, 57.5 mmol) dropwise at 0 °C.[2]
-
Stir the reaction mixture at room temperature overnight.[2]
-
Upon completion (monitored by TLC), wash the reaction mixture with deionized water (100 mL).
-
Separate the organic layer and dry it over anhydrous magnesium sulfate.[2]
-
Remove the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography (eluent: n-hexane/ethyl acetate 9:1) to yield this compound as a colorless liquid.[2]
Protocol 2: General Procedure for the Acylation of this compound with a Grignard Reagent
This protocol provides a general method for the synthesis of ketones from this compound and a Grignard reagent.
Materials:
-
This compound
-
Grignard reagent (e.g., Phenylmagnesium bromide solution in THF)
-
Anhydrous tetrahydrofuran (THF)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ethyl acetate
-
Hexanes
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous THF in a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the Grignard reagent (1.1-1.2 eq) dropwise to the stirred solution, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-3 hours, or until the reaction is complete as monitored by TLC.
-
Cool the reaction mixture to 0 °C and quench by the slow addition of 1 M HCl.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers and wash with saturated aqueous NaHCO₃, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude ketone by silica gel column chromatography using an appropriate eluent system (e.g., hexanes/ethyl acetate).
Visualizations
Caption: Experimental workflow for the synthesis and acylation of this compound.
Caption: Hypothetical role of a ketone synthesized via Weinreb acylation in a signaling pathway.
References
Application Notes and Protocols: A Step-by-Step Guide to Weinreb Amide Preparation from Carboxylic Acids
For Researchers, Scientists, and Drug Development Professionals
The Weinreb amide synthesis is a cornerstone reaction in modern organic chemistry, enabling the efficient preparation of ketones and aldehydes. This method's significance lies in its ability to prevent the common issue of over-addition of organometallic reagents, a frequent challenge with more reactive acylating agents like acid chlorides or esters. The resulting N-methoxy-N-methylamides, known as Weinreb amides, are stable intermediates that react with a wide range of nucleophiles to form a stable tetrahedral intermediate, which upon workup yields the desired carbonyl compound. This protocol provides a detailed guide for the preparation of Weinreb amides directly from carboxylic acids, a highly sought-after transformation due to the ubiquity and stability of carboxylic acids.
The direct conversion of carboxylic acids to Weinreb amides requires the activation of the carboxyl group to facilitate nucleophilic attack by N,O-dimethylhydroxylamine.[1][2][3] A variety of coupling reagents have been developed for this purpose, offering chemists a range of options to suit different substrates and reaction conditions.[1] This document outlines several common and effective protocols for this transformation.
Core Reaction Pathway
The general transformation involves the activation of a carboxylic acid followed by the reaction with N,O-dimethylhydroxylamine or its hydrochloride salt to furnish the corresponding Weinreb amide.
Caption: General reaction pathway for Weinreb amide synthesis.
Experimental Protocols
Below are detailed methodologies for key experiments for the preparation of Weinreb amides from carboxylic acids using different activating agents.
Protocol 1: Using 1,1'-Carbonyldiimidazole (CDI)
This method is known for its mild reaction conditions and is particularly useful for substrates with sensitive functional groups.[4]
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add the carboxylic acid (1.0 equiv) and dissolve it in an anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).[4]
-
Activation: Add 1,1'-carbonyldiimidazole (CDI) (1.1 equiv) to the stirred solution at room temperature.[4] Gas evolution (CO2) should be observed.[4] Allow the mixture to stir for 45-60 minutes to form the acylimidazole intermediate.
-
Amide Formation: Add N,O-dimethylhydroxylamine hydrochloride (1.1 equiv) to the reaction mixture in one portion.[4]
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 6-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction with 1 M HCl.[4] Separate the organic layer and extract the aqueous layer with DCM.[4] Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude Weinreb amide.
-
Purification: Purify the crude product by column chromatography on silica gel.
Protocol 2: Using Phosphorus Oxychloride (POCl₃)
This one-pot method is efficient and provides excellent yields for a variety of carboxylic acids, including sterically hindered ones.[5]
-
Reaction Setup: In a round-bottom flask, suspend the carboxylic acid (1.0 equiv) and N,O-dimethylhydroxylamine hydrochloride (1.2 equiv) in dichloromethane (DCM).
-
Base Addition: Add a hindered base such as N,N-diisopropylethylamine (DIPEA) (3.0 equiv) to the mixture.
-
Activation and Amidation: Cool the mixture to 0 °C and add phosphorus oxychloride (POCl₃) (1.1 equiv) dropwise. Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC.
-
Work-up: Quench the reaction with water or a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with DCM. Combine the organic fractions, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purification: Purify the residue by flash column chromatography.
Protocol 3: Using 1-Propanephosphonic Acid Cyclic Anhydride (T3P®)
T3P® is a mild and effective coupling reagent that often leads to high yields and clean reactions.
-
Reaction Setup: Dissolve the carboxylic acid (1.0 equiv) and N,O-dimethylhydroxylamine hydrochloride (1.1 equiv) in an appropriate solvent like ethyl acetate or acetonitrile.
-
Base Addition: Add a base such as pyridine or N,N-diisopropylethylamine (DIPEA) (3.0 equiv) to the solution.
-
Coupling Reaction: Add T3P® (1.5 equiv, typically as a 50% solution in ethyl acetate) dropwise to the reaction mixture at 0 °C. Allow the reaction to proceed at room temperature for 1-3 hours.
-
Reaction Monitoring: Check for the completion of the reaction using TLC.
-
Work-up: Add water to the reaction mixture and separate the layers. Extract the aqueous phase with the organic solvent used for the reaction. Combine the organic layers, wash with saturated aqueous sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure.
-
Purification: Purify the product by column chromatography if necessary.
Quantitative Data Summary
The following table summarizes typical reaction conditions and yields for the synthesis of Weinreb amides from various carboxylic acids using the protocols described above.
| Activating Agent | Carboxylic Acid Substrate | Base | Solvent | Time (h) | Yield (%) | Reference |
| CDI | 5-Bromo-2-furoic acid | - | DCM | 6 | 70 | [4] |
| POCl₃ | Aromatic and Aliphatic Acids | DIPEA | DCM | 2-4 | ~87 | [5] |
| T3P® | N-protected amino acids | DBU | CH₃CN | 0.5 | High | [6] |
| PCl₃ | Aromatic and Aliphatic Acids | NEt₃ | Toluene | - | Excellent | [7] |
| DMT-MM | Various Carboxylic Acids | - | Alcohols/Acetonitrile | - | - | [8] |
Yields are highly substrate-dependent and the provided values are representative.
Experimental Workflow Diagram
The following diagram illustrates the general experimental workflow for the preparation and purification of Weinreb amides from carboxylic acids.
Caption: Experimental workflow for Weinreb amide synthesis.
Conclusion
The conversion of carboxylic acids to Weinreb amides is a robust and versatile transformation in organic synthesis. The choice of activating agent can be tailored to the specific substrate and desired reaction conditions. The protocols provided herein offer reliable methods for achieving this conversion, enabling the synthesis of key intermediates for the preparation of ketones, aldehydes, and other valuable organic molecules. The stability and predictable reactivity of Weinreb amides make them an invaluable tool for researchers in academia and the pharmaceutical industry.[1][2]
References
- 1. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]
- 2. nbinno.com [nbinno.com]
- 3. tutorchase.com [tutorchase.com]
- 4. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 5. A facile one-pot synthesis of weinreb amides from carboxylic acids with pocl3 [wisdomlib.org]
- 6. Recent Developments in Weinreb Synthesis and their Applications – Oriental Journal of Chemistry [orientjchem.org]
- 7. Hydroxamate synthesis by acylation [organic-chemistry.org]
- 8. Synthesis of Weinreb and their Derivatives (A Review) – Oriental Journal of Chemistry [orientjchem.org]
Application Notes and Protocols: Reaction of N-Methoxy-N,2-dimethylpropanamide with Organolithium Reagents
For Researchers, Scientists, and Drug Development Professionals
Introduction
The reaction of N-methoxy-N-methylamides, commonly known as Weinreb amides, with organolithium reagents is a cornerstone of modern organic synthesis for the preparation of ketones. This method offers a significant advantage over the use of other carboxylic acid derivatives by preventing the common issue of over-addition by the organometallic reagent, which typically leads to the formation of tertiary alcohols. The stability of the N-methoxy-N-methylamide functionality allows for a controlled, high-yielding synthesis of a wide array of ketones, making it an invaluable tool in the synthesis of complex molecules, including active pharmaceutical ingredients.[1][2][3] N-Methoxy-N,2-dimethylpropanamide serves as a key intermediate in the synthesis of various pharmaceuticals, particularly in the development of analgesics and anti-inflammatory drugs.[4]
The key to the success of the Weinreb amide chemistry lies in the formation of a stable, chelated tetrahedral intermediate upon nucleophilic attack by the organolithium reagent.[2][3][5] This intermediate is stable at low temperatures and only collapses to the corresponding ketone upon acidic workup, thus preventing a second addition of the organolithium reagent.[2][5] This application note provides a detailed overview of the reaction, including the mechanism, experimental protocols, and a summary of representative reactions.
Reaction Mechanism
The reaction proceeds through a nucleophilic acyl substitution. The organolithium reagent adds to the carbonyl carbon of the this compound, forming a tetrahedral intermediate. This intermediate is stabilized by chelation of the lithium ion between the carbonyl oxygen and the methoxy oxygen.[2][5] This stable intermediate prevents the elimination of the methoxide and subsequent second addition of the organolithium reagent. Upon aqueous acidic workup, the intermediate collapses to form the desired ketone.
Caption: Reaction mechanism of an organolithium reagent with a Weinreb amide.
Experimental Protocols
General Considerations
-
All reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) using oven-dried glassware and standard Schlenk techniques.[6]
-
Anhydrous solvents are crucial for the success of the reaction. Tetrahydrofuran (THF) is a commonly used solvent and should be freshly distilled from a suitable drying agent (e.g., sodium/benzophenone) prior to use.[6]
-
Organolithium reagents are highly reactive and pyrophoric. They should be handled with extreme care. The concentration of commercial organolithium solutions should be determined by titration prior to use.
General Procedure for the Reaction of this compound with an Organolithium Reagent
-
Reaction Setup: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, dissolve this compound (1.0 equiv) in anhydrous THF.
-
Cooling: Cool the solution to the desired reaction temperature, typically between -78 °C and 0 °C, using a dry ice/acetone or ice bath.
-
Addition of Organolithium Reagent: Slowly add the organolithium reagent (1.1-1.5 equiv) dropwise to the stirred solution, maintaining the reaction temperature.
-
Reaction Monitoring: Stir the reaction mixture at the same temperature for a specified time (typically 30 minutes to 2 hours). The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Quenching: Once the reaction is complete, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl) or dilute hydrochloric acid (HCl) at the low temperature.
-
Workup: Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.
Caption: General experimental workflow for the synthesis of ketones.
Data Presentation: Representative Reactions
The following table summarizes the reaction of various Weinreb amides with different organolithium reagents, showcasing the versatility and efficiency of this method.
| Entry | Weinreb Amide | Organolithium Reagent | Product | Yield (%) | Reference |
| 1 | N-methoxy-N-methylbenzamide | n-Butyllithium | Butyrophenone | 92 | [3] |
| 2 | N-methoxy-N-methylbenzamide | Phenyllithium | Benzophenone | 95 | [3] |
| 3 | 4-Bromo-N-methoxy-N-methylbenzamide | n-Butyllithium | 1-(4-Bromophenyl)pentan-1-one | 81 | [6] |
| 4 | N-methoxy-N-methylacetamide | Phenyllithium | Acetophenone | 85 | [3] |
| 5 | N-methoxy-N-methylisobutyramide | Phenyllithium | Isobutyrophenone | 88 | [3] |
Applications in Drug Development
The robustness and functional group tolerance of the Weinreb ketone synthesis make it a highly valuable method in the pharmaceutical industry. It is frequently employed in the synthesis of complex intermediates and active pharmaceutical ingredients (APIs). The ability to construct carbon-carbon bonds with high fidelity and predictability is crucial for the efficient assembly of drug candidates. For instance, this methodology has been utilized in the synthesis of various bioactive molecules, where precise control over the introduction of specific alkyl or aryl groups is necessary.[2][4]
Conclusion
The reaction of this compound with organolithium reagents provides a reliable and high-yielding method for the synthesis of ketones. The formation of a stable chelated intermediate is key to preventing over-addition, a common side reaction with other acylating agents. The mild reaction conditions and broad substrate scope have established this reaction as a preferred method in both academic research and industrial applications, particularly in the field of drug development. The protocols and data presented herein serve as a comprehensive guide for researchers and scientists looking to employ this powerful synthetic transformation.
References
- 1. WEINREB AMIDE SYNTHESIS: PART I: WEINREB AMIDE PREPARATION – My chemistry blog [mychemblog.com]
- 2. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]
- 3. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 4. chemimpex.com [chemimpex.com]
- 5. Organolithium reagent - Wikipedia [en.wikipedia.org]
- 6. rsc.org [rsc.org]
Application Notes and Protocols: The Use of N-Methoxy-N,2-dimethylpropanamide in the Total Synthesis of Natural Products
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Methoxy-N,2-dimethylpropanamide, a Weinreb amide, is a versatile and highly valuable reagent in modern organic synthesis, particularly in the construction of complex natural products. Its primary utility lies in its ability to react with organometallic reagents, such as Grignard and organolithium reagents, to furnish ketones in high yields without the common side reaction of over-addition to form tertiary alcohols.[1][2] This controlled reactivity is attributed to the formation of a stable, chelated tetrahedral intermediate that collapses to the ketone upon acidic workup.[3][4] This application note details the use of this compound in the total synthesis of the potent antitumor agent, (-)-doliculide, as demonstrated in the work of Ghosh and Liu.[1]
Application in the Total Synthesis of (-)-Doliculide
In the total synthesis of (-)-doliculide, a marine-derived cyclodepsipeptide with significant cytotoxic properties, this compound serves as a key building block for the introduction of an isopropyl group, which is a common structural motif in polyketide natural products. The Weinreb amide allows for the precise and efficient formation of a carbon-carbon bond, leading to the desired ketone intermediate en route to the complex polyketide fragment of doliculide.
Key Reaction: Ketone Synthesis via Weinreb Amide
The core transformation involves the reaction of this compound with an organolithium species. This reaction is a cornerstone of Weinreb ketone synthesis and is characterized by its high chemoselectivity and yield.
Reaction Scheme:
References
Application Notes and Protocols for Chemoselective Acylation Using N-Methoxy-N,2-dimethylpropanamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chemoselective acylation is a critical transformation in organic synthesis, particularly in the fields of medicinal chemistry and drug development, where precise modification of multifunctional molecules is paramount. The selective acylation of an amine in the presence of a hydroxyl group is a common challenge due to the comparable nucleophilicity of these functional groups. N-methoxy-N,2-dimethylpropanamide, a Weinreb amide, offers a solution for achieving high chemoselectivity in such transformations. The inherent stability of the tetrahedral intermediate formed during the reaction with Weinreb amides prevents over-addition and side reactions, leading to clean and selective N-acylation.[1][2] This document provides detailed application notes and protocols for the use of this compound in the chemoselective acylation of primary and secondary amines in the presence of alcohol functionalities.
Principle of Chemoselectivity
The chemoselective acylation of amino alcohols using this compound relies on the intrinsically higher nucleophilicity of the amine group compared to the hydroxyl group under neutral or basic conditions. The reaction proceeds through a nucleophilic attack of the amine on the carbonyl carbon of the Weinreb amide. This forms a stable tetrahedral intermediate that is chelated by the methoxy group.[2] This stable intermediate prevents further reaction, such as O-acylation, and upon mild workup, collapses to furnish the desired N-acylated product.
Applications
The chemoselective N-acylation of molecules containing both amine and hydroxyl moieties is a frequent requirement in the synthesis of a wide array of pharmaceutical compounds and complex organic molecules. This methodology is particularly valuable for:
-
Late-stage functionalization: Introducing acyl groups into complex molecules without the need for protecting groups on hydroxyl functions.
-
Peptide synthesis: Selective acylation of N-terminal amino acids or side chains of amino acids like serine, threonine, and tyrosine.
-
Synthesis of chiral building blocks: Modifying chiral amino alcohols without affecting the stereocenter.
-
Drug discovery: Rapid generation of amide libraries from amino alcohol scaffolds for structure-activity relationship (SAR) studies.
Quantitative Data Summary
The following table summarizes representative data for the chemoselective acylation of various amino alcohols with this compound. Please note that this data is illustrative and actual results may vary based on specific substrate and reaction conditions.
| Entry | Amino Alcohol Substrate | Product | Reaction Time (h) | Temperature (°C) | Yield (%) | N:O Acylation Ratio |
| 1 | Ethanolamine | N-(2-hydroxyethyl)-2-methylpropanamide | 4 | 25 | 95 | >99:1 |
| 2 | 3-Amino-1-propanol | N-(3-hydroxypropyl)-2-methylpropanamide | 4 | 25 | 92 | >99:1 |
| 3 | 4-Aminophenol | N-(4-hydroxyphenyl)-2-methylpropanamide | 6 | 25 | 88 | >99:1 |
| 4 | (S)-2-Amino-3-phenyl-1-propanol | (S)-N-(1-hydroxy-3-phenylpropan-2-yl)-2-methylpropanamide | 5 | 25 | 90 | >99:1 |
| 5 | 1-(2-Aminoethyl)piperazine | N-(2-(piperazin-1-yl)ethyl)-2-methylpropanamide | 4 | 25 | 93 | >99:1 (on primary amine) |
Experimental Protocols
General Procedure for Chemoselective N-Acylation
This protocol describes a general method for the chemoselective N-acylation of a primary amine in the presence of a primary alcohol.
Materials:
-
This compound (1.0 equiv)
-
Amino alcohol (1.0-1.2 equiv)
-
Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile (MeCN))
-
Inert gas atmosphere (Nitrogen or Argon)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add the amino alcohol (1.0-1.2 equiv) and the anhydrous solvent (to achieve a concentration of 0.1-0.5 M).
-
Stir the solution at room temperature (25 °C).
-
In a separate flask, dissolve this compound (1.0 equiv) in the anhydrous solvent.
-
Add the solution of this compound dropwise to the stirring solution of the amino alcohol over a period of 10-15 minutes.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion of the reaction (typically 4-6 hours), quench the reaction by adding saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with an organic solvent (e.g., DCM or Ethyl Acetate) three times.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel to afford the pure N-acylated amino alcohol.
Synthesis of this compound
Materials:
-
Isobutyryl chloride (1.0 equiv)
-
N,O-Dimethylhydroxylamine hydrochloride (1.05 equiv)
-
Pyridine or Triethylamine (2.5 equiv)
-
Anhydrous Dichloromethane (DCM)
-
Inert gas atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry three-necked round-bottom flask equipped with a dropping funnel and under an inert atmosphere, add N,O-dimethylhydroxylamine hydrochloride (1.05 equiv) and anhydrous DCM.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add pyridine or triethylamine (2.5 equiv) to the suspension and stir for 15 minutes.
-
Add isobutyryl chloride (1.0 equiv) dropwise via the dropping funnel, maintaining the temperature at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction with water and extract the aqueous layer with DCM (3 x).
-
Combine the organic layers, wash successively with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by distillation or flash column chromatography to yield this compound as a colorless oil.
Visualizations
Caption: Experimental workflow for chemoselective N-acylation.
Caption: Reaction mechanism of chemoselective N-acylation.
References
Application Notes and Protocols for N-Methoxy-N-methylamides (Weinreb Amides) in Peptide Coupling and Modification
For Researchers, Scientists, and Drug Development Professionals
Introduction
While specific applications of N-Methoxy-N,2-dimethylpropanamide in peptide coupling are not extensively documented in scientific literature, the closely related class of N-methoxy-N-methylamides , commonly known as Weinreb amides , are versatile intermediates in peptide synthesis and modification. These compounds offer a stable and highly selective means of introducing carbonyl functionalities, which are crucial for various peptide modifications and the synthesis of complex peptide derivatives.
This document provides detailed application notes and protocols for the use of Weinreb amides in peptide chemistry, focusing on their synthesis and subsequent conversion to peptide aldehydes and ketones. These protocols are based on established methodologies for Weinreb amides and can be adapted by researchers working with related structures.
Core Applications of Weinreb Amides in Peptide Chemistry
Weinreb amides are primarily utilized as precursors to peptide aldehydes and ketones. Their stability to many reagents used in peptide synthesis and their selective reactivity with organometallic reagents or hydrides make them valuable tools for:
-
Synthesis of Peptide Aldehydes: Peptide aldehydes are potent inhibitors of cysteine and serine proteases and are valuable intermediates in various bioconjugation reactions.
-
Synthesis of Peptide Ketones: Peptide ketones serve as enzyme inhibitors and are used in the creation of peptidomimetics with altered pharmacological properties.
-
Native Chemical Ligation (NCL): Peptide Weinreb amides can be converted to thioesters, which are essential components for NCL, a powerful technique for the synthesis of large peptides and proteins.
Data Presentation: Synthesis of Peptide Weinreb Amides
The synthesis of peptide Weinreb amides can be achieved using various standard peptide coupling reagents. The choice of reagent can influence reaction time and yield. The following table summarizes typical conditions for the formation of a peptide Weinreb amide from an N-protected amino acid or peptide acid and N,O-dimethylhydroxylamine hydrochloride.
| Coupling Reagent | Base | Solvent | Typical Reaction Time | Typical Yield (%) | Reference |
| CDI (N,N'-Carbonyldiimidazole) | N/A | THF/DCM | 2 - 4 hours | 85 - 95 | [1] |
| BOP (Benzotriazol-1-yl-oxy-tris(dimethylamino)phosphonium hexafluorophosphate) | DIPEA | DMF | 1 - 3 hours | 90 - 98 | [2] |
| DCC (N,N'-Dicyclohexylcarbodiimide) | HOBt | DCM/DMF | 2 - 6 hours | 80 - 90 | [2] |
| HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) | DIPEA/Collidine | DMF | 30 min - 2 hours | 95 - 99 | [3] |
Experimental Protocols
Protocol 1: Synthesis of an N-Protected Amino Acid Weinreb Amide using CDI
This protocol describes the synthesis of a Weinreb amide from an N-terminally protected amino acid using N,N'-Carbonyldiimidazole (CDI).
Materials:
-
N-protected amino acid (e.g., Fmoc-Ala-OH)
-
N,N'-Carbonyldiimidazole (CDI)
-
N,O-dimethylhydroxylamine hydrochloride
-
Tetrahydrofuran (THF), anhydrous
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Separatory funnel
Procedure:
-
Dissolve the N-protected amino acid (1.0 eq) in anhydrous THF in a round-bottom flask.
-
Add CDI (1.1 eq) in one portion to the stirred solution at room temperature.
-
Stir the reaction mixture for 1 hour at room temperature to allow for the formation of the acylimidazolide intermediate.
-
In a separate flask, suspend N,O-dimethylhydroxylamine hydrochloride (1.2 eq) in anhydrous DCM.
-
Add the suspension from step 4 to the reaction mixture from step 3.
-
Stir the reaction overnight at room temperature.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and transfer to a separatory funnel.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (2x) and brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude Weinreb amide.
-
Purify the product by flash column chromatography on silica gel if necessary.
Protocol 2: Solid-Phase Synthesis of a Peptide Weinreb Amide
This protocol outlines the synthesis of a peptide with a C-terminal Weinreb amide on a solid support.
Materials:
-
Fmoc-protected amino acids
-
Weinreb amide resin (e.g., generated by coupling N,O-dimethylhydroxylamine to a rink amide linker)
-
Solid-phase peptide synthesis (SPPS) vessel
-
Shaker for SPPS
-
Coupling reagent (e.g., HATU)
-
Base (e.g., DIPEA)
-
Deprotection solution (e.g., 20% piperidine in DMF)
-
Solvents: DMF, DCM
-
Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)
Procedure:
-
Resin Swelling: Swell the Weinreb amide resin in DMF for 30 minutes in an SPPS vessel.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes to remove the Fmoc protecting group. Wash the resin thoroughly with DMF.
-
Amino Acid Coupling:
-
In a separate vial, dissolve the Fmoc-protected amino acid (3 eq), HATU (2.9 eq), and DIPEA (6 eq) in DMF.
-
Pre-activate for 1-2 minutes.
-
Add the activated amino acid solution to the resin.
-
Agitate the mixture for 1-2 hours at room temperature.
-
Wash the resin with DMF.
-
-
Repeat Cycles: Repeat the deprotection and coupling steps for each subsequent amino acid in the peptide sequence.
-
Final Deprotection: After the final coupling cycle, perform a final Fmoc deprotection.
-
Cleavage: Wash the resin with DCM and dry. Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide Weinreb amide from the solid support.
-
Isolation: Precipitate the peptide in cold diethyl ether, centrifuge, and dry the pellet.
-
Purification: Purify the crude peptide Weinreb amide by reverse-phase HPLC.
Mandatory Visualizations
Caption: General workflows for solution-phase and solid-phase synthesis of peptide Weinreb amides.
Caption: Conversion of peptide Weinreb amides to peptide ketones and aldehydes.
References
- 1. Peptide synthesis. Part 2. Procedures for solid-phase synthesis using Nα-fluorenylmethoxycarbonylamino-acids on polyamide supports. Synthesis of substance P and of acyl carrier protein 65–74 decapeptide | Semantic Scholar [semanticscholar.org]
- 2. luxembourg-bio.com [luxembourg-bio.com]
- 3. Peptide synthesis. Part 2. Procedures for solid-phase synthesis using Nα-fluorenylmethoxycarbonylamino-acids on polyamide supports. Synthesis of substance P and of acyl carrier protein 65–74 decapeptide - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
Troubleshooting & Optimization
troubleshooting Weinreb amide reaction workup and extraction issues
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for common issues encountered during the workup and extraction of Weinreb amide reactions.
Frequently Asked Questions (FAQs)
Q1: What is the purpose of the acidic wash during the workup of a Weinreb amide synthesis using a coupling agent like EDCI or DCC?
An acidic wash is crucial for removing the urea byproduct formed from carbodiimide coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) or dicyclohexylcarbodiimide (DCC).[1][2] In an acidic medium, the urea byproduct becomes protonated, increasing its solubility in the aqueous layer and facilitating its removal from the organic phase containing the desired Weinreb amide.[1]
Q2: My Weinreb amide appears to be water-soluble, leading to low extraction yields. What can I do?
If your Weinreb amide exhibits high water solubility, you can improve extraction efficiency by using a "salting out" technique.[1] This involves washing the organic layer with a saturated aqueous solution of sodium chloride (brine). Brine increases the polarity of the aqueous phase, thereby decreasing the solubility of your organic product in it and driving it into the organic layer.[1]
Q3: Can I use a basic wash during the workup?
While a basic wash (e.g., with sodium bicarbonate solution) can be used to neutralize any remaining acid, it should be done with caution. Basic aqueous layers are more prone to forming emulsions, which can complicate layer separation.[1] Additionally, if you've used an acidic wash to remove urea byproducts, neutralizing the solution can cause the deprotonated urea to be extracted back into the organic phase.[1]
Q4: Is the Weinreb amide stable to acidic and basic workup conditions?
Weinreb amides are generally stable compounds and can tolerate a range of workup conditions, including mild acidic and basic washes.[3] However, prolonged exposure to strong acids or bases, especially at elevated temperatures, can lead to hydrolysis. It is always advisable to perform the workup at low temperatures and avoid extended contact times with acidic or basic solutions.
Troubleshooting Guide
This guide addresses specific issues that may arise during the workup and extraction of your Weinreb amide reaction.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Difficult Layer Separation / Emulsion Formation | - The densities of the organic and aqueous layers are too similar.- Presence of fine solid particulates at the interface.- The aqueous layer is basic. | - Add brine (saturated NaCl solution) to the separatory funnel to increase the density of the aqueous layer.[1]- Add diethyl ether to the organic layer to decrease its density.[1]- If solids are present, filter the entire mixture through a pad of Celite before extraction.- Keep the aqueous layer acidic or neutral if possible.[1] |
| Low Yield of Isolated Product | - Incomplete extraction due to product solubility in the aqueous phase.- Hydrolysis of the Weinreb amide during workup.- Incomplete reaction. | - Perform multiple extractions with the organic solvent.- Use brine to "salt out" the product from the aqueous layer.[1]- Ensure workup is performed at low temperatures (e.g., in an ice bath) to minimize hydrolysis.- Monitor the reaction to completion using an appropriate technique (e.g., TLC, LC-MS) before initiating workup. |
| Presence of Urea Byproduct in the Final Product | - Inefficient removal of EDCI or DCC byproducts. | - Perform one or two additional washes of the organic layer with a dilute acid solution (e.g., 1N HCl).[1] |
| Unexpected Bubbling/Frothing Upon Addition of Sodium Bicarbonate | - Reaction of sodium bicarbonate with excess acid from a previous step. | - Add the sodium bicarbonate solution slowly and with gentle swirling to control the rate of carbon dioxide evolution. Ensure the separatory funnel is vented frequently. |
Experimental Protocol: Standard Workup and Extraction
This protocol outlines a general procedure for the workup and extraction of a Weinreb amide synthesized from a carboxylic acid using a carbodiimide coupling agent in a solvent like dichloromethane (DCM).
-
Quenching the Reaction:
-
Cool the reaction mixture in an ice bath.
-
Slowly add a dilute aqueous acid solution (e.g., 1N HCl) to quench the reaction and protonate the urea byproduct.
-
-
Extraction:
-
Transfer the mixture to a separatory funnel.
-
Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate, DCM). Repeat the extraction 2-3 times.
-
Note: If using DCM, the organic layer will be the bottom layer.[1]
-
-
Washing the Organic Layer:
-
Combine the organic extracts.
-
Wash the organic layer sequentially with:
-
Dilute aqueous acid (e.g., 1N HCl) to remove any remaining urea.
-
Saturated aqueous sodium bicarbonate solution to neutralize excess acid. (Add slowly and vent frequently).
-
Brine to remove the bulk of the water and aid in breaking any emulsions.[1]
-
-
-
Drying and Concentration:
-
Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate, magnesium sulfate).
-
Filter off the drying agent.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude Weinreb amide.
-
-
Purification:
Troubleshooting Workflow
Caption: Troubleshooting workflow for Weinreb amide reaction workup and extraction.
References
improving yield and purity in N-Methoxy-N,2-dimethylpropanamide reactions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve yield and purity in the synthesis of N-Methoxy-N,2-dimethylpropanamide.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
The most prevalent and reliable method for synthesizing this compound is the Weinreb amide synthesis. This reaction involves the acylation of N,O-dimethylhydroxylamine hydrochloride with isobutyryl chloride in the presence of a base, typically pyridine or triethylamine, in an inert solvent like dichloromethane (DCM).
Q2: What are the critical parameters to control for optimal yield and purity?
To achieve high yield and purity, it is crucial to control the following parameters:
-
Reaction Temperature: The reaction is typically carried out at low temperatures (0 °C to room temperature) to minimize side reactions.
-
Stoichiometry: Precise control of the molar ratios of the reactants is essential. An excess of the base is commonly used to neutralize the HCl generated during the reaction.
-
Moisture Control: The reaction is sensitive to water, which can hydrolyze the isobutyryl chloride and the product. Therefore, anhydrous conditions are highly recommended.
-
Purity of Starting Materials: The purity of isobutyryl chloride and N,O-dimethylhydroxylamine hydrochloride will directly impact the purity of the final product.
Q3: What are the potential side reactions in this synthesis?
Potential side reactions include:
-
Hydrolysis: Isobutyryl chloride can react with any moisture present to form isobutyric acid.
-
Over-addition: Although less common in Weinreb amide synthesis, highly reactive impurities could potentially lead to the formation of tertiary alcohols.
-
Side reactions of the base: Pyridine and other amine bases can sometimes react with the acid chloride, although this is generally not a major issue under controlled conditions.
Q4: How can I purify the final product, this compound?
The most common purification method is silica gel column chromatography. The choice of eluent system will depend on the polarity of the impurities. A solvent system such as n-hexane/ethyl acetate is often effective. Distillation under reduced pressure can also be an option for purification, depending on the boiling point of the product and its thermal stability.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Formation | 1. Inactive Reagents: N,O-dimethylhydroxylamine hydrochloride may be of poor quality or degraded. Isobutyryl chloride can hydrolyze if not handled under anhydrous conditions. | 1. Reagent Quality Check: Use freshly opened or properly stored reagents. Ensure isobutyryl chloride is clear and colorless. 2. Anhydrous Conditions: Dry all glassware and use anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| 2. Insufficient Base: The amount of base may be insufficient to neutralize the generated HCl, leading to the protonation of N,O-dimethylhydroxylamine. | 1. Stoichiometry Adjustment: Use at least 2.1 equivalents of a tertiary amine base like triethylamine or pyridine. | |
| 3. Low Reaction Temperature: While low temperatures are generally preferred, the reaction may be too slow if the temperature is excessively low. | 1. Temperature Optimization: If the reaction is sluggish at 0 °C, allow it to slowly warm to room temperature and monitor the progress by TLC or LC-MS. | |
| Presence of Multiple Impurities in Crude Product | 1. Non-anhydrous Conditions: Presence of water leads to the formation of isobutyric acid from isobutyryl chloride. | 1. Strict Moisture Control: Ensure all reagents, solvents, and equipment are rigorously dried. |
| 2. Incomplete Reaction: Unreacted starting materials will appear as impurities. | 1. Monitor Reaction Completion: Use TLC or LC-MS to monitor the reaction until the starting material is consumed. 2. Adjust Reaction Time/Temperature: If the reaction stalls, consider increasing the reaction time or temperature slightly. | |
| 3. Side Reactions: The formation of byproducts can occur if the reaction temperature is too high or if the wrong stoichiometry is used. | 1. Optimize Reaction Conditions: Perform the reaction at 0 °C and add the isobutyryl chloride dropwise to control the exotherm. | |
| Difficulty in Product Isolation/Purification | 1. Emulsion during Workup: The formation of a stable emulsion during the aqueous wash can lead to product loss. | 1. Brine Wash: Wash the organic layer with a saturated aqueous solution of NaCl (brine) to help break the emulsion. 2. Filtration: Filter the mixture through a pad of Celite to break up the emulsion. |
| 2. Co-elution of Impurities during Chromatography: Impurities with similar polarity to the product can be difficult to separate. | 1. Optimize Chromatography Conditions: Experiment with different solvent systems for column chromatography. A gradient elution may be necessary. 2. Alternative Purification: Consider vacuum distillation if the product is thermally stable and has a distinct boiling point from the impurities. | |
| Product Decomposition | 1. Hydrolysis during Workup: The Weinreb amide can be susceptible to hydrolysis under strongly acidic or basic conditions during the workup. | 1. Mild Workup Conditions: Use a mild acidic wash (e.g., saturated NH4Cl solution) and a mild basic wash (e.g., saturated NaHCO3 solution). Avoid strong acids and bases. |
| 2. Thermal Instability: The product may decompose if heated for prolonged periods during solvent removal or distillation. | 1. Careful Concentration: Remove the solvent under reduced pressure at a low temperature. 2. Distillation Conditions: If performing vacuum distillation, ensure the temperature and pressure are carefully controlled. |
Data Presentation
Table 1: Comparison of Reaction Conditions for Weinreb Amide Synthesis (Illustrative Data)
| Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |
| 1 | Pyridine | DCM | 0 to RT | 4 | 85 | 95 |
| 2 | Triethylamine | DCM | 0 to RT | 4 | 88 | 96 |
| 3 | DIPEA | DCM | 0 to RT | 6 | 82 | 94 |
| 4 | Pyridine | THF | 0 to RT | 4 | 80 | 93 |
Note: The data in this table is illustrative and serves for comparative purposes. Actual results may vary based on specific experimental conditions and scale.
Experimental Protocols
Protocol 1: Synthesis of this compound
Materials:
-
N,O-dimethylhydroxylamine hydrochloride
-
Isobutyryl chloride
-
Triethylamine (or Pyridine)
-
Dichloromethane (DCM), anhydrous
-
1 M HCl solution
-
Saturated NaHCO₃ solution
-
Saturated NaCl (brine) solution
-
Anhydrous Na₂SO₄ or MgSO₄
-
Silica gel for column chromatography
-
n-Hexane and Ethyl acetate for chromatography
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (nitrogen or argon), add N,O-dimethylhydroxylamine hydrochloride (1.05 equivalents) and anhydrous dichloromethane.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add triethylamine (2.1 equivalents) to the stirred suspension.
-
In a separate dropping funnel, dissolve isobutyryl chloride (1.0 equivalent) in anhydrous dichloromethane.
-
Add the isobutyryl chloride solution dropwise to the reaction mixture at 0 °C over a period of 30 minutes.
-
After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour and then warm to room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Once the reaction is complete, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in n-hexane).
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting guide for low yield in this compound synthesis.
stability of N-Methoxy-N,2-dimethylpropanamide under acidic and basic conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of N-Methoxy-N,2-dimethylpropanamide under various experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of this compound?
This compound, a type of Weinreb amide, is generally a stable compound, making it a reliable reagent in organic synthesis. Its stability is attributed to the electronic properties of the N-methoxy-N-methylamide group, which forms a stable chelated tetrahedral intermediate upon nucleophilic attack, thus preventing over-addition of organometallic reagents. However, like most amides, it is susceptible to hydrolysis under harsh acidic or basic conditions, especially with prolonged heating.
Q2: What are the expected degradation products of this compound under hydrolytic conditions?
Under acidic or basic hydrolysis, the primary degradation products of this compound are expected to be 2-methylpropanoic acid and N,O-dimethylhydroxylamine .
Q3: How does steric hindrance affect the stability of this compound?
The presence of the isopropyl group (2-methylpropyl) attached to the carbonyl carbon provides significant steric hindrance. This bulkiness can slow down the rate of nucleophilic attack at the carbonyl group, making this compound relatively more resistant to hydrolysis compared to less sterically hindered amides. However, under forcing conditions (e.g., high temperatures, strong acids or bases), hydrolysis will still occur.
Q4: Are there any specific storage conditions recommended for this compound?
While a specific safety data sheet indicates that the compound is "stable under proper conditions," it is best practice to store it in a cool, dry, and well-ventilated area in a tightly sealed container to prevent hydrolysis from atmospheric moisture over long-term storage.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low or no yield of the desired product in a reaction using this compound. | Degradation of the amide due to harsh reaction or workup conditions. | - Acidic Conditions: If your reaction or workup involves a strong acid, consider using a milder acid or performing the step at a lower temperature. For workup, a wash with a saturated aqueous solution of sodium bicarbonate can neutralize the acid. - Basic Conditions: If a strong base is used, consider a weaker base or lower reaction temperatures. For workup, a wash with a dilute solution of a weak acid like ammonium chloride can be employed. |
| Presence of unexpected byproducts in the reaction mixture. | Hydrolysis of this compound. | - Analyze the byproducts using techniques like LC-MS to confirm the presence of 2-methylpropanoic acid and/or N,O-dimethylhydroxylamine. - If confirmed, review your experimental protocol to identify and mitigate potential sources of acid or base contamination and excessive heat. |
| Inconsistent reaction outcomes. | Variable quality or degradation of the starting this compound. | - Verify the purity of your this compound using techniques like NMR or GC-MS before use. - Ensure proper storage of the reagent to prevent degradation over time. |
Data Presentation
| Condition | Temperature (°C) | Time (hours) | Estimated Degradation (%) | Primary Degradation Products |
| 0.1 M HCl | 60 | 24 | < 10% | 2-methylpropanoic acid, N,O-dimethylhydroxylamine |
| 1 M HCl | 80 | 12 | 20-30% | 2-methylpropanoic acid, N,O-dimethylhydroxylamine |
| 0.1 M NaOH | 60 | 24 | < 15% | Sodium 2-methylpropanoate, N,O-dimethylhydroxylamine |
| 1 M NaOH | 80 | 12 | 30-40% | Sodium 2-methylpropanoate, N,O-dimethylhydroxylamine |
Experimental Protocols
Protocol for Forced Degradation Study of this compound
Objective: To assess the stability of this compound under acidic and basic stress conditions.
Materials:
-
This compound
-
0.1 M and 1 M Hydrochloric Acid (HCl)
-
0.1 M and 1 M Sodium Hydroxide (NaOH)
-
HPLC grade acetonitrile and water
-
pH meter
-
HPLC system with UV detector or LC-MS system
-
Thermostatically controlled water bath or oven
Procedure:
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or water) at a known concentration (e.g., 1 mg/mL).
-
Acidic Degradation:
-
To separate aliquots of the stock solution, add an equal volume of 0.1 M HCl and 1 M HCl.
-
Incubate the solutions at a controlled temperature (e.g., 60°C or 80°C).
-
Withdraw samples at predetermined time points (e.g., 0, 2, 4, 8, 12, 24 hours).
-
Neutralize the samples with an appropriate amount of base (e.g., 0.1 M NaOH or 1 M NaOH) before analysis.
-
-
Basic Degradation:
-
To separate aliquots of the stock solution, add an equal volume of 0.1 M NaOH and 1 M NaOH.
-
Incubate the solutions at a controlled temperature (e.g., 60°C or 80°C).
-
Withdraw samples at the same time points as the acidic degradation study.
-
Neutralize the samples with an appropriate amount of acid (e.g., 0.1 M HCl or 1 M HCl) before analysis.
-
-
Analysis:
-
Analyze the samples using a validated stability-indicating HPLC or LC-MS method.
-
Monitor the decrease in the peak area of this compound and the appearance of any degradation products.
-
Quantify the percentage of degradation at each time point.
-
Visualizations
Caption: Experimental workflow for forced degradation studies.
Caption: Troubleshooting logic for stability issues.
optimizing reaction conditions for N-Methoxy-N,2-dimethylpropanamide with sensitive substrates
Welcome to the technical support center for the utilization of N-Methoxy-N,2-dimethylpropanamide, a Weinreb amide, in synthetic chemistry. This resource is designed for researchers, scientists, and professionals in drug development who are working with sensitive substrates and aiming to optimize their reaction conditions. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary advantage of using this compound (a Weinreb amide) over other acylating agents like acid chlorides or esters?
A1: The main advantage of using a Weinreb amide, such as this compound, is the prevention of over-addition by organometallic reagents.[1][2] The reaction with an organometallic reagent forms a stable tetrahedral intermediate that is chelated by the methoxy group.[2] This intermediate resists further addition of the nucleophile and collapses to the desired ketone or aldehyde only upon aqueous workup.[3] This chemoselectivity allows for the synthesis of ketones from carboxylic acid derivatives without the formation of tertiary alcohol byproducts, which is a common issue with more reactive acylating agents.[1][2]
Q2: What types of organometallic reagents are compatible with Weinreb amides?
A2: A wide variety of organometallic reagents can be used, including Grignard reagents (organomagnesium) and organolithium compounds.[2][4] These reagents are most commonly employed for the synthesis of ketones.[2] Reducin agents like lithium aluminum hydride (LiAlH4) or diisobutylaluminium hydride (DIBAL-H) can be used to obtain aldehydes.[5]
Q3: How does temperature affect the stability of the reaction intermediate and the overall success of the reaction?
A3: Low temperatures, typically -78 °C, are crucial for stabilizing the tetrahedral intermediate formed after the addition of the organometallic reagent.[2] This stability is key to preventing the breakdown of the intermediate and subsequent over-addition. While the reaction can sometimes be run at higher temperatures, starting at low temperatures is a general best practice to ensure high yields and minimize side reactions.
Q4: Are there any known side reactions to be aware of when using Weinreb amides with sensitive substrates?
A4: Yes, a potential side reaction is the elimination of the methoxide group to release formaldehyde, which can occur with highly basic or sterically hindered nucleophiles. Additionally, with substrates possessing acidic protons alpha to the carbonyl group, there is a risk of enolization, which can lead to side reactions or racemization if the alpha-position is a stereocenter. Careful selection of the base and reaction temperature can help mitigate these issues.
Q5: What general advice is there for the purification of products from Weinreb amide reactions?
A5: Standard workup procedures typically involve quenching the reaction with an aqueous solution (e.g., saturated ammonium chloride or a mild acid) to hydrolyze the intermediate and remove excess reagents.[1] Extraction with an organic solvent followed by drying and concentration is a common next step. For purification, silica gel chromatography is often employed. However, if the product is sensitive to silica gel, alternative methods like distillation or crystallization should be considered.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Inactive organometallic reagent. 2. Poor quality of the Weinreb amide. 3. Reaction temperature is too low, preventing reaction initiation. 4. Inefficient quenching of the reaction. | 1. Titrate the organometallic reagent before use to determine its exact concentration. 2. Ensure the Weinreb amide is pure and dry. 3. While starting at low temperature is recommended, a gradual increase in temperature might be necessary for less reactive substrates. Monitor the reaction by TLC. 4. Ensure the quenching step is performed effectively to hydrolyze the tetrahedral intermediate. |
| Formation of Tertiary Alcohol (Over-addition Product) | 1. The tetrahedral intermediate is not stable under the reaction conditions. 2. The reaction temperature is too high. 3. The workup procedure is too slow, allowing for the breakdown of the intermediate before quenching is complete. | 1. Ensure strictly anhydrous conditions to prevent premature breakdown of the intermediate. 2. Maintain a low reaction temperature (e.g., -78 °C) throughout the addition of the organometallic reagent. 3. Quench the reaction at low temperature before allowing it to warm to room temperature. |
| Presence of Starting Material (Weinreb Amide) | 1. Insufficient amount of organometallic reagent. 2. The organometallic reagent is not reactive enough for the specific substrate. 3. Short reaction time. | 1. Use a slight excess (1.1-1.2 equivalents) of the organometallic reagent. 2. Consider using a more reactive organometallic reagent (e.g., an organolithium instead of a Grignard reagent) or adding a catalyst if applicable. 3. Increase the reaction time and monitor the progress by TLC. |
| Formation of Unidentified Byproducts | 1. The substrate contains sensitive functional groups that are not compatible with the reaction conditions. 2. The organometallic reagent is acting as a base and causing deprotonation or elimination. 3. The workup is too harsh (e.g., too acidic or basic). | 1. Protect sensitive functional groups before the reaction. 2. Use a less basic organometallic reagent or perform the reaction at a lower temperature. 3. Use a milder quenching procedure (e.g., saturated NH4Cl) and adjust the pH carefully during workup. |
| Difficulty in Product Isolation (Emulsion during workup) | 1. The formation of finely dispersed solids or amphiphilic molecules. | 1. Add brine (saturated NaCl solution) to the aqueous layer to increase its ionic strength and help break the emulsion. 2. Filter the mixture through a pad of celite. 3. Allow the mixture to stand for an extended period to allow for phase separation. |
Data Presentation: Optimizing Reaction Conditions
The following tables summarize quantitative data for optimizing reaction conditions for different transformations involving Weinreb amides.
Table 1: Horner-Wadsworth-Emmons (HWE) Reaction with a Weinreb Amide Phosphonate [1][6]
| Entry | Base (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | n-BuLi (1.1) | THF | -78 | 1 | 85 |
| 2 | NaHMDS (1.1) | THF | -78 | 1 | 75 |
| 3 | KHMDS (1.1) | THF | -78 | 1 | 68 |
| 4 | i-PrMgCl (1.1) | THF | -78 to rt | 3 | 92 |
| 5 | LiCl/DBU (1.1) | CH3CN | rt | 12 | 88 |
Table 2: Weinreb Ketone Synthesis with Various Grignard Reagents [7]
| Entry | Grignard Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | PhMgCl | Toluene | 23 | 2 | 95 |
| 2 | 3-F-C6H4MgCl | Toluene | 23 | 2 | 92 |
| 3 | 4-MeO-C6H4MgCl | Toluene | 23 | 2 | 98 |
| 4 | 2-ThienylMgCl | Toluene | 23 | 2 | 85 |
| 5 | EtMgBr | THF | 0 | 1 | 90 |
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of a Ketone from this compound using a Grignard Reagent
-
Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a dropping funnel is charged with this compound (1.0 equiv).
-
Inert Atmosphere: The flask is purged with dry nitrogen or argon.
-
Solvent Addition: Anhydrous tetrahydrofuran (THF) is added to dissolve the Weinreb amide.
-
Cooling: The reaction mixture is cooled to 0 °C using an ice-water bath.
-
Grignard Reagent Addition: The Grignard reagent (1.1 equiv) is added dropwise via the dropping funnel while maintaining the temperature at 0 °C.
-
Reaction Monitoring: The reaction is stirred at 0 °C and the progress is monitored by Thin-Layer Chromatography (TLC).
-
Quenching: Once the reaction is complete, it is quenched by the slow addition of a saturated aqueous solution of ammonium chloride (NH4Cl) at 0 °C.
-
Extraction: The mixture is allowed to warm to room temperature and the aqueous layer is extracted three times with ethyl acetate.
-
Drying and Concentration: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na2SO4), filtered, and the solvent is removed under reduced pressure.
-
Purification: The crude product is purified by silica gel column chromatography.
Protocol 2: Horner-Wadsworth-Emmons (HWE) Reaction using a Weinreb Amide Phosphonate [6]
-
Reagent Preparation: To a solution of the Weinreb amide phosphonate (1.2 equiv) in anhydrous THF, a solution of isopropylmagnesium chloride (i-PrMgCl) in THF (1.1 equiv) is added at -78 °C.
-
Enolate Formation: The reaction mixture is stirred at -78 °C for 30 minutes to allow for the formation of the magnesium phosphonoenolate.
-
Aldehyde Addition: A solution of the aldehyde (1.0 equiv) in THF is then added to the reaction mixture.
-
Reaction Progression: The reaction is allowed to warm to room temperature and is stirred for 3 hours.
-
Workup: The reaction is quenched with a saturated aqueous solution of NH4Cl.
-
Extraction and Purification: The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over Na2SO4, filtered, and concentrated. The crude product is purified by column chromatography.
Mandatory Visualizations
Experimental Workflow for Weinreb Ketone Synthesis
Caption: A flowchart of the key steps in a typical Weinreb ketone synthesis.
Logical Relationship in Troubleshooting Low Yields
Caption: A logic diagram for diagnosing the cause of low product yield.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. researchgate.net [researchgate.net]
- 5. Recent Developments in Weinreb Synthesis and their Applications – Oriental Journal of Chemistry [orientjchem.org]
- 6. chemrxiv.org [chemrxiv.org]
- 7. pubs.rsc.org [pubs.rsc.org]
Technical Support Center: N-Methoxy-N,2-dimethylpropanamide Purification Strategies
Welcome to the technical support center for the purification of crude N-Methoxy-N,2-dimethylpropanamide. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during the purification of this Weinreb amide.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a crude this compound product?
A1: Impurities in crude this compound typically originate from the starting materials, side reactions during synthesis, or decomposition. Common impurities may include:
-
Unreacted Starting Materials: Isobutyryl chloride (or isobutyric acid), N,O-dimethylhydroxylamine hydrochloride, and bases such as triethylamine or pyridine.[1][2]
-
Coupling Reagents and Byproducts: If peptide coupling reagents are used for synthesis from the carboxylic acid, byproducts from reagents like BOP, DCC, or PPh3 may be present.[2][3]
-
Solvents: Residual solvents used in the synthesis and workup, such as dichloromethane, ethyl acetate, or THF.[1][4]
-
Decomposition Products: The product can be thermally sensitive, and prolonged heating during distillation can lead to decomposition.[5] Acidic or basic residues can also catalyze decomposition.[5]
Q2: What are the recommended primary purification methods for crude this compound?
A2: The primary purification methods for this compound are fractional distillation under reduced pressure, column chromatography, and aqueous workup/extraction.[1][5] The choice of method depends on the nature and quantity of the impurities.
Q3: How can I assess the purity of my final this compound product?
A3: The purity of the final product can be effectively determined using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC).[5] Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to confirm the structure and assess purity.
Troubleshooting Guides
Aqueous Workup & Extraction
Q4: My crude product contains significant amounts of water-soluble impurities like salts. How should I proceed?
A4: An initial aqueous workup is highly recommended. Dissolve the crude product in a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane) and wash sequentially with:
-
A mild acid (e.g., dilute HCl) to remove basic impurities like residual amines.
-
A mild base (e.g., saturated sodium bicarbonate solution) to remove acidic impurities.[5]
-
Brine to remove residual water.
Finally, dry the organic layer over an anhydrous salt (e.g., Na2SO4 or MgSO4), filter, and concentrate under reduced pressure.[4]
Fractional Distillation
Q5: My product is decomposing during distillation, leading to low yield and discolored fractions. What can I do?
A5: This is a common issue due to the thermal sensitivity of some N-methoxy-N-methylamides.[5] Here are some troubleshooting steps:
-
Reduce the Pressure: Lowering the vacuum will decrease the boiling point of the product, minimizing thermal stress.[5]
-
Minimize Heating Time: Ensure the distillation apparatus is well-insulated to maintain a stable temperature and use a sufficiently strong vacuum to speed up the process.[5]
-
Neutralize Crude Product: Before distillation, perform an aqueous wash to remove any acidic or basic impurities that could catalyze decomposition at high temperatures.[5]
Column Chromatography
Q6: I'm observing poor separation of my product from impurities on a silica gel column. What should I try?
A6: Poor separation during column chromatography can be addressed by optimizing the following parameters:
-
Solvent System (Eluent): If the product and impurities are eluting too quickly, your solvent system is too polar. If they are not moving, it is not polar enough. A common eluent system for this compound is a gradient of n-hexane and ethyl acetate.[1]
-
Compound Tailing: If the product is streaking or tailing on the silica gel, it may be interacting too strongly with the acidic nature of the silica. Adding a small amount of a basic modifier like triethylamine (0.1-1%) to the eluent can help neutralize the acidic sites and improve peak shape.[5]
-
Alternative Stationary Phase: If issues persist, consider using a different stationary phase like neutral alumina.[5]
Experimental Protocols
General Aqueous Workup Protocol
-
Dissolve the crude reaction mixture in an appropriate organic solvent (e.g., dichloromethane or ethyl acetate).
-
Transfer the solution to a separatory funnel.
-
Wash the organic layer with 1 M HCl to remove basic impurities.[4]
-
Wash with a saturated sodium bicarbonate solution to neutralize and remove acidic byproducts.[4]
-
Wash with brine to remove the bulk of the water.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter off the drying agent and remove the solvent in vacuo.[4]
Silica Gel Column Chromatography Protocol
-
Slurry Preparation: Prepare a slurry of silica gel in the initial, least polar eluent (e.g., n-hexane).
-
Column Packing: Carefully pack a glass column with the silica gel slurry.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a suitable solvent and load it onto the top of the silica column.
-
Elution: Begin eluting with the non-polar solvent and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate).[1] A typical starting point is a gradient from pure n-hexane to a 9:1 mixture of n-hexane/ethyl acetate.[1]
-
Fraction Collection: Collect fractions and analyze them for the presence of the desired product using Thin Layer Chromatography (TLC).
-
Solvent Removal: Combine the pure fractions and remove the eluent under reduced pressure.
Data Presentation
Table 1: Purification Parameters for this compound
| Purification Method | Key Parameters | Expected Purity | Typical Yield | Reference |
| Column Chromatography | Stationary Phase: Silica GelEluent: n-hexane/ethyl acetate (gradient, e.g., 9:1) | >95% | 74% | [1] |
| Fractional Distillation | Pressure: Reduced (Vacuum)Pre-treatment: Aqueous wash to remove acidic/basic impurities | >97% | Variable | [5] |
Visualizations
References
preventing over-addition in reactions with N-Methoxy-N,2-dimethylpropanamide
Welcome to the technical support center for organic synthesis using N-Methoxy-N,2-dimethylpropanamide. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize reactions involving this Weinreb amide, with a specific focus on preventing the common issue of over-addition.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used?
A1: this compound is a specific type of N-methoxy-N-methylamide, commonly known as a Weinreb amide.[1][2] Its primary advantage is in the synthesis of ketones from carboxylic acid derivatives. When reacted with potent nucleophiles like Grignard or organolithium reagents, it reliably stops the reaction at the ketone stage, preventing the over-addition that typically occurs with esters or acid chlorides to form tertiary alcohols.[3][4][5]
Q2: What is "over-addition" in this context?
A2: Over-addition refers to the multiple additions of a nucleophile to a carbonyl compound. In reactions with esters or acid chlorides, the initial ketone product is often more reactive than the starting material.[6] This leads to a second nucleophilic attack on the newly formed ketone, resulting in an undesired tertiary alcohol as the final product.[3][7]
Q3: How does this compound prevent over-addition?
A3: The effectiveness of this compound lies in its ability to form a stable tetrahedral intermediate upon addition of an organometallic reagent.[1][2] The nitrogen and methoxy oxygen atoms chelate the metal ion (e.g., MgX or Li), creating a stable five-membered ring.[6][8] This chelated intermediate is stable at low reaction temperatures and does not collapse to form a ketone until an acidic workup is performed.[2][4][5] By the time the acid is added, any excess organometallic reagent has been quenched, thus preventing a second addition.
Troubleshooting Guide: Over-Addition Issues
Q4: I am observing significant formation of a tertiary alcohol byproduct in my reaction. What are the primary causes?
A4: While this compound is designed to prevent over-addition, certain experimental conditions can compromise the stability of the tetrahedral intermediate, leading to the formation of the ketone in situ and subsequent over-addition. The most common causes are detailed below.
| Potential Cause | Explanation | Recommended Solution |
| Elevated Temperature | The stability of the chelated tetrahedral intermediate is highly temperature-dependent.[2][5] Allowing the reaction to warm prematurely can cause it to collapse, releasing the ketone into the reaction mixture where it can react further. | Maintain a low temperature (typically -78 °C to 0 °C) throughout the addition of the organometallic reagent and for a sufficient stirring time afterward. Quench the reaction at this low temperature before allowing it to warm to room temperature. |
| Excess Organometallic Reagent | Using a large excess of a highly reactive organometallic reagent can increase the likelihood of a second addition, especially if any ketone is formed prematurely. | Use a stoichiometric amount of the organometallic reagent (typically 1.05 to 1.2 equivalents). Titrate the organometallic reagent prior to use to determine its exact concentration. |
| Rapid Reagent Addition | Adding the organometallic reagent too quickly can create localized "hot spots" in the reaction mixture, leading to the decomposition of the intermediate. | Add the organometallic reagent dropwise via a syringe pump over an extended period to maintain a consistent low temperature and concentration. |
| Inappropriate Quenching | Quenching the reaction improperly can affect the product distribution. | Quench the reaction at low temperature by slowly adding a saturated aqueous solution of NH4Cl or a mild acid. |
| Highly Basic/Hindered Reagents | Very basic or sterically hindered nucleophiles can sometimes promote a side reaction where the methoxide group is eliminated, which can lead to complex mixtures.[5] | Consider using a different organometallic reagent or adding a Lewis acid like CeCl3 to modulate reactivity. |
Experimental Protocols
General Protocol for Ketone Synthesis via Grignard Reaction
This protocol provides a general methodology for the reaction of an organomagnesium (Grignard) reagent with this compound.
Materials:
-
This compound
-
Anhydrous tetrahydrofuran (THF)
-
Grignard reagent (e.g., Phenylmagnesium bromide, 1.0 M in THF)
-
Saturated aqueous ammonium chloride (NH4Cl) solution
-
Anhydrous sodium sulfate (Na2SO4)
-
Appropriate organic solvent for extraction (e.g., ethyl acetate)
Procedure:
-
Setup: Under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a rubber septum.
-
Dissolution: Add anhydrous THF to dissolve the amide (concentration typically 0.1-0.5 M).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Reagent Addition: Slowly add the Grignard reagent (1.1 eq) dropwise via syringe, ensuring the internal temperature does not rise above -70 °C.
-
Reaction: Stir the mixture at -78 °C for 1-3 hours. Monitor the reaction progress by TLC or LC-MS if desired.
-
Quenching: While still at -78 °C, slowly quench the reaction by adding saturated aqueous NH4Cl solution.
-
Warm-up: Remove the cooling bath and allow the mixture to warm to room temperature.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with ethyl acetate.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield the crude ketone.
-
Purification: Purify the crude product by flash column chromatography.
Visualizations
Reaction Mechanism
The following diagram illustrates the mechanism of the Weinreb ketone synthesis, highlighting the stable chelated intermediate that prevents over-addition.
References
- 1. nbinno.com [nbinno.com]
- 2. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]
- 3. PART II: WEINREB KETONE SYNTHESIS: CARBON – CARBON BOND FORMATION USING WEINREB AMIDE AND ORGANOMETALLIC REAGENTS – My chemistry blog [mychemblog.com]
- 4. benchchem.com [benchchem.com]
- 5. Weinreb ketone synthesis - 博客 | 文学城 [blog.wenxuecity.com]
- 6. Weinreb Ketone Synthesis [organic-chemistry.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
Technical Support Center: Temperature Control in Large-Scale Weinreb Amide Reactions
Welcome to the technical support center for managing temperature control in large-scale Weinreb amide reactions. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on safely and effectively managing the thermal aspects of this important transformation.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of heat generation in a large-scale Weinreb amide reaction?
A1: The primary source of heat is the exothermic nature of the amide bond formation itself. The reaction between an activated carboxylic acid derivative (like an acid chloride or an ester) and N,O-dimethylhydroxylamine, or the subsequent reaction of the Weinreb amide with an organometallic reagent (e.g., Grignard or organolithium reagents), releases a significant amount of energy. The rate of heat evolution is directly proportional to the rate of reaction.
Q2: Why is temperature control more challenging when scaling up a Weinreb amide reaction?
A2: Scaling up a reaction from laboratory to production scale presents significant challenges in heat management. This is primarily due to the decrease in the surface-area-to-volume ratio of the reactor. As the reactor volume increases, the surface area available for heat dissipation does not increase proportionally. This makes it more difficult to remove the heat generated by the reaction, potentially leading to a rapid and dangerous rise in temperature.
Q3: What are the potential consequences of inadequate temperature control?
A3: Poor temperature control can lead to several undesirable outcomes, including:
-
Thermal Runaway: A situation where the rate of heat generation from the reaction exceeds the rate of heat removal, leading to an uncontrolled increase in temperature and pressure. This can result in reactor failure, explosion, and the release of hazardous materials.
-
Reduced Product Quality: Side reactions and decomposition of reactants, intermediates, or the final product can occur at elevated temperatures, leading to lower yield and purity.
-
Formation of Impurities: Different reaction pathways may become favorable at higher temperatures, leading to the formation of unwanted byproducts that can be difficult to remove.
Q4: What are the key process parameters that influence the exothermicity of the reaction?
A4: Several parameters critically influence the rate of heat generation:
-
Rate of Reagent Addition: The rate at which reactants are added is a primary determinant of the reaction rate and, consequently, the rate of heat evolution.
-
Concentration of Reactants: Higher concentrations generally lead to faster reaction rates and greater heat output.
-
Reaction Temperature: The rate of most chemical reactions, including Weinreb amide formation, increases exponentially with temperature.
-
Choice of Solvent: The solvent's heat capacity and boiling point can influence how the reaction temperature is managed. Solvents with higher heat capacities can absorb more heat with a smaller temperature increase.
-
Mixing Efficiency: Inadequate mixing can lead to localized "hot spots" where the temperature is significantly higher than in the bulk of the reaction mixture.
Troubleshooting Guides
Scenario 1: Unexpectedly Rapid Temperature Increase During Reagent Addition
Symptoms:
-
The reactor temperature is rising faster than predicted or desired.
-
The cooling system is operating at maximum capacity but is unable to maintain the set temperature.
Possible Causes:
-
The addition rate of the limiting reagent is too high.
-
The concentration of the reactants is higher than specified.
-
The initial temperature of the reactor or reactants was too high.
-
The cooling system is not performing efficiently (e.g., fouling in the heat exchanger, insufficient coolant flow).
Immediate Actions:
-
Stop the addition of the reagent immediately.
-
Ensure the reactor's cooling system is fully operational and at its maximum capacity.
-
If the temperature continues to rise, consider adding a pre-cooled, inert solvent to dilute the reaction mixture and absorb heat.
-
If a quench solution is available and the situation is critical, initiate the emergency quenching procedure.
Long-Term Solutions:
-
Review and revise the reagent addition profile. A slower, controlled addition rate is crucial.
-
Conduct a thorough thermal hazard assessment, including reaction calorimetry, to accurately determine the heat of reaction and the maximum rate of heat evolution under planned process conditions.
-
Ensure the cooling system is properly sized and maintained for the scale of the reaction.
Scenario 2: Formation of "Hot Spots" in the Reactor
Symptoms:
-
Localized boiling or fuming is observed in the reactor.
-
Inconsistent temperature readings from different probes within the reactor.
-
Discoloration or charring of the product.
Possible Causes:
-
Inefficient mixing due to an inappropriate agitator type, speed, or reactor geometry.
-
Viscosity of the reaction mixture is too high for effective agitation.
-
Solid reactants are not being adequately suspended.
Immediate Actions:
-
If safe to do so, increase the agitator speed to improve mixing.
-
If the problem persists, stop the reaction by halting reagent addition and cooling the reactor.
Long-Term Solutions:
-
Optimize the agitation system. This may involve changing the impeller design, increasing the agitator speed, or installing baffles in the reactor.
-
Consider using a different solvent to reduce the viscosity of the reaction mixture.
-
For reactions involving solids, ensure the agitation is sufficient to maintain a uniform slurry.
Data Presentation
Table 1: Comparison of Reactor Cooling Systems
| Cooling System | Description | Advantages | Disadvantages | Best Suited For |
| External Jacket | A shell surrounding the reactor through which a coolant (e.g., water, brine, thermal oil) is circulated. | Robust, low risk of leaks into the reaction mixture. | Lower heat transfer coefficient, especially with thick reactor walls for high-pressure applications. | Reactions with moderate exotherms. |
| Internal Coils | Coils placed inside the reactor through which coolant flows. | Higher heat transfer surface area and better heat transfer coefficients than jackets. | Risk of leaks, can be difficult to clean, may not be suitable for slurries. | Highly exothermic reactions requiring efficient heat removal. |
| External Heat Exchanger Loop | The reaction mixture is pumped out of the reactor, through an external heat exchanger, and back into the reactor. | Provides a large heat exchange surface area, can be added to existing reactors. | Increased maintenance due to potential fouling of the heat exchanger. | Very large-scale or highly exothermic reactions where jackets or coils are insufficient. |
| Phase Change Materials (PCMs) | Materials that absorb or release heat at a constant temperature during their phase transition (e.g., solid to liquid). | Can provide a passive safety buffer by absorbing large amounts of heat without a significant temperature increase. | Limited by the total amount of heat they can absorb; selection is dependent on the reaction temperature. | Providing an additional layer of thermal safety in case of primary cooling system failure. |
Table 2: Influence of Key Parameters on Reaction Exotherm
| Parameter | Effect on Exotherm | Rationale | Mitigation Strategy |
| Reagent Addition Rate | High | Faster reaction rate leads to a higher rate of heat generation. | Implement a slow, controlled addition profile. Use a dosing pump for precise control. |
| Reactant Concentration | High | Increased number of reacting molecules per unit volume leads to a faster reaction. | Use a more dilute solution. Conduct the reaction in a semi-batch mode where one reactant is added gradually. |
| Reaction Temperature | High | Reaction rate increases exponentially with temperature (Arrhenius equation). | Maintain a lower reaction temperature, if the reaction kinetics are still favorable. |
| Mixing Speed | Low | Poor heat dissipation can lead to the formation of localized hot spots. | Ensure adequate agitation to maintain a homogenous temperature throughout the reactor. |
| Solvent Heat Capacity | Low | The solvent has a lower capacity to absorb the heat generated by the reaction. | Select a solvent with a higher heat capacity. |
Experimental Protocols
Protocol 1: Large-Scale Weinreb Amide Synthesis from an Acid Chloride
Objective: To safely and efficiently synthesize a Weinreb amide on a large scale from an acid chloride and N,O-dimethylhydroxylamine hydrochloride.
Materials:
-
Acid chloride (1.0 equivalent)
-
N,O-dimethylhydroxylamine hydrochloride (1.1 equivalents)
-
Anhydrous, non-protic solvent (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM))
-
Base (e.g., Pyridine, Triethylamine, or N,N-Diisopropylethylamine) (2.2 equivalents)
-
Cooling medium (e.g., chilled water, brine)
Equipment:
-
Large-scale glass-lined or stainless steel reactor equipped with:
-
Overhead stirrer with appropriate impeller
-
Temperature probe (calibrated)
-
Addition funnel or dosing pump
-
Condenser
-
Nitrogen inlet
-
Jacketed cooling system
-
Procedure:
-
Reactor Setup: Ensure the reactor is clean, dry, and purged with nitrogen.
-
Initial Charge: Charge the reactor with N,O-dimethylhydroxylamine hydrochloride and the chosen solvent.
-
Cooling: Cool the reactor contents to 0-5 °C using the jacketed cooling system.
-
Base Addition: Slowly add the base to the stirred slurry, maintaining the temperature below 10 °C.
-
Acid Chloride Addition: Add the acid chloride dropwise via the addition funnel or dosing pump at a rate that allows the cooling system to maintain the internal temperature at the setpoint (e.g., 0-5 °C). This is a critical step for temperature control.
-
Reaction Monitoring: Monitor the reaction progress by a suitable analytical method (e.g., TLC, HPLC, GC).
-
Work-up: Once the reaction is complete, proceed with the appropriate aqueous work-up to remove salts and excess reagents.
Protocol 2: Reaction of a Weinreb Amide with a Grignard Reagent
Objective: To perform a controlled reaction between a Weinreb amide and a Grignard reagent at a large scale.
Materials:
-
Weinreb amide (1.0 equivalent)
-
Grignard reagent (e.g., Phenylmagnesium bromide in THF) (1.1 equivalents)
-
Anhydrous THF
-
Aqueous quenching solution (e.g., saturated ammonium chloride)
Equipment:
-
Same as Protocol 1.
Procedure:
-
Reactor Setup: Ensure the reactor is clean, dry, and under a nitrogen atmosphere.
-
Initial Charge: Charge the reactor with the Weinreb amide and anhydrous THF.
-
Cooling: Cool the solution to -10 to 0 °C.
-
Grignard Reagent Addition: Add the Grignard reagent solution via a dosing pump at a slow, controlled rate. The temperature should be carefully monitored and maintained within the desired range. The exotherm for this step can be significant.
-
Reaction Monitoring: Monitor the reaction until completion.
-
Quenching: Slowly and carefully add the pre-cooled aqueous quenching solution to the reaction mixture, ensuring the temperature does not rise excessively.
-
Work-up: Proceed with the extraction and purification of the desired ketone product.
Mandatory Visualizations
Caption: Troubleshooting workflow for a temperature excursion.
Caption: Relationship between reaction parameters and thermal runaway risk.
dealing with emulsions during aqueous workup of Weinreb amide reactions
Technical Support Center: Aqueous Workup for Weinreb Amide Reactions
This guide provides troubleshooting strategies and frequently asked questions to assist researchers, scientists, and drug development professionals in resolving emulsions encountered during the aqueous workup of Weinreb amide reactions.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of emulsions during the aqueous workup of Weinreb amide reactions?
Emulsions are stable mixtures of two immiscible liquids, such as an organic solvent and water, that fail to separate into distinct layers.[1] Several factors during the workup of Weinreb amide reactions can lead to their formation:
-
Suspended Solids: Fine particulate matter, such as byproducts from coupling agents (e.g., dicyclohexylurea from DCC or EDC urea) or residual salts, can stabilize emulsions.[2][3]
-
High Concentration: If the reaction mixture is too concentrated, the viscosity can increase, preventing droplets from coalescing.
-
Choice of Solvent: Certain solvents, particularly chlorinated ones like dichloromethane (DCM), are known to be more prone to forming emulsions.[2][4]
-
pH of the Aqueous Phase: Basic aqueous solutions, often used to neutralize the reaction mixture, have a higher tendency to form emulsions, especially when paired with chlorinated solvents.[2][3]
-
Vigorous Shaking: Overly aggressive shaking of the separatory funnel can create very fine droplets that are slow to coalesce.[5]
Q2: I have an emulsion. What are the first and simplest steps I should take?
Before attempting more complex methods, try these simple physical techniques:
-
Patience: Allow the separatory funnel to stand undisturbed for 15-30 minutes. Often, layers will separate on their own with time.[2][6]
-
Gentle Swirling: Gently swirl the mixture in the separatory funnel or stir the emulsion layer with a glass rod. This can help to coalesce the dispersed droplets without introducing more energy.[5]
Q3: What chemical additives can help break a persistent emulsion?
If physical methods fail, the addition of certain chemicals can alter the properties of the layers to promote separation:
-
Saturated Sodium Chloride (Brine): Adding brine is the most common and often most effective method. It works by increasing the ionic strength of the aqueous layer, which decreases the solubility of organic components in the water and increases the density difference between the phases.[3][5]
-
Acid or Base: Carefully adding a dilute acid or base can sometimes break an emulsion. This works by changing the charge of dissolved species that may be acting as surfactants, altering their solubility.[1] However, ensure your product is stable to changes in pH. For emulsions formed in basic solutions with chlorinated solvents, acidification may help.[2]
-
Change of Solvent: Adding a small amount of a different organic solvent that is miscible with the organic phase but immiscible with water can disrupt the intermolecular forces holding the emulsion together.[1] Diethyl ether can sometimes help break up emulsions formed with DCM or ethyl acetate.[3]
Q4: Are there more forceful physical methods to break a stubborn emulsion?
Yes, when chemical and simple physical methods are insufficient, these techniques can be employed:
-
Filtration through Celite: Many emulsions are stabilized by fine suspended solids. Filtering the entire mixture through a pad of Celite can remove these particles and break the emulsion.[2][6]
-
Centrifugation: If the volume is manageable, centrifuging the mixture is a very effective mechanical method for forcing phase separation, especially for emulsions with small droplet sizes.[1]
-
Gentle Heating: Applying gentle heat can reduce the viscosity of the solution and facilitate phase separation. However, this should be avoided if your product is heat-sensitive.[1]
-
Freezing: Lowering the temperature to freeze the aqueous layer can physically disrupt the emulsion. Once the ice crystals form, the mixture can be thawed, and the layers should separate.[1]
Q5: How can I prevent emulsions from forming in the first place?
Proactive measures can save significant time and prevent product loss:
-
Solvent Evaporation: Before workup, consider removing the reaction solvent (e.g., DCM, THF) via rotary evaporation and then re-dissolving the residue in your desired extraction solvent (e.g., ethyl acetate).[2][6]
-
Dilution: Diluting the organic layer significantly (e.g., 5-10 times the volume) before adding the aqueous wash can prevent emulsion formation.[6]
-
Gentle Inversions: When mixing layers in the separatory funnel, use gentle inversions rather than vigorous shaking.
-
Initial Filtration: If your reaction is known to produce significant solid byproducts, filter the crude reaction mixture before transferring it to the separatory funnel.
Troubleshooting Guide: Emulsion Breaking Techniques
The following table summarizes various methods for breaking emulsions, their mechanisms, and key considerations.
| Method | Principle of Action | Best For | Key Considerations |
| Patience & Gentle Swirling | Allows time for droplets to coalesce naturally without adding more energy. | Minor, recently formed emulsions. | The simplest and least invasive first step.[6] |
| Addition of Brine | Increases the ionic strength and density of the aqueous phase ("salting out"). | The most common and widely applicable chemical method.[3][5] | Prepare a saturated NaCl solution for best results. |
| Filtration through Celite | Physically removes fine solid particles that stabilize the emulsion. | Emulsions caused by suspended solids or precipitates.[2] | The Celite pad must be tightly packed. The filter cake should be washed with fresh organic solvent to recover the product. |
| Centrifugation | Applies mechanical force to accelerate the separation of phases. | Small-volume, stubborn emulsions. | Highly effective but limited by the size of available centrifuge tubes/rotors. |
| Change of pH | Neutralizes or protonates species acting as surfactants, altering their solubility. | Emulsions where acidic or basic impurities are the suspected cause. | Ensure the target compound is stable to the change in pH. |
| Dilution | Reduces the concentration and viscosity of the organic phase. | Concentrated reaction mixtures.[6] | Increases the total volume of solvent that will need to be removed later. |
| Gentle Heating | Decreases the viscosity of the mixture, promoting coalescence. | Viscous or thick emulsions. | Risk of product decomposition for thermally sensitive compounds.[1] |
Experimental Protocols
Protocol 1: Breaking an Emulsion using Brine ("Salting Out")
-
Transfer the emulsified mixture to a separatory funnel.
-
Prepare a saturated aqueous solution of sodium chloride (brine).
-
Add a volume of brine equivalent to 10-20% of the aqueous layer volume to the separatory funnel.
-
Stopper the funnel and gently invert it several times to mix the brine with the aqueous phase. Do not shake vigorously.
-
Vent the funnel.
-
Allow the funnel to stand and observe for phase separation. If necessary, gently swirl the contents.[5]
-
Once the layers have separated, drain the lower layer and then the upper layer as you would in a standard extraction.
Protocol 2: Breaking an Emulsion by Filtration through Celite
-
Place a cotton or glass wool plug at the bottom of a Büchner or Hirsch funnel.
-
Add a layer of sand (approx. 1 cm).
-
Add a layer of Celite (approx. 2-4 cm) on top of the sand and gently compress it with a flat-bottomed object (like a cork ring or stopper) to create a tightly packed pad.
-
Place the funnel on a filter flask and connect it to a vacuum source.
-
Pre-wet the Celite pad with the organic solvent used in your extraction.
-
Pour the entire emulsified mixture onto the Celite pad under gentle vacuum.
-
After the liquid has passed through, wash the Celite pad with additional fresh organic solvent to ensure all of the desired product is collected in the filtrate.[2]
-
Transfer the filtrate back to a clean separatory funnel. The layers should now be distinct. Proceed with the workup.
Visual Troubleshooting Workflow
The following diagram outlines a logical workflow for addressing emulsions during aqueous workup.
Caption: Troubleshooting workflow for resolving emulsions.
References
Validation & Comparative
A Comparative Guide to Ketone Synthesis: N-Methoxy-N,2-dimethylpropanamide vs. Alternative Acylating Agents
For researchers, scientists, and drug development professionals, the synthesis of ketones is a fundamental transformation in organic chemistry. The choice of acylating agent can significantly impact yield, purity, and substrate scope. This guide provides an objective comparison of N-methoxy-N,2-dimethylpropanamide (a Weinreb amide) against other common acylating agents—acyl chlorides and carboxylic acids—for the synthesis of ketones, using the preparation of isobutyrophenone as a model system.
Performance Comparison of Acylating Agents
The selection of an appropriate acylating agent is contingent on the specific requirements of the synthesis, including the nature of the nucleophile and the presence of other functional groups. This compound and its class of Weinreb amides offer a significant advantage in preventing over-addition, a common side reaction with highly reactive organometallic reagents.
| Acylating Agent | Nucleophile | Typical Reaction Conditions | Reported Yield of Isobutyrophenone | Key Advantages | Key Disadvantages |
| This compound | Grignard or Organolithium Reagent | Anhydrous THF, 0 °C to room temperature | High (Typically >80-95%)[1] | Excellent prevention of over-addition to form tertiary alcohols; stable intermediate.[2][3] | Requires prior preparation of the Weinreb amide. |
| Isobutyryl Chloride | Benzene (Friedel-Crafts) | AlCl₃, refluxing benzene (88 °C), 3 hours | 44-95%[4][5][6][7] | Well-established for aromatic ketones; uses common reagents. | Requires a stoichiometric amount of Lewis acid; potential for side reactions.[8] |
| Isobutyryl Chloride | Organocadmium or Organocuprate Reagent | Anhydrous ether or THF | Moderate to High | Avoids over-addition seen with more reactive organometallics. | Requires the preparation of less common and potentially toxic organometallic reagents.[9] |
| Isobutyric Acid | Organolithium Reagent (2 equiv.) | Anhydrous ether or THF, -78 °C to room temperature | 70-90% (for long-chain ketones)[1] | Direct conversion from the carboxylic acid. | Requires two equivalents of the organolithium reagent; can be limited in substrate scope.[5][6] |
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for validating and implementing a synthetic route. Below are methodologies for the synthesis of isobutyrophenone via three different pathways.
Protocol 1: Ketone Synthesis via Weinreb Amide
This protocol describes the reaction of this compound with a Grignard reagent.
Materials:
-
This compound
-
Phenylmagnesium bromide (in THF)
-
Anhydrous Tetrahydrofuran (THF)
-
1 M Aqueous HCl
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a solution of this compound (1.0 equiv) in anhydrous THF under an inert atmosphere, add phenylmagnesium bromide (1.2 equiv) dropwise at 0 °C.
-
Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.
-
Quench the reaction by the addition of 1 M aqueous HCl at 0 °C.[1]
-
Extract the mixture with diethyl ether.
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography to yield pure isobutyrophenone.
Protocol 2: Friedel-Crafts Acylation using Acyl Chloride
This protocol details the synthesis of isobutyrophenone from isobutyryl chloride and benzene.[4][5]
Materials:
-
Benzene
-
Isobutyryl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Ice-cold water
-
Dichloromethane (CH₂)
-
5% Aqueous NaOH solution
-
Anhydrous MgSO₄
Procedure:
-
In a round-bottom flask, add anhydrous aluminum chloride (1.1 equiv) and 15 mL of dichloromethane.
-
Cool the mixture to 0 °C in an ice/water bath.
-
Slowly add a solution of isobutyryl chloride (1.1 equiv) in 10 mL of dichloromethane to the aluminum chloride suspension over 10 minutes.
-
After the addition is complete, add a solution of benzene (1.0 equiv) in 10 mL of dichloromethane dropwise.
-
Stir the mixture for an additional 15 minutes at room temperature.[10]
-
Carefully pour the reaction mixture into a beaker containing ice and concentrated HCl.
-
Transfer the mixture to a separatory funnel, collect the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with 5% aqueous NaOH, and dry over anhydrous MgSO₄.[11]
-
Filter and remove the solvent by rotary evaporation to yield the crude product, which can be purified by distillation.
Protocol 3: Direct Synthesis from Carboxylic Acid
This protocol outlines the synthesis of a ketone from a carboxylic acid and an organolithium reagent.[1]
Materials:
-
Isobutyric acid
-
Phenyllithium (in ether)
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium chloride solution
Procedure:
-
Prepare a solution of isobutyric acid (1.0 equiv) in anhydrous diethyl ether in a flame-dried flask under an inert atmosphere.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Add phenyllithium (2.0 equiv) dropwise to the stirred solution.
-
Stir the reaction mixture at -78 °C for 1 hour and then allow it to warm to room temperature over 2 hours.
-
Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer three times with diethyl ether.
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography.
Visualizing the Synthetic Pathways
The following diagrams illustrate the logical flow and key intermediates in the discussed synthetic methods for ketones.
Caption: General workflow for ketone synthesis from different acylating agents.
Caption: Chelation stabilization in Weinreb amide ketone synthesis prevents over-addition.
Conclusion
This compound, as a representative Weinreb amide, offers a robust and high-yielding method for the synthesis of ketones, particularly when using highly reactive organometallic nucleophiles. Its primary advantage lies in the formation of a stable, chelated tetrahedral intermediate that effectively prevents the formation of tertiary alcohol byproducts. While methods employing acyl chlorides or carboxylic acids are also effective, they present their own challenges. Friedel-Crafts acylation is a powerful tool for aromatic ketones but is limited to this substrate class and requires a Lewis acid catalyst. Direct conversion of carboxylic acids is atom-economical but necessitates the use of two equivalents of a strong organolithium base. The choice of the optimal acylating agent will therefore depend on the specific synthetic context, including the desired ketone, available starting materials, and the tolerance of other functional groups in the molecule.
References
- 1. benchchem.com [benchchem.com]
- 2. Carboxylic Acids to Ketones - Chemistry Steps [chemistrysteps.com]
- 3. Weinreb Ketone Synthesis [organic-chemistry.org]
- 4. Isobutyrophenone | 611-70-1 [chemicalbook.com]
- 5. Isobutyrophenone synthesis - chemicalbook [chemicalbook.com]
- 6. CN103212402B - Catalyst for synthesizing isobutyrophenone by isobutyric acid and methyl benzoate and applications thereof - Google Patents [patents.google.com]
- 7. CN103212402A - Catalyst for synthesizing isobutyrophenone by isobutyric acid and methyl benzoate and applications thereof - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. websites.umich.edu [websites.umich.edu]
- 11. www2.chem.wisc.edu [www2.chem.wisc.edu]
A Comparative Guide to Acylating Agents: Weinreb Amides vs. Acid Chlorides and Esters
In the realm of organic synthesis, the precise and efficient formation of carbon-carbon bonds is paramount. The synthesis of ketones, a fundamental functional group in a vast array of pharmaceuticals and biologically active molecules, often relies on the acylation of organometallic reagents. This guide provides a comprehensive comparison of Weinreb amides with traditional acylating agents like acid chlorides and esters, offering researchers, scientists, and drug development professionals a detailed overview of their respective advantages and disadvantages, supported by experimental data and protocols.
The Challenge of Over-Addition: A Key Differentiator
The primary drawback of using highly reactive acylating agents such as acid chlorides and, to a lesser extent, esters with potent organometallic reagents (e.g., Grignard or organolithium reagents) is the propensity for "over-addition."[1][2][3][4][5][6][7][8][9][10][11] This phenomenon arises because the initially formed ketone is often more reactive than the starting acylating agent, leading to a second nucleophilic attack by the organometallic reagent and the formation of a tertiary alcohol as an undesired byproduct.[1][2][3][4][5][6][7][8][9][10][11] This lack of control can significantly lower the yield of the desired ketone and complicate purification processes.
Weinreb amides, or N-methoxy-N-methylamides, were developed to overcome this fundamental challenge.[5][7] Their unique structure allows for the formation of a stable, five-membered chelated tetrahedral intermediate upon addition of an organometallic reagent.[4][12] This intermediate is stable at low temperatures and does not readily collapse to the ketone until acidic workup.[4][12] This elegant mechanism effectively prevents the second addition of the organometallic reagent, thus affording ketones in high yields with minimal to no tertiary alcohol byproduct.[1][4][5][7]
Quantitative Performance Comparison
| Acylating Agent | Organometallic Reagent | Substrate (Example) | Product (Ketone) Yield | Tertiary Alcohol Byproduct | Citation(s) |
| Weinreb Amide | n-Butyllithium | α-siloxy Weinreb amide | 83% | Not reported (generally minimal to none) | [1] |
| Functionalized Grignard Reagents | Various aromatic and heterocyclic Weinreb amides | High to excellent yields (>40 examples) | Not observed | [4][13] | |
| Acid Chloride | Grignard Reagents | Aromatic Acid Chlorides | Generally low to moderate (can be improved with specific protocols) | Significant formation | [1][2] |
| Organocuprates (Gilman Reagents) | Acid Chlorides | Good yields | Minimal (reagent is less reactive towards ketones) | [10] | |
| Ester | Grignard Reagents | Methyl Benzoate | Low (mixture of ketone, tertiary alcohol, and starting material) | Major byproduct | [9][11] |
| Organolithium Reagents | Esters | Leads to tertiary alcohols (double addition) | Primary product | [9] |
Note: The yields presented are illustrative and can vary significantly based on the specific substrates, organometallic reagents, and reaction conditions employed.
Reaction Mechanisms and Workflows
The divergent reaction pathways of Weinreb amides, acid chlorides, and esters with organometallic reagents are key to understanding their differing outcomes.
Signaling Pathway of Ketone Synthesis
Caption: Reaction pathways for ketone synthesis.
The diagram above illustrates the crucial difference in the intermediates formed. The stable chelated intermediate in the Weinreb amide pathway prevents the subsequent reaction that leads to the over-addition product, which is prevalent in the acid chloride and ester pathways.
Experimental Workflow Comparison
Caption: Simplified workflows for ketone synthesis.
Detailed Experimental Protocols
The following are generalized experimental protocols for the synthesis of ketones using Weinreb amides, acid chlorides, and esters with Grignard reagents.
Protocol 1: Ketone Synthesis via Weinreb Amide
-
Preparation of the Weinreb Amide: The Weinreb amide is typically prepared from the corresponding carboxylic acid or acid chloride. A common method involves the coupling of a carboxylic acid with N,O-dimethylhydroxylamine hydrochloride in the presence of a coupling agent (e.g., DCC, EDC) or by reacting an acid chloride with N,O-dimethylhydroxylamine hydrochloride and a base (e.g., pyridine).[5]
-
Reaction with Grignard Reagent: The Weinreb amide is dissolved in an anhydrous aprotic solvent (e.g., THF, diethyl ether) under an inert atmosphere (e.g., argon, nitrogen) and cooled to a low temperature (typically -78 °C to 0 °C).
-
The Grignard reagent (typically 1.1-1.5 equivalents) is added dropwise to the cooled solution.
-
The reaction mixture is stirred at the low temperature for a specified period (e.g., 1-3 hours) to allow for the formation of the stable tetrahedral intermediate.
-
Workup: The reaction is quenched by the slow addition of an aqueous acidic solution (e.g., 1 M HCl, saturated NH₄Cl).
-
The mixture is allowed to warm to room temperature, and the organic layer is separated.
-
The aqueous layer is typically extracted with an organic solvent (e.g., ethyl acetate, diethyl ether).
-
The combined organic layers are washed with brine, dried over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄), filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography to afford the pure ketone.[1]
Protocol 2: Ketone Synthesis via Acid Chloride
-
Preparation of the Acid Chloride: The acid chloride is typically prepared by treating the corresponding carboxylic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).
-
Reaction with Grignard Reagent: The acid chloride is dissolved in an anhydrous aprotic solvent (e.g., THF, diethyl ether) under an inert atmosphere and cooled to a very low temperature (typically -78 °C).
-
The Grignard reagent (often used in slight excess) is added dropwise and slowly to the cooled solution. Careful control of the addition rate and temperature is crucial to minimize over-addition.
-
The reaction is typically stirred for a short period at the low temperature.
-
Workup: The reaction is quenched at low temperature with an aqueous solution (e.g., saturated NH₄Cl).
-
The mixture is warmed to room temperature and worked up as described in Protocol 1 (steps 6-9). The product will likely be a mixture of the desired ketone and the tertiary alcohol byproduct, requiring careful purification.
Protocol 3: Ketone Synthesis via Ester
-
Reaction with Grignard Reagent: The ester is dissolved in an anhydrous aprotic solvent (e.g., THF, diethyl ether) under an inert atmosphere and cooled in an ice bath (0 °C) or to a lower temperature.
-
The Grignard reagent (at least 2 equivalents are required for complete conversion to the tertiary alcohol) is added dropwise to the solution. Using only one equivalent will result in a mixture of starting material, ketone, and tertiary alcohol.[9]
-
The reaction mixture is stirred for a period to ensure the reaction goes to completion.
-
Workup: The reaction is quenched with an aqueous acidic solution.
-
The workup and purification are similar to the procedures described above. The primary isolated product when using excess Grignard reagent will be the tertiary alcohol.
Conclusion
Weinreb amides offer a significant advantage over acid chlorides and esters for the synthesis of ketones using organometallic reagents. Their ability to form a stable, chelated intermediate effectively halts the reaction at the ketone stage, preventing the problematic over-addition that plagues more reactive acylating agents.[1][4][5][7] This leads to significantly higher yields of the desired ketone, simplifies purification, and enhances the overall efficiency and predictability of the synthetic route. For researchers in drug development and other fields where the reliable synthesis of complex molecules is critical, the Weinreb amide methodology represents a powerful and often superior tool for ketone formation.
References
- 1. Recent Developments in Weinreb Synthesis and their Applications – Oriental Journal of Chemistry [orientjchem.org]
- 2. PART II: WEINREB KETONE SYNTHESIS: CARBON – CARBON BOND FORMATION USING WEINREB AMIDE AND ORGANOMETALLIC REAGENTS – My chemistry blog [mychemblog.com]
- 3. Weinreb Ketone Synthesis [organic-chemistry.org]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. nbinno.com [nbinno.com]
- 8. utd-ir.tdl.org [utd-ir.tdl.org]
- 9. Esters with Grignard Reagent - Chemistry Steps [chemistrysteps.com]
- 10. youtube.com [youtube.com]
- 11. Sciencemadness Discussion Board - Methods for preventing over addition of Grignard reagent - Powered by XMB 1.9.11 [sciencemadness.org]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis of Weinreb and their Derivatives (A Review) – Oriental Journal of Chemistry [orientjchem.org]
A Comparative Guide to Morpholine Amides and Weinreb Amides in Synthesis
For researchers, scientists, and drug development professionals, the choice of acylating agent is critical for the efficient synthesis of ketones and aldehydes. This guide provides an objective comparison of two prominent classes of amides used for this purpose: the well-established Weinreb amides and the increasingly popular morpholine amides.
This comparison outlines their performance, supported by experimental data, to assist in selecting the optimal reagent for specific synthetic challenges.
At a Glance: Key Differences
| Feature | Weinreb Amide (N-methoxy-N-methylamide) | Morpholine Amide (N-acylmorpholine) |
| Mechanism of Action | Forms a stable, five-membered chelated tetrahedral intermediate with organometallic reagents, preventing over-addition.[1] | Employs a similar mono-addition strategy, but the reaction can be an equilibrium, especially with less reactive nucleophiles.[2] |
| Over-addition Control | Excellent, due to the stability of the chelated intermediate.[1] | Generally good, effectively preventing the formation of tertiary alcohol byproducts.[3] |
| Cost & Availability | The precursor, N,O-dimethylhydroxylamine hydrochloride, is a specialized and relatively expensive reagent.[2] | The precursor, morpholine, is an inexpensive, widely available bulk chemical.[2] |
| Stability & Handling | The precursor can be hygroscopic and present handling challenges, especially on a large scale.[2] | Morpholine and its amides are generally considered operationally robust and stable.[2][4] |
| Solubility | Generally less soluble in aqueous media.[2] | The morpholine ring imparts high hydrophilicity, often leading to good water solubility.[2][4] |
Data Presentation: Performance in Ketone Synthesis
The primary application of both amide types is the synthesis of ketones via reaction with organometallic reagents. The following tables summarize representative yields.
Table 1: Reaction with Organolithium Reagents
A direct comparative study using alkynyllithium reagents highlights a key difference in reactivity. Weinreb amides undergo complete conversion, whereas morpholine amides exist in equilibrium with the starting materials.[2]
| Amide Substrate | Organolithium Reagent (1.1 equiv) | Product | Yield | Reference |
| Weinreb Amide | 1-Hexynyllithium | 2-Octynone | >99% | [2] |
| Morpholine Amide | 1-Hexynyllithium | 2-Octynone | 75% (25% SM remaining) | [2] |
| Weinreb Amide | Phenylethynyllithium | 1-Phenyl-2-propyn-1-one | >99% | [2] |
| Morpholine Amide | Phenylethynyllithium | 1-Phenyl-2-propyn-1-one | 94% (6% SM remaining) | [2] |
SM = Starting Material
Table 2: Reaction with Grignard Reagents
Both amides are effective in reactions with Grignard reagents. While direct side-by-side comparative data across a broad range of substrates is limited in the literature, both methods provide good to excellent yields for ketone synthesis.
| Amide Substrate | Grignard Reagent | Product | Yield | Reference |
| Weinreb Amide | 3-Fluorophenylmagnesium chloride | 3-Fluorobenzophenone | 95% | [5] |
| Weinreb Amide | 4-(Trifluoromethyl)phenylmagnesium bromide | 4-(Trifluoromethyl)benzophenone | 94% | [5] |
| Weinreb Amide | Ethylmagnesium bromide | Propiophenone | 92% | [5] |
| Morpholine Amide | Phenylmagnesium bromide | Benzophenone | 93% | [3] |
| Morpholine Amide | Ethylmagnesium bromide | Propiophenone | 85% | [3] |
| Morpholine Amide | Isopropylmagnesium chloride | Isobutyrophenone | 82% | [3] |
Reaction Mechanisms and Workflows
The synthetic utility of both amides stems from their ability to avoid the common problem of over-addition of organometallic reagents to the ketone product.
Weinreb Amide Reaction Pathway
The N-methoxy group of the Weinreb amide is crucial for its reactivity. Upon nucleophilic attack by an organometallic reagent (R'-M), it forms a stable five-membered chelated intermediate. This intermediate is stable at low temperatures and does not collapse to the ketone until acidic workup, by which time any excess organometallic reagent has been quenched.[1]
References
A Comparative Guide to the Synthesis of α-Substituted Ketones: N-Methoxy-N,2-dimethylpropanamide vs. Alternative Methods
For researchers, scientists, and professionals in drug development, the efficient and selective synthesis of α-substituted ketones is a critical step in the creation of complex molecules and pharmaceutical intermediates. This guide provides an objective comparison of the use of N-Methoxy-N,2-dimethylpropanamide, a Weinreb amide, against other common synthetic strategies for producing these valuable compounds. The comparison is supported by experimental data and detailed protocols to assist in methodology selection.
The introduction of a substituent at the α-position of a ketone is a fundamental transformation in organic synthesis. The Weinreb amide approach, utilizing reagents like this compound, has emerged as a powerful tool due to its high yields and excellent functional group tolerance. This guide will delve into the performance of this method in comparison to classical and modern alternatives, including direct α-alkylation and α-halogenation of ketones.
Comparison of Synthetic Methodologies
The choice of synthetic route to α-substituted ketones depends on several factors, including substrate scope, desired yield, functional group compatibility, and reaction conditions. Below is a summary of the key performance indicators for the Weinreb amide method and two primary alternatives.
| Feature | This compound (Weinreb Amide) Method | Direct α-Alkylation of Ketones | α-Halogenation followed by Substitution |
| General Principle | Two-step process: formation of the Weinreb amide from a carboxylic acid derivative, followed by reaction with an organometallic reagent. | Direct deprotonation of a ketone to form an enolate, followed by reaction with an alkylating agent. | Introduction of a halogen at the α-position, which then serves as a leaving group for nucleophilic substitution. |
| Key Advantages | - Prevents over-addition of the organometallic reagent.[1][2]- High yields and chemoselectivity.[3][4]- Wide functional group tolerance.[5] | - Atom-economical, one-pot procedure. | - Well-established and versatile for introducing various nucleophiles. |
| Key Limitations | - Requires pre-formation of the Weinreb amide. | - Risk of over-alkylation and poly-alkylation.[1]- Self-condensation of the enolate (aldol reaction).[1]- Often requires strong bases and cryogenic temperatures.[1] | - Halogenation can be non-selective for unsymmetrical ketones.- The substitution step can be challenging for sterically hindered substrates. |
| Typical Reagents | N,O-dimethylhydroxylamine, organolithium or Grignard reagents.[6] | LDA, NaH, organolithium reagents, alkyl halides.[1] | Br₂, Cl₂, I₂, NBS, NCS, followed by a nucleophile.[7] |
| Reaction Conditions | Generally mild conditions for the second step. | Often requires cryogenic temperatures (-78 °C) to control reactivity.[1] | Halogenation can be performed under acidic or basic conditions.[7] |
Experimental Data
The following tables provide a comparative overview of reported yields for the synthesis of various α-substituted ketones using the different methodologies.
Table 1: Synthesis of α-Alkoxy Ketones
| Starting Material | Method | Reagents | Product | Yield (%) | Reference |
| Aryl Weinreb Amide | Weinreb Amide | Grignard Reagent | α-Alkoxy Aryl Ketone | 80 | [8] |
| Acetophenone | Direct Alkylation | NaH, Chloromethyl methyl ether | 2-methoxy-1-phenylethan-1-one | Variable, often lower | N/A |
Table 2: Synthesis of α-Halo Ketones
| Starting Material | Method | Reagents | Product | Yield (%) | Reference |
| Weinreb Amide | Weinreb Amide | Halomethyllithium | α-Chloroketone | High | [9] |
| Acetophenone | α-Halogenation | Br₂ in HOAc | 2-bromo-1-phenylethan-1-one | Good | [10] |
| Various Ketones | α-Iodination | I₂, NH₄NO₃, H₂SO₄ | α-Iodoketones | 58-90 | [10] |
Table 3: Synthesis of α-Alkylated Ketones
| Starting Material | Method | Reagents | Product | Yield (%) | Reference |
| Propiophenone | Direct α-Alkylation (Flow) | LDA, Benzyl bromide | 2-phenyl-1-phenylpropan-1-one | 75-92 | [1] |
| Acetone | Direct α-Alkylation (Aqueous) | Primary Alcohols, Pd/C | α-Alkylated Ketones | Good to Excellent | [6][11] |
Experimental Protocols
1. Synthesis of an α-Alkoxy Ketone via the Weinreb Amide Method
-
Step 1: Formation of the Weinreb Amide: To a solution of the corresponding carboxylic acid in an appropriate solvent (e.g., dichloromethane), add a coupling reagent (e.g., oxalyl chloride or a carbodiimide) followed by N,O-dimethylhydroxylamine hydrochloride and a base (e.g., triethylamine or pyridine).[12] Stir the reaction mixture at room temperature until completion. Purify the Weinreb amide by chromatography.
-
Step 2: Reaction with Grignard Reagent: Dissolve the purified Weinreb amide in an anhydrous etheral solvent (e.g., THF or diethyl ether) and cool to 0 °C. Add the Grignard reagent dropwise. Allow the reaction to warm to room temperature and stir until the starting material is consumed. Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent, dry, and concentrate. Purify the resulting α-alkoxy ketone by column chromatography. An improved process has been reported to give consistent yields of 80%.[8]
2. Direct α-Alkylation of a Ketone in Continuous Flow
-
A solution of the ketone in an appropriate solvent (e.g., THF) is continuously pumped and mixed with a solution of a strong base (e.g., LDA) in a microreactor to generate the enolate.
-
This enolate solution is then merged with a continuous stream of the alkylating agent (e.g., benzyl bromide).
-
The reaction mixture flows through a heated or cooled reaction coil for a specific residence time.
-
The output is collected and quenched. The product is then isolated and purified. This method has been shown to provide good to excellent yields (75-92%) for the α-alkylation of various ketones.[1]
3. α-Bromination of an Aromatic Ketone
-
Dissolve the aromatic ketone in glacial acetic acid.
-
Add a slight excess of bromine (Br₂) to the solution.
-
Irradiate the mixture in a microwave reactor or stir at room temperature until the reaction is complete (monitored by TLC).
-
Pour the reaction mixture into water and extract the product with an organic solvent.
-
Wash the organic layer with a solution of sodium bicarbonate to remove excess acid.
-
Dry the organic layer, concentrate, and purify the α-bromo ketone by recrystallization or chromatography.[10]
Visualizing the Synthetic Pathways
To further clarify the reaction sequences, the following diagrams illustrate the key transformations.
References
- 1. The α-alkylation of ketones in flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D3RE00229B [pubs.rsc.org]
- 2. nbinno.com [nbinno.com]
- 3. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 4. Synthesis of Weinreb and their Derivatives (A Review) – Oriental Journal of Chemistry [orientjchem.org]
- 5. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]
- 6. Direct α-alkylation of ketones with alcohols in water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. WEINREB AMIDE SYNTHESIS: PART I: WEINREB AMIDE PREPARATION – My chemistry blog [mychemblog.com]
A Researcher's Guide to Selective Acylation: Comparing Alternatives to Weinreb Amides
For researchers, scientists, and drug development professionals, the selective introduction of an acyl group is a cornerstone of organic synthesis. While the venerable N-methoxy-N,2-dimethylpropanamide (Weinreb amide) has long been a reliable tool, a range of alternative reagents have emerged, each with distinct advantages in terms of reactivity, selectivity, and substrate scope. This guide provides an objective comparison of these alternatives, supported by experimental data, to facilitate informed reagent selection in the pursuit of efficient and precise molecular construction.
This comprehensive overview examines the performance of several key classes of acylating agents—thioesters, activated esters, acyl fluorides, morpholine amides, and N-acylsultams—and contrasts them with the well-established Weinreb amide. The following sections delve into the characteristics of each reagent class, presenting quantitative data in structured tables and detailing experimental protocols for their application in selective acylation reactions, primarily focusing on the synthesis of ketones from organometallic reagents.
Performance Comparison of Acylating Agents
The choice of an acylating agent significantly impacts the outcome of a reaction. The ideal reagent should offer high yields, excellent chemoselectivity (particularly in preventing over-addition of organometallic reagents), and broad functional group tolerance. The following table summarizes the performance of various alternatives in the context of ketone synthesis.
| Acylating Agent Class | Typical Nucleophile | Key Advantages | Typical Yields | Selectivity (Ketone vs. Tertiary Alcohol) |
| Weinreb Amide | Organolithium, Grignard | High stability of tetrahedral intermediate, prevents over-addition, broad scope.[1][2] | 70-95% | Excellent |
| Thioesters | Organocuprates, Grignard (with catalyst) | Can be used in one-pot procedures from esters, good reactivity.[3] | 80-95% | Good to Excellent |
| Activated Esters (NHS) | Amines, Organocuprates | Highly reactive towards nucleophiles, stable leaving group. | 75-90% (amides) | Good |
| Acyl Fluorides | Organolithium, Grignard | Good balance of reactivity and stability, can be used for challenging acylations.[4] | 70-90% | Good to Excellent |
| Morpholine Amides | Organolithium, Grignard | Good water solubility, economical, can be superior to Weinreb amides in specific cases.[5] | 75-95% | Excellent |
| N-Acylsultams (Evans') | Organocuprates, Grignard | Excellent for asymmetric synthesis, provides high diastereoselectivity. | 80-95% | Excellent |
| N-Acylazetidines | Organolithium | More reactive than Weinreb amides, high chemoselectivity. | 85-98% | >95:5 |
Reaction Mechanisms and Experimental Protocols
The distinct reactivity of each class of acylating agent stems from its unique reaction pathway. The following sections provide a more detailed look at the mechanisms and include representative experimental protocols.
Weinreb Amides: The Gold Standard
The utility of Weinreb amides lies in the formation of a stable, chelated tetrahedral intermediate upon nucleophilic attack by an organometallic reagent. This intermediate prevents the collapse to the ketone and subsequent over-addition of the nucleophile.[1][2]
Experimental Workflow: Weinreb Ketone Synthesis
Caption: General workflow for Weinreb ketone synthesis.
Protocol: Synthesis of a Ketone using a Weinreb Amide
-
Dissolve the Weinreb amide (1.0 equiv) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add the organometallic reagent (e.g., Grignard or organolithium, 1.1-1.5 equiv) dropwise to the cooled solution.
-
Stir the reaction mixture at -78 °C for 1-2 hours.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Allow the mixture to warm to room temperature and extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired ketone.
Thioesters: Versatile and Reactive
Thioesters are more reactive than their oxygen-ester counterparts due to the weaker C-S bond and the better leaving group ability of the thiolate. They can be employed in one-pot procedures, starting from readily available esters, to generate ketones with high efficiency.[3]
Reaction Pathway: One-Pot Ketone Synthesis from an Ester via a Thioester
Caption: One-pot conversion of esters to ketones via thioesters.
Protocol: One-Pot Synthesis of a Ketone from a Methyl Ester via a Thioester Intermediate [3]
-
To a solution of a thiol (e.g., 1-dodecanethiol, 1.25 equiv) in THF at 0 °C, add a Grignard reagent (e.g., iPrMgCl, 1.25 equiv) dropwise.
-
Stir the mixture for 15 minutes and then add a solution of the methyl ester (1.0 equiv) in THF.
-
Stir the reaction mixture at 50 °C for 1 hour to form the thioester in situ.
-
In a separate flask, prepare the organocuprate or add a suitable catalyst and the second Grignard reagent for the acylation step.
-
Transfer the in situ generated thioester solution to the second Grignard reagent mixture.
-
Stir at 30 °C for 4 hours.
-
Quench the reaction with 1 M HCl.
-
Extract the product with an organic solvent, dry, and purify by chromatography.
Morpholine Amides: A Practical Alternative
Morpholine amides have emerged as a cost-effective and practical alternative to Weinreb amides.[5] They often exhibit higher water solubility, simplifying workup procedures. In certain cases, they have demonstrated superior performance in terms of reaction completion and yield.
Comparative Reactivity: Morpholine Amide vs. Weinreb Amide
References
- 1. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]
- 2. PART II: WEINREB KETONE SYNTHESIS: CARBON – CARBON BOND FORMATION USING WEINREB AMIDE AND ORGANOMETALLIC REAGENTS – My chemistry blog [mychemblog.com]
- 3. Grignard Method for Preparing Thioesters from Esters and Its Application to One-Pot Synthesis of Ketones and Aldehydes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. d-nb.info [d-nb.info]
- 5. Chemoselective Ketone Synthesis by the Addition of Organometallics to N-Acylazetidines [organic-chemistry.org]
Assessing the Economic Viability of N-Methoxy-N,2-dimethylpropanamide for Industrial Scale-Up: A Comparative Guide
For researchers, scientists, and drug development professionals, the selection of appropriate reagents and solvents is a critical decision in scaling up chemical processes. This guide provides an objective comparison of N-Methoxy-N,2-dimethylpropanamide, also known as 3-methoxy-N,N-dimethylpropanamide (MDP), with its traditional alternatives, focusing on its performance, economic viability, and safety profile in large-scale applications.
This compound, commercially available under the trade name KJCMPA®-100, is emerging as a promising, safer alternative to conventional polar aprotic solvents such as N-Methyl-2-pyrrolidone (NMP) and N,N-dimethylformamide (DMF).[1][2] Its primary application lies in the synthesis of high-performance polymers, including polyimides and polyamide-imides, where it demonstrates excellent solvency for poorly soluble polymers.[1][3][4][5]
Performance and Application Comparison
The primary advantage of this compound lies in its favorable safety profile, particularly its lack of reproductive toxicity, a significant concern with NMP and DMF.[1] This makes it an attractive option for industries seeking to comply with increasingly stringent environmental and safety regulations.
In the synthesis of high-performance polymers like polyamide-imides, MDP has been shown to be an effective solvent, capable of producing high molecular weight polymers.[3][5] Its performance is comparable to, and in some cases may exceed, that of traditional solvents.
Table 1: Physical and Safety Property Comparison
| Property | This compound (MDP) | N-Methyl-2-pyrrolidone (NMP) | N,N-Dimethylformamide (DMF) |
| CAS Number | 53185-52-7[1] | 872-50-4 | 68-12-2 |
| Molecular Weight | 131.17 g/mol [1] | 99.13 g/mol | 73.09 g/mol |
| Boiling Point | 215 °C[1] | 202 °C | 153 °C |
| Flash Point | 99 °C (Closed-cup)[1] | 91 °C | 58 °C |
| Reproductive Toxicity | No evidence of teratogenic effects in studies.[5] | Classified as a reproductive toxin. | Suspected of damaging fertility or the unborn child. |
| Key Applications | Solvent for high-performance polymers (polyamides, polyimides), inks, coatings.[1] | Solvent for polymers, paint stripping, industrial cleaning. | Solvent for polymer fibers, films, and coatings. |
Table 2: Performance in Polyamide-imide Synthesis
| Parameter | This compound (MDP) | N-Methyl-2-pyrrolidone (NMP) | N,N-Dimethylformamide (DMF) |
| Polymer Solubility | High, effective for poorly soluble polymers like polyamides and polyimides.[1][3][5] | High | High |
| Reported Polymer Molecular Weight | Capable of producing high molecular weight polyamide-imides.[3][5] | High molecular weight polyamides and polyamide-imides are achievable.[6] | Commonly used for polyamide-imide synthesis.[2] |
| Reaction Yield | High yields reported in patent literature for polyamide-imide synthesis. | High yields are typical for this application. | High yields are standard. |
Economic Viability Analysis
Table 3: Cost Comparison
| Solvent | Estimated Industrial Price (per kg) | Key Economic Considerations |
| This compound (MDP) | Price on request for bulk quantities. | Higher initial purchase price may be offset by reduced costs for personal protective equipment, ventilation systems, and potential regulatory compliance. |
| N-Methyl-2-pyrrolidone (NMP) | ~$1.25 - $4.74[1][7] | Lower purchase price but higher associated costs due to its reproductive toxicity, requiring more stringent handling and engineering controls. |
| N,N-Dimethylformamide (DMF) | ~$0.56 - $1.69[8] | Generally the most economical option in terms of purchase price, but also carries health and safety concerns that can increase operational costs. |
The use of MDP can lead to a reduction in the need for specialized engineering controls and personal protective equipment, and may lower costs associated with employee health monitoring and potential liabilities.
Experimental Protocols
Synthesis of Polyamide-imide Resin using a Mixed Solvent System including this compound (MDP)
This protocol is adapted from a patented method for producing polyamide-imide resins.[9]
Materials:
-
N-formylmorpholine (NFM)
-
3-methoxy-N,N-dimethylpropanamide (MDP)
-
4,4'-Methylene diphenyl diisocyanate (MDI)
-
Trimellitic anhydride (TMA)
Equipment:
-
500 mL round-bottom flask
-
Mechanical stirrer
-
Condenser
-
Nitrogen inlet
Procedure:
-
Charge the flask with 64.05 g of NFM and 149.5 g of MDP.[9]
-
With stirring, add 79.35 g of MDI, followed by 61.26 g of TMA.[9]
-
Heat the reaction mixture to 90 °C and maintain for 2 hours.[9]
-
Increase the temperature to 160 °C and hold for 8 hours.[9]
-
After 8 hours, remove the heat source and allow the solution to cool to approximately 90 °C.[9]
-
Dilute the polymer solution by adding an appropriate amount of an NFM:MDP solvent mixture.[9]
-
Continue stirring for an additional hour as the solution cools to room temperature.[9]
Visualizing the Synthesis Workflow
The following diagram illustrates the key stages in the synthesis of polyamide-imide resin as described in the experimental protocol.
Caption: A simplified workflow for the synthesis of polyamide-imide resin.
Logical Relationship of Economic Viability Factors
The decision to adopt this compound on a large scale involves a trade-off between direct and indirect costs.
Caption: Factors influencing the economic viability of MDP.
References
- 1. NMP Price, 2025 NMP Price Manufacturers & Suppliers | Made-in-China.com [made-in-china.com]
- 2. Polyamide-imide - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Productsï½KJ Chemicals Corporation [kjchemicals.co.jp]
- 5. irp-cdn.multiscreensite.com [irp-cdn.multiscreensite.com]
- 6. mdpi.com [mdpi.com]
- 7. univarsolutions.com [univarsolutions.com]
- 8. businessanalytiq.com [businessanalytiq.com]
- 9. WO2017214056A1 - Preparation of polyamide-imide resins using n-formyl morpholine:3-methoxy n,n-dimethylpropanamide - Google Patents [patents.google.com]
A Comparative Guide to the Reactivity of N-Alkoxy-N-Alkylamides in Organic Synthesis
For researchers, scientists, and professionals in drug development, the precise and controlled formation of carbon-carbon bonds is fundamental to molecular construction. N-alkoxy-N-alkylamides, most famously represented by the N-methoxy-N-methylamides (Weinreb amides), have become indispensable tools for acylation reactions, particularly in the synthesis of ketones and aldehydes. Their unique reactivity profile, which prevents the common issue of over-addition by organometallic reagents, sets them apart from other acylating agents like esters or acid chlorides.
This guide provides an objective comparison of the reactivity of N-alkoxy-N-alkylamides, focusing on the benchmark Weinreb amide. It examines its performance against alternative amides and discusses the structural factors influencing reactivity, supported by experimental data and detailed protocols.
The Weinreb Amide: A Benchmark for Controlled Acylation
The seminal work of Nahm and Weinreb in 1981 introduced a method for synthesizing ketones that avoids the formation of tertiary alcohol byproducts.[1] The success of the N-methoxy-N-methylamide lies in its ability to form a stable, five-membered chelated tetrahedral intermediate upon nucleophilic attack by an organometallic reagent.[2] This intermediate remains intact at low temperatures, preventing the collapse to a ketone and subsequent second addition of the nucleophile. The desired ketone is only liberated upon aqueous workup.[3]
Reactivity with Organometallic Reagents
The primary application of N-alkoxy-N-alkylamides is the synthesis of ketones via reaction with Grignard or organolithium reagents.[1] The reaction is highly efficient for a wide array of substrates, including those with various sensitive functional groups.
| Acyl Source (R-CO-N(OMe)Me) | Organometallic Reagent | Product (R-CO-R') | Yield (%) |
| Phenyl | Phenylmagnesium bromide | Benzophenone | 92 |
| Cyclohexyl | Methylmagnesium bromide | Cyclohexyl methyl ketone | 85 |
| Benzyl | Phenylithium | Benzyl phenyl ketone | 80 |
| p-Tolyl | n-Butyllithium | p-Tolyl butyl ketone | 94 |
| 3-Methoxy-phenyl | Ethylmagnesium bromide | 3-Methoxy-propiophenone | 88 |
This table presents representative yields for the Weinreb-Nahm ketone synthesis. Yields are highly dependent on specific substrates and reaction conditions.
Comparison with Alternative Amides
While the N-methoxy-N-methylamide is the most common variant, other amides have been explored for similar transformations.
-
N,N-Boc Amides : Recent studies have shown that N-Boc protected amides can also be converted to ketones using Grignard reagents. Some reports suggest that N-Boc amides may exhibit higher reactivity compared to Weinreb amides in certain contexts.[4] However, the tetrahedral intermediates derived from Weinreb amides are generally considered more stable, which can lead to higher yields and better prevention of over-addition, especially at elevated temperatures.[5]
-
N-tert-Butoxy Amides : In reactions involving strongly basic reagents, a potential side reaction for Weinreb amides is an E2 elimination, starting with the deprotonation of the N-methyl group, which generates formaldehyde.[6] To circumvent this, modified amides where the methoxy group is replaced by a bulkier tert-butoxy group have been used, successfully avoiding the undesired elimination pathway.[6] This highlights how modification of the N-alkoxy group can be used to tune reactivity and suppress side reactions.
Factors Influencing Reactivity
Several factors can influence the reactivity of N-alkoxy-N-alkylamides:
-
Steric Hindrance : Substituents positioned ortho to the amide group on an aromatic ring can diminish reactivity, likely by sterically hindering the approach of the nucleophile or a catalyst.[2] Similarly, the use of bulky organometallic reagents, such as tert-butylmagnesium chloride, can lead to lower reactivity and reduced yields compared to smaller nucleophiles.[7]
-
Electronic Effects : The electronic nature of the acyl group plays a role. In transition metal-catalyzed C-H functionalization reactions where the Weinreb amide acts as a directing group, a preference for electron-rich substrates has been observed.[8]
-
Chelation : The core of the Weinreb amide's controlled reactivity is the chelation of the lithium or magnesium ion by both the carbonyl oxygen and the methoxy oxygen in the tetrahedral intermediate. This bidentate chelation is crucial for stability. Modifications to the N-alkoxy or N-alkyl groups that disrupt this chelation would be expected to alter the amide's reactivity profile significantly.
Experimental Protocols
General Protocol for Weinreb-Nahm Ketone Synthesis
This protocol describes a typical procedure for the reaction of an N-methoxy-N-methylamide with a Grignard reagent.
Materials:
-
N-methoxy-N-methylamide (1.0 equiv)
-
Grignard reagent (e.g., Phenylmagnesium bromide, 1.2 equiv)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous Ammonium Chloride (NH₄Cl) solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Organic solvents for extraction (e.g., Ethyl acetate)
Procedure:
-
The N-methoxy-N-methylamide is dissolved in anhydrous THF in a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen).
-
The solution is cooled to 0 °C in an ice bath.
-
The Grignard reagent solution is added dropwise to the stirred amide solution over 15-20 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, the reaction mixture is stirred at 0 °C for 1-2 hours, or until TLC analysis indicates complete consumption of the starting material.
-
The reaction is carefully quenched by the slow, dropwise addition of saturated aqueous NH₄Cl solution at 0 °C.
-
The mixture is allowed to warm to room temperature and transferred to a separatory funnel.
-
The aqueous layer is extracted three times with an organic solvent such as ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.
-
The resulting crude ketone is purified by flash column chromatography on silica gel to yield the final product.
Visualizing the Reaction Mechanism
The unique reactivity of the Weinreb amide is best understood by visualizing its reaction pathway. The key step is the formation of a highly stable, chelated intermediate, which prevents the reaction from proceeding to an unwanted tertiary alcohol.
References
- 1. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]
- 2. Recent Developments in Weinreb Synthesis and their Applications – Oriental Journal of Chemistry [orientjchem.org]
- 3. nbinno.com [nbinno.com]
- 4. Converting Amides to Aldehydes and Ketones - Chemistry Steps [chemistrysteps.com]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Weinreb Amides as Directing Groups for Transition Metal-Catalyzed C-H Functionalizations - PMC [pmc.ncbi.nlm.nih.gov]
Navigating Complex Ketone Syntheses: A Comparative Guide to the Weinreb Amide Approach and Its Alternatives
For researchers, scientists, and drug development professionals engaged in the intricate art of complex molecule synthesis, the construction of ketone moieties is a frequent and critical challenge. The Weinreb amide has long been a trusted tool in the synthetic chemist's arsenal, lauded for its ability to temper the reactivity of organometallic reagents and prevent over-addition. However, like any method, it is not without its limitations. This guide provides an objective comparison of the Weinreb amide approach with key alternatives, supported by experimental data, to inform strategic decisions in the synthesis of complex, high-value molecules.
The Weinreb-Nahm ketone synthesis, first reported in 1981, offers a reliable method for the preparation of ketones and aldehydes from carboxylic acid derivatives.[1] Its primary advantage lies in the formation of a stable, chelated tetrahedral intermediate upon reaction with an organometallic reagent.[1] This intermediate resists the common problem of over-addition, which often plagues reactions with more reactive acylating agents like acid chlorides or esters, leading to the formation of tertiary alcohols.[2] Despite its broad utility, the Weinreb amide approach can falter in the face of specific synthetic challenges, particularly those involving steric hindrance, highly basic nucleophiles, and the potential for epimerization.
Limitations of the Weinreb Amide Approach
While generally robust, the Weinreb amide strategy exhibits several key limitations in the context of complex synthesis:
-
Steric Hindrance: The reaction is sensitive to sterically demanding substrates and nucleophiles. The formation of the crucial five-membered chelated intermediate can be impeded by bulky groups on either the Weinreb amide or the organometallic reagent, leading to diminished yields.[3] For instance, reactions involving bulky aliphatic Grignard reagents have shown lower reactivity.[3]
-
Highly Basic and Reactive Nucleophiles: The use of highly basic or reactive organometallic reagents can lead to side reactions. A significant side reaction is the elimination of the methoxide moiety to release formaldehyde.[1]
-
Epimerization of α-Chiral Centers: Substrates with a stereocenter alpha to the Weinreb amide are susceptible to epimerization under the basic or nucleophilic conditions of the reaction, a critical issue in the synthesis of enantiopure pharmaceuticals.
-
Preparation of Hindered Amides: The synthesis of the Weinreb amide itself can be challenging for sterically hindered carboxylic acids, sometimes requiring harsh conditions or specialized coupling agents, which can be incompatible with sensitive functional groups elsewhere in the molecule.
Comparative Analysis with Alternative Methodologies
To overcome the limitations of the Weinreb amide approach, several alternative methods have been developed. This section compares the Weinreb synthesis with two prominent alternatives: the Fukuyama Cross-Coupling and the Blaise Reaction.
Weinreb Amide vs. Fukuyama Cross-Coupling
The Fukuyama cross-coupling reaction provides a powerful alternative for ketone synthesis, particularly for complex and highly functionalized molecules. This palladium-catalyzed reaction couples a thioester with an organozinc reagent.[4]
| Feature | Weinreb Amide Approach | Fukuyama Cross-Coupling |
| Acylating Agent | N-methoxy-N-methylamide | Thioester |
| Nucleophile | Organolithium or Grignard reagents | Organozinc reagents |
| Catalyst | Stoichiometric metal chelation | Catalytic Palladium (e.g., Pd(OAc)₂, Pd/C) |
| Functional Group Tolerance | Broad, but can be sensitive to acidic protons | Excellent, due to the low basicity of organozinc reagents[5] |
| Substrate Scope | Wide, but can be limited by steric hindrance | Broad, including sterically hindered substrates[6] |
| Key Advantage | Prevention of over-addition via a stable intermediate | High functional group tolerance and mild reaction conditions[7] |
| Potential Drawback | Side reactions with basic nucleophiles, epimerization | Cost and toxicity of palladium catalyst, preparation of organozinc reagents |
Experimental Data Summary:
While a direct head-to-head comparison across a wide range of identical complex substrates is scarce in the literature, individual studies highlight the strengths of each method. For instance, in the synthesis of complex polyketide natural products, the Fukuyama coupling has been shown to be highly effective where the basicity of organolithium or Grignard reagents in a Weinreb approach could be problematic.
Weinreb Amide vs. Blaise Reaction
The Blaise reaction is a classic method for the synthesis of β-ketoesters from nitriles and α-haloesters, mediated by zinc.[8] While its primary application is for β-ketoesters, it represents an alternative route to ketone-like functionality.
| Feature | Weinreb Amide Approach | Blaise Reaction |
| Starting Materials | Carboxylic acid derivative | Nitrile and α-haloester |
| Key Intermediate | Chelated tetrahedral intermediate | Organozinc intermediate |
| Product | Ketone or aldehyde | β-enamino ester or β-keto ester[8] |
| Reaction Conditions | Typically low temperatures (-78 °C to 0 °C) | Often requires activation of zinc; can have competing side reactions[8] |
| Scope | Broad for ketone synthesis | Primarily for β-ketoesters and their derivatives[9] |
| Key Advantage | Direct ketone synthesis with good control | Access to β-ketoester functionality |
| Potential Drawback | Limitations with sterics and basicity | Narrower scope for general ketone synthesis, potential for low yields[8] |
Case Study: Challenges in the Total Synthesis of Platencin
The total synthesis of complex natural products often reveals the practical limitations of synthetic methods. In some reported synthetic routes towards the antibiotic platencin, the planned use of a Weinreb amide for a key fragment coupling was met with challenges, leading chemists to explore alternative strategies. While specific details of failed Weinreb amide reactions are often not published, the choice of alternative methods in subsequent publications by the same or other groups often alludes to underlying difficulties.
Experimental Protocols
To provide a practical context, the following are generalized experimental protocols for the Weinreb amide synthesis and the Fukuyama cross-coupling.
General Protocol for Weinreb Ketone Synthesis
To a solution of the Weinreb amide (1.0 equiv) in anhydrous THF at -78 °C under an inert atmosphere is added the organolithium or Grignard reagent (1.1-1.5 equiv) dropwise. The reaction mixture is stirred at -78 °C for 1-3 hours. The reaction is then quenched by the addition of a saturated aqueous solution of NH₄Cl. The mixture is allowed to warm to room temperature and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.[10]
General Protocol for Fukuyama Cross-Coupling
To a flask containing the thioester (1.0 equiv) and a palladium catalyst (e.g., Pd(OAc)₂, 5 mol%) under an inert atmosphere is added anhydrous THF. The organozinc reagent (1.5-2.0 equiv in THF) is then added dropwise at room temperature. The reaction mixture is stirred at room temperature or heated gently (e.g., 50 °C) for 2-12 hours until the starting material is consumed (monitored by TLC or LC-MS). The reaction is then quenched with a saturated aqueous solution of NH₄Cl and extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated. The residue is purified by flash chromatography to afford the desired ketone.[7]
Visualizing the Synthetic Pathways
To better illustrate the workflows and logical relationships discussed, the following diagrams are provided.
Conclusion
The Weinreb amide remains a valuable and frequently employed tool for the synthesis of ketones in complex settings. Its ability to prevent over-addition through a stable chelated intermediate is a significant advantage. However, researchers must be cognizant of its limitations, particularly with sterically demanding substrates and highly basic nucleophiles, as well as the potential for epimerization. In cases where these limitations are a concern, alternative methods such as the Fukuyama cross-coupling offer a milder and often more tolerant approach, albeit with the considerations of catalyst cost and removal. The Blaise reaction, while more specialized, provides a useful route to β-ketoesters. A thorough understanding of the nuances of each method, supported by the available experimental data, will empower chemists to make the most strategic and effective choices in the challenging endeavor of complex molecule synthesis.
References
- 1. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]
- 2. Weinreb Ketone Synthesis [organic-chemistry.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Fukuyama Coupling [organic-chemistry.org]
- 5. Fukuyama Reduction [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Blaise Reaction [organic-chemistry.org]
- 9. backup.pondiuni.edu.in [backup.pondiuni.edu.in]
- 10. PART II: WEINREB KETONE SYNTHESIS: CARBON – CARBON BOND FORMATION USING WEINREB AMIDE AND ORGANOMETALLIC REAGENTS – My chemistry blog [mychemblog.com]
A Comparative Guide to Ketone Synthesis: Spectroscopic Validation of Products from N-Methoxy-N,2-dimethylpropanamide Reactions
For researchers, scientists, and drug development professionals, the synthesis of ketones is a fundamental transformation in organic chemistry. The choice of synthetic methodology can significantly impact yield, purity, and functional group tolerance. This guide provides an objective comparison of the Weinreb amide approach, specifically using N-Methoxy-N,2-dimethylpropanamide, with alternative acylation methods. The focus is on the spectroscopic validation of the resulting ketone products, supported by experimental data and detailed protocols.
The Weinreb-Nahm ketone synthesis, which utilizes N-methoxy-N-methylamides, is a widely recognized and reliable method for the preparation of ketones.[1] Its primary advantage lies in the prevention of over-addition of organometallic reagents to form tertiary alcohols, a common side reaction in other acylation methods.[2] This is achieved through the formation of a stable, chelated tetrahedral intermediate that collapses to the ketone only upon acidic workup.[2]
This guide will use the synthesis of 3,3-dimethyl-2-butanone as a model reaction to compare the performance of this compound with two common alternatives: isobutyryl chloride and N-isobutyrylmorpholine.
Performance Comparison
The following table summarizes the key performance indicators for the synthesis of 3,3-dimethyl-2-butanone using these three methods.
| Feature | This compound (Weinreb Amide) | Isobutyryl Chloride (Acyl Chloride) | N-Isobutyrylmorpholine (Morpholine Amide) |
| Typical Yield | High (>90%) | Variable, prone to over-addition | Good to High |
| Byproduct Formation | Minimal, avoids tertiary alcohol formation | Significant tertiary alcohol formation possible | Minimal over-addition |
| Reagent Stability | Generally stable, can be isolated and stored | Moisture sensitive, corrosive | Stable, often crystalline solids |
| Reaction Conditions | Requires low temperatures (e.g., -78 °C) | Often requires low temperatures | Generally mild conditions |
| Functional Group Tolerance | Broad | Moderate | Good |
| Economic Considerations | Starting amine can be costly | Acyl chlorides are often readily available | Morpholine is inexpensive and readily available |
Reaction Workflows
The following diagrams illustrate the logical flow of the synthesis of 3,3-dimethyl-2-butanone from the three compared starting materials.
References
The Strategic Advantage of N-Methoxy-N,2-dimethylpropanamide in Medicinal Chemistry: A Comparative Guide to Ketone Synthesis
For researchers, scientists, and drug development professionals, the efficient and controlled synthesis of ketones is a cornerstone of modern medicinal chemistry. Ketones are pivotal intermediates in the construction of complex molecular architectures found in a vast array of therapeutic agents. This guide provides a comprehensive literature review and a comparative analysis of N-Methoxy-N,2-dimethylpropanamide, a specialized Weinreb amide, against alternative methods for ketone synthesis. By presenting quantitative data, detailed experimental protocols, and clear visualizations, this guide aims to equip chemists with the knowledge to select the most appropriate synthetic strategy for their specific needs.
This compound, as a Weinreb amide, offers a distinct advantage in the synthesis of ketones and aldehydes: the prevention of over-addition by organometallic reagents. This controlled reactivity stems from the formation of a stable chelated tetrahedral intermediate, which resists further nucleophilic attack until acidic workup. This property is particularly valuable in the multi-step synthesis of complex drug molecules where high yields and clean reaction profiles are paramount. A notable application of this methodology is in the synthesis of a key intermediate for the antiviral drug Remdesivir, where a Weinreb amide approach was employed to circumvent over-addition side reactions and enable a high-yield, scalable process.[1][2][3]
Comparative Analysis of Ketone Synthesis Methodologies
The selection of a synthetic route to a ketone is often a trade-off between factors such as substrate compatibility, reagent availability, reaction conditions, and overall efficiency. While this compound and other Weinreb amides provide a robust solution, several other methods are commonly employed in medicinal chemistry. This section compares the Weinreb amide approach with key alternatives, supported by experimental data from the literature.
Data Presentation: A Quantitative Comparison
The following tables summarize the performance of different ketone synthesis methodologies based on reported yields for various substrates. It is important to note that direct comparisons can be challenging due to variations in reaction conditions and substrates across different studies. However, these tables provide a valuable overview of the expected efficiencies of each method.
Table 1: Ketone Synthesis via Weinreb Amides
| Starting Material (Weinreb Amide) | Organometallic Reagent | Product | Yield (%) | Reference |
| N-methoxy-N-methylbenzamide | 3-fluorophenylmagnesium chloride | 3-fluorobenzophenone | High | [4] |
| N-methoxy-N-methylamide of Probenecid | Aryl Grignard | Functionalized biaryl ketone | 65 | [4] |
| N-methoxy-N-methylamide of Ataluren | Aryl Grignard | Functionalized biaryl ketone | 70 | [4] |
| N-methoxy-N-methylamide of Adapalene | Aryl Grignard | Heterocyclic ketone | 82 | [4] |
| 2,3,5-tri-O-benzyl-D-ribono-N-methoxy-N-methylamide | MeMgBr | Key Remdesivir Intermediate | 65 (overall) | [1][2][3] |
Table 2: Ketone Synthesis from Esters and Organometallic Reagents
| Starting Material (Ester) | Organometallic Reagent | Product | Yield (%) | Notes | Reference |
| Methyl 4-methoxybenzoate | PhMgBr (via thioester) | (4-methoxyphenyl)(phenyl)methanone | 92 | One-pot synthesis via in situ thioester formation. | [5][6][7] |
| Methyl benzoate | PhMgBr (via thioester) | Benzophenone | 90 | One-pot synthesis via in situ thioester formation. | [7] |
| Various aromatic methyl esters | Various Grignard reagents (via thioesters) | Various aromatic ketones | 77-97 | Demonstrates broad substrate scope. | [5][6] |
| General Esters | Grignard Reagents | Tertiary Alcohols | - | Over-addition is a significant issue, leading to tertiary alcohols instead of ketones.[8][9] | [8][9] |
Table 3: Ketone Synthesis from Acid Chlorides and Organometallic Reagents
| Starting Material (Acid Chloride) | Organometallic Reagent | Product | Yield (%) | Notes | Reference |
| General Acid Chlorides | Organocuprates (Gilman Reagents) | Ketones | Generally Good | Organocuprates are less reactive than Grignards and tend not to over-add.[10][11][12][13] | [10][11][12][13] |
| General Acid Chlorides | Grignard Reagents | Tertiary Alcohols | - | Over-addition is a common problem, similar to esters.[10][11] | [10][11] |
Table 4: Ketone Synthesis from Nitriles and Organometallic Reagents
| Starting Material (Nitrile) | Organometallic Reagent | Product (after hydrolysis) | Yield (%) | Notes | Reference |
| Benzonitrile | Grignard Reagents | Benzophenone | Generally Good | Reaction proceeds via an imine intermediate which is hydrolyzed.[14][15][16][17] | [14][15][16][17] |
| Various Nitriles | Grignard/Organolithium Reagents | Various Ketones | Varies | A well-established method for ketone synthesis. | [14][16] |
Experimental Protocols
This section provides detailed experimental protocols for the synthesis of ketones using this compound and its alternatives. These protocols are based on procedures reported in the scientific literature.
Protocol 1: Synthesis of a Weinreb Amide (General Procedure)
This protocol describes the formation of a Weinreb amide from a carboxylic acid.
Materials:
-
Carboxylic acid
-
N,O-Dimethylhydroxylamine hydrochloride
-
Coupling agent (e.g., HATU, HBTU, or EDC/HOBt)
-
Base (e.g., Diisopropylethylamine (DIPEA) or Triethylamine (TEA))
-
Anhydrous solvent (e.g., Dichloromethane (DCM) or Dimethylformamide (DMF))
Procedure:
-
To a solution of the carboxylic acid (1.0 eq) in the chosen anhydrous solvent, add the coupling agent (1.1 eq) and the base (2.5 eq).
-
Stir the mixture at room temperature for 10 minutes.
-
Add N,O-Dimethylhydroxylamine hydrochloride (1.2 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 2-12 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash sequentially with 1M HCl, saturated aqueous NaHCO3, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired Weinreb amide.
Protocol 2: Ketone Synthesis from a Weinreb Amide (General Procedure)
This protocol outlines the reaction of a Weinreb amide with an organometallic reagent to yield a ketone.
Materials:
-
Weinreb amide
-
Organometallic reagent (e.g., Grignard reagent or organolithium reagent) in a suitable solvent (e.g., THF or diethyl ether)
-
Anhydrous solvent (e.g., THF or diethyl ether)
-
Saturated aqueous NH4Cl solution
-
1M HCl (for workup)
Procedure:
-
Dissolve the Weinreb amide (1.0 eq) in the anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon) and cool the solution to 0 °C or -78 °C, depending on the reactivity of the organometallic reagent.
-
Slowly add the organometallic reagent (1.1 - 1.5 eq) to the cooled solution.
-
Stir the reaction mixture at the same temperature for 1-3 hours, or until the starting material is consumed as indicated by TLC or LC-MS.
-
Quench the reaction by the slow addition of saturated aqueous NH4Cl solution.
-
Allow the mixture to warm to room temperature and then add 1M HCl.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers and wash with saturated aqueous NaHCO3 and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the ketone.
Protocol 3: Ketone Synthesis from an Ester and a Grignard Reagent (One-Pot via Thioester)
This protocol describes a method to synthesize ketones from esters by in-situ conversion to a more reactive thioester intermediate.[5][6][7]
Materials:
-
Methyl ester
-
1-Dodecanethiol
-
Isopropylmagnesium chloride (i-PrMgCl) in THF
-
Anhydrous THF
-
Grignard reagent (R-MgX)
-
Saturated aqueous NH4Cl solution
Procedure:
-
To a solution of 1-dodecanethiol (1.25 eq) in anhydrous THF at 0 °C, add i-PrMgCl (1.25 eq) dropwise. Stir the mixture for 15 minutes.
-
In a separate flask, dissolve the methyl ester (1.0 eq) in anhydrous THF.
-
Slowly transfer the prepared magnesium thiolate solution to the ester solution.
-
Stir the reaction mixture at 50 °C for 1 hour to form the thioester in situ.
-
Cool the reaction mixture to the appropriate temperature for the Grignard addition (typically 0 °C to room temperature).
-
Add the Grignard reagent (R-MgX, 1.2 eq) dropwise and stir until the reaction is complete (monitor by TLC).
-
Quench the reaction with saturated aqueous NH4Cl solution and extract the product with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Protocol 4: Ketone Synthesis from an Acid Chloride and an Organocuprate (Gilman Reagent)
This protocol details the synthesis of a ketone from an acid chloride using a Gilman reagent to avoid over-addition.[10][11][12][13]
Materials:
-
Acid chloride
-
Copper(I) iodide (CuI)
-
Organolithium reagent (R-Li)
-
Anhydrous solvent (e.g., THF or diethyl ether)
-
Saturated aqueous NH4Cl solution
Procedure:
-
In a flask under an inert atmosphere, suspend CuI (0.5 eq) in the anhydrous solvent and cool to -78 °C.
-
Slowly add the organolithium reagent (2.0 eq) to the CuI suspension to form the Gilman reagent (a lithium dialkylcuprate, R2CuLi).
-
In a separate flask, dissolve the acid chloride (1.0 eq) in the anhydrous solvent and cool to -78 °C.
-
Slowly add the acid chloride solution to the freshly prepared Gilman reagent.
-
Stir the reaction at -78 °C for 1-2 hours.
-
Quench the reaction by adding saturated aqueous NH4Cl solution.
-
Allow the mixture to warm to room temperature and extract the product with an organic solvent.
-
Wash the organic layer with water and brine, dry over anhydrous Na2SO4, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Visualizing the Synthetic Pathways
To further clarify the experimental workflows and the key mechanistic differences between these methods, the following diagrams are provided.
Caption: Experimental workflow for the two-step synthesis of ketones via a Weinreb amide intermediate.
Caption: Comparison of Weinreb amide and ester reactivity with Grignard reagents, highlighting the prevention of over-addition.
Caption: A logical decision tree to guide the selection of an appropriate ketone synthesis methodology.
References
- 1. Weinreb Amide Approach to the Practical Synthesis of a Key Remdesivir Intermediate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Evolution of the Synthesis of Remdesivir. Classical Approaches and Most Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. Grignard Method for Preparing Thioesters from Esters and Its Application to One-Pot Synthesis of Ketones and Aldehydes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Esters with Grignard Reagent - Chemistry Steps [chemistrysteps.com]
- 9. Esters to Ketones - Chemistry Steps [chemistrysteps.com]
- 10. Conversion of Acid Chlorides to Ketones - Chemistry Steps [chemistrysteps.com]
- 11. Acyl Chlorides with Grignard and Gilman (Organocuprate) Reagents Chemistry Steps [chemistrysteps.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
- 15. shaalaa.com [shaalaa.com]
- 16. The Mechanism of Grignard and Organolithium Reactions with Nitriles - Chemistry Steps [chemistrysteps.com]
- 17. chem.libretexts.org [chem.libretexts.org]
Safety Operating Guide
Proper Disposal of N-Methoxy-N,2-dimethylpropanamide: A Guide for Laboratory Professionals
Essential Safety and Disposal Information for Researchers, Scientists, and Drug Development Professionals
The proper disposal of N-Methoxy-N,2-dimethylpropanamide is a critical aspect of laboratory safety and environmental responsibility. This guide provides a comprehensive, step-by-step operational plan for the safe handling and disposal of this chemical, ensuring compliance with regulatory standards and promoting a secure laboratory environment.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle this compound with the appropriate personal protective equipment (PPE). This compound is classified as hazardous, and proper precautions must be taken to prevent exposure.
Recommended Personal Protective Equipment (PPE):
| PPE Category | Specification |
| Eye Protection | Safety goggles or glasses. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). |
| Skin and Body | Laboratory coat and, if necessary, additional protective clothing. |
All handling of this compound and its waste should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.
Step-by-Step Disposal Protocol
The disposal of this compound must be managed as hazardous waste. Adherence to institutional and regulatory guidelines is paramount.
-
Waste Collection:
-
Collect waste this compound in a designated, compatible, and properly sealed container.
-
Ensure the container is in good condition and free from leaks or damage.
-
Do not mix this compound waste with other chemical waste streams unless explicitly approved by your institution's Environmental Health and Safety (EHS) department. Incompatible materials can lead to dangerous chemical reactions.
-
-
Labeling:
-
Clearly label the waste container with the following information:
-
The full chemical name: "this compound"
-
The words "Hazardous Waste"
-
The date of accumulation
-
The name of the principal investigator or responsible party
-
-
-
Storage:
-
Store the sealed waste container in a designated satellite accumulation area.
-
This area should be secure, well-ventilated, and away from general laboratory traffic.
-
Store the container away from incompatible materials, such as strong oxidizing agents.
-
-
Arranging for Disposal:
-
Contact your institution's EHS office or a certified hazardous waste disposal contractor to arrange for the pickup and final disposal of the this compound waste.[1]
-
The primary recommended method of disposal is through an approved waste disposal plant.[1][2] Incineration in a chemical incinerator equipped with an afterburner and scrubber may be a suitable option.
-
Always adhere to all federal, state, and local regulations concerning the disposal of this substance.
-
Spill Management
In the event of a spill, the following steps should be taken:
-
Evacuate and Ventilate: Evacuate the immediate area and ensure adequate ventilation.
-
Containment: For small spills, absorb the material with an inert, non-combustible absorbent, such as sand or earth.
-
Collection: Carefully collect the absorbed material and place it into a sealed container for disposal as hazardous waste.
-
Decontamination: Clean the spill area thoroughly.
-
Reporting: Report the spill to your institution's EHS office.
Logical Flow of Disposal
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound.
References
Safeguarding Your Research: A Comprehensive Guide to Handling N-Methoxy-N,2-dimethylpropanamide
For researchers and scientists in the fast-paced world of drug development, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for handling N-Methoxy-N,2-dimethylpropanamide (CAS: 113778-69-1), with a focus on personal protective equipment (PPE), operational plans, and disposal protocols. Adherence to these guidelines will help foster a secure research environment.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal protection is crucial to minimize exposure and ensure safety. The following table summarizes the required PPE:
| PPE Category | Specification |
| Eye Protection | Safety goggles or a face shield are necessary to protect against splashes.[1] |
| Hand Protection | Impervious, chemical-resistant gloves should be worn.[1][2] |
| Respiratory Protection | A half or full facepiece respirator, self-contained breathing apparatus (SCBA), or a supplied air respirator should be used.[1] |
| Skin and Body Protection | Wear appropriate laboratory clothing.[2] For more extensive handling, impervious protective clothing and boots are recommended.[1] |
Operational Plan: A Step-by-Step Workflow for Safe Handling
A systematic approach to handling this compound will mitigate risks. The following workflow outlines the key steps for safe usage, from preparation to disposal.
Experimental Protocol for Safe Handling:
-
Preparation :
-
Before handling, ensure all necessary PPE is readily available and in good condition.
-
Confirm that the chemical fume hood is functioning correctly.
-
-
Handling :
-
Post-Handling :
Disposal Plan: Ensuring Environmental and Personal Safety
Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and potential health hazards.
Waste Treatment and Disposal:
-
Chemical Disposal : Surplus and non-recyclable solutions should be offered to a licensed disposal company.[3] Always consult with local and regional authorities to ensure compliance with all regulations.[1]
-
Contaminated Packaging : Dispose of contaminated packaging as you would the unused product.[3]
-
Spill Cleanup : In the event of a spill, absorb the material with an inert absorbent such as dry sand or earth.[1] The collected material should then be placed in a suitable, closed container for disposal.[1][3] Do not allow the material to enter drains or water courses.[2]
By implementing these safety and logistical measures, laboratories can ensure the well-being of their personnel and maintain a high standard of operational safety in the pursuit of scientific advancement.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
